molecular formula C8H6ClNS B1466097 5-Chloro-3-methylthieno[3,2-B]pyridine CAS No. 1356016-33-5

5-Chloro-3-methylthieno[3,2-B]pyridine

Cat. No.: B1466097
CAS No.: 1356016-33-5
M. Wt: 183.66 g/mol
InChI Key: KYCHABLSTDGOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylthieno[3,2-b]pyridine (CAS 1356016-33-5) is a high-purity chemical building block supplied for advanced research and development. This compound features the thieno[3,2-b]pyridine scaffold, a fused bicyclic heterocyclic system of significant interest in medicinal chemistry . The presence of both a chlorine atom and a methyl group on its core structure makes it a versatile intermediate for further synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions, to create more complex molecules for biological evaluation . Thienopyridine derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological properties . Researchers are exploring analogs of this scaffold for various therapeutic areas, as similar fused heterocycles have demonstrated antidiabetic, antimicrobial, antiviral, and antitumor activities in scientific literature . The molecular formula for this compound is C 8 H 6 ClNS, with a molecular weight of 183.66 g/mol . Please handle with care and refer to the Safety Data Sheet prior to use. This product is labeled with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-7(9)10-8(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHABLSTDGOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728714
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-33-5
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-methylthieno[3,2-b]pyridine (CAS No. 1356016-33-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylthieno[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and a plausible synthetic route based on established methodologies for related thieno[3,2-b]pyridine scaffolds. Furthermore, it explores the compound's role as a key building block in the development of novel therapeutics, particularly focusing on its potential applications as a modulator of critical biological targets. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse intermolecular interactions with biological targets. This scaffold is a key component in a variety of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to the modulation of central nervous system receptors. The strategic substitution on the thieno[3,2-b]pyridine ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile platform for drug design and development.

Chemical Identity and Physicochemical Properties

CAS Number: 1356016-33-5[1]

Molecular Formula: C₈H₆ClNS

Molecular Weight: 183.66 g/mol [2]

PropertyValue (Computed)Source
Molecular Weight183.66 g/mol PubChem[2]
XLogP33.3PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count0PubChem[2]
Exact Mass182.9909481 DaPubChem[2]
Monoisotopic Mass182.9909481 DaPubChem[2]
Topological Polar Surface Area41.1 ŲPubChem[2]
Heavy Atom Count11PubChem[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible scientific literature. However, based on established synthetic routes for analogous thieno[3,2-b]pyridine derivatives, a plausible synthetic pathway can be proposed. A common strategy involves the construction of the fused ring system from appropriately substituted pyridine or thiophene precursors.

One potential approach could involve the Gewald reaction, a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. A suitably substituted ketone or aldehyde could react with a cyanoacetamide and elemental sulfur in the presence of a base to form a 2-aminothiophene intermediate. This intermediate could then undergo further cyclization and functional group manipulation to yield the desired thieno[3,2-b]pyridine core.

Alternatively, a plausible route could start from a substituted pyridine derivative, such as 5-chloro-3-methylpicolinonitrile. This starting material could undergo a series of reactions to build the fused thiophene ring. For instance, reaction with a sulfur-containing nucleophile followed by intramolecular cyclization could be a viable strategy.

Illustrative Synthetic Workflow (Hypothetical):

Synthesis_Workflow start Substituted Pyridine Precursor (e.g., 5-chloro-3-methyl-2-aminopyridine) step1 Introduction of Thiophene Ring Component start->step1 e.g., Reaction with α-haloketone step2 Intramolecular Cyclization step1->step2 e.g., Base-catalyzed condensation step3 Aromatization/Functional Group Interconversion step2->step3 e.g., Oxidation product This compound step3->product

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Applications in Drug Discovery: A Versatile Scaffold

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of novel therapeutics due to its ability to interact with a wide range of biological targets. While specific studies on this compound are limited, research on analogous compounds highlights the immense potential of this chemical class.

a) Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGlu5):

Recent research has identified thieno[3,2-b]pyridine-5-carboxamides as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. The thieno[3,2-b]pyridine core serves as a rigid scaffold that can be functionalized to optimize potency and pharmacokinetic properties. The chloro and methyl substituents on the 5- and 3-positions, as in the title compound, can play a crucial role in modulating the binding affinity and selectivity for the mGlu5 receptor.

b) Kinase Inhibitors for Anticancer Therapy:

The thieno[3,2-b]pyridine nucleus is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The chloro and methyl groups can provide additional hydrophobic and steric interactions, contributing to the overall binding affinity and selectivity of the inhibitor.

c) Anti-inflammatory Agents:

Several thienopyridine derivatives have demonstrated significant anti-inflammatory properties. These compounds can act on various targets within the inflammatory cascade, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The specific substitution pattern on the thieno[3,2-b]pyridine ring is critical for determining the anti-inflammatory activity and mechanism of action.

Logical Relationship of Thieno[3,2-b]pyridine in Drug Discovery:

Drug_Discovery_Logic scaffold Thieno[3,2-b]pyridine Scaffold substituents Functionalization (e.g., -Cl, -CH3) scaffold->substituents properties Modulated Physicochemical and Pharmacokinetic Properties substituents->properties targets Biological Targets properties->targets applications Therapeutic Applications targets->applications sub_mglu5 mGlu5 Receptors sub_kinases Kinases sub_inflammatory Inflammatory Mediators app_cns CNS Disorders app_cancer Cancer app_inflammation Inflammatory Diseases sub_mglu5->app_cns sub_kinases->app_cancer sub_inflammatory->app_inflammation

Caption: The central role of the thieno[3,2-b]pyridine scaffold and its functionalization in targeting various biological pathways for therapeutic applications.

Safety, Handling, and Storage

As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory setting, following standard safety protocols. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling chlorinated and nitrogen-containing heterocyclic compounds should be observed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its thieno[3,2-b]pyridine core provides a rigid and versatile scaffold for the design of potent and selective modulators of various biological targets. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

  • PubChem. 5-Chloro-6-methyl-thieno[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 5-(5-CHLORO-3-METHYLBENZO[b]THIEN-2-YL)-1-(alpha,alpha,alpha-TRIFLUORO-p-TOLUOYL)PYRAZOLE - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents.
  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]

  • ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold in Modern Drug Discovery

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] Its rigid, planar structure and the presence of both sulfur and nitrogen heteroatoms provide a unique electronic and steric profile, enabling diverse interactions with biological targets. Thienopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The specific compound of interest, 5-Chloro-3-methylthieno[3,2-b]pyridine, is a functionalized derivative with potential applications in the development of novel therapeutics. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its drug-like characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in the public domain, we will leverage data from the parent thieno[3,2-b]pyridine scaffold and closely related analogs to provide insightful estimations. Crucially, this guide will detail the robust experimental methodologies required for the precise determination of these properties, empowering researchers to conduct their own empirical studies.

Molecular Structure and Core Physicochemical Parameters

The foundational step in characterizing any molecule is to understand its structure and fundamental properties.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Dry Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Estimate) C->D E Slow Heating (Accurate) D->E F Record T_start and T_end E->F G Determine Melting Range F->G H Assess Purity G->H

Caption: Workflow for Melting Point Determination.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility is a common challenge in drug development, particularly for planar aromatic compounds. [3]For the thieno[3,2-b]pyridine class, poor solubility has been noted and is attributed to their planar nature which promotes strong crystal packing. [4]

This high-throughput method is widely used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be representative of in vivo situations. [5] Materials:

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Liquid handling system or multichannel pipettes

  • Plate shaker

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking. [6]5. Measurement: Measure the light scattering (nephelometry) of each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Causality and Self-Validation: This assay mimics the situation where a drug, dissolved in an organic solvent (like the formulation vehicle), is introduced into an aqueous environment (like the gastrointestinal tract). The use of a range of concentrations allows for the precise determination of the solubility limit under these specific conditions. Running the assay in triplicate ensures the reliability of the results.

Dissociation Constant (pKa): Understanding Ionization State

The pKa is a measure of the acidity or basicity of a compound. It determines the extent of ionization of a molecule at a given pH. The ionization state of a drug molecule is critical as it affects its solubility, permeability across biological membranes, and binding to its target. For this compound, the pyridine nitrogen is the primary basic center.

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant. [7][8] Materials:

  • Potentiometric titrator with a pH electrode

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Aqueous/co-solvent system (e.g., water, methanol/water)

  • The sample of this compound

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system. The choice of solvent is critical, especially for poorly soluble compounds.

  • Titration: Titrate the sample solution with a standardized acid (for a basic compound). The pH of the solution is monitored continuously as the titrant is added in small increments.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. V). The equivalence point is the volume at which the first derivative is at a maximum. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at half the volume of the equivalence point.

Causality and Self-Validation: This method directly measures the buffering capacity of the compound as it is protonated or deprotonated. The inflection point of the titration curve corresponds to the pKa. The use of a calibrated pH electrode and standardized titrants ensures the accuracy of the measurement.

pKa_Determination_Workflow A Dissolve Compound in Solvent B Titrate with Standardized Acid A->B C Monitor pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Calculate First Derivative (ΔpH/ΔV) D->E F Identify Equivalence Point E->F G Determine pKa at Half-Equivalence F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross cell membranes.

The shake-flask method is the gold standard for logP determination, involving the partitioning of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • The sample of this compound

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the layers to separate.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in n-octanol to its concentration in water. The logP is the base-10 logarithm of P.

Causality and Self-Validation: This method directly measures the equilibrium distribution of the compound between a nonpolar and a polar phase, providing a direct measure of its lipophilicity. The pre-saturation of the solvents is essential to account for their mutual miscibility. Analyzing the concentration in both phases provides a more robust and self-validating measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the this compound structure. The chemical shifts and coupling constants would provide detailed information about the electronic environment of each nucleus. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. [10]* Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl, C-H, and C=N bonds.

Conclusion and Future Directions

While a complete experimental dataset for this compound is not yet publicly available, this guide provides a robust framework for its physicochemical characterization. Based on the properties of the parent thieno[3,2-b]pyridine scaffold and related analogs, it is anticipated that this compound will exhibit moderate to low aqueous solubility and a lipophilic character. The experimental protocols detailed herein provide the necessary tools for researchers to empirically determine these critical parameters.

A thorough understanding of the physicochemical properties of this compound is a crucial first step in its journey as a potential drug candidate. The data generated from these studies will be invaluable for guiding lead optimization, developing suitable formulations, and ultimately, unlocking the full therapeutic potential of this promising scaffold.

References

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 896.

  • Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). (2021). Human Metabolome Database.

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (2020). Molecules, 25(23), 5727.

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). ChemistryOpen, 10(10), 984-989.

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2024). ACS Medicinal Chemistry Letters.

  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5555.

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (2017). Arkivoc, 2017(4), 121-136.

  • Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. (2019). Russian Journal of General Chemistry, 89(9), 1825-1833.

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

  • experiment (1) determination of melting points. (2021). SlideShare.

  • Mass spectrometry of halogen-containing organic compounds. (2016). Mass Spectrometry Reviews, 35(1), 88-103.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

  • ADME Solubility Assay. (n.d.). BioDuro.

  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2020). Archiv der Pharmazie, 353(1), e1900242.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 734-741.

  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2009). Chemistry of Heterocyclic Compounds, 45(7), 765-799.

  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (2021). Google Patents.

  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

  • Thieno(2,3-c)pyridine. (n.d.). PubChem.

  • DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo.

Sources

An In-Depth Technical Guide to 5-Chloro-3-methylthieno[3,2-b]pyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylthieno[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its molecular structure, physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, it explores the applications of the thieno[3,2-b]pyridine scaffold in the development of novel therapeutics, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique electronic and structural features allow for diverse interactions with various biological targets, making it a cornerstone in the design of novel therapeutic agents. Thienopyridines are known to exhibit a wide range of pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects.

This compound is a key derivative within this class of compounds. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position provides specific steric and electronic properties that can be exploited for targeted drug design. This guide aims to serve as a detailed technical resource for researchers, providing a thorough understanding of the structure, a plausible and detailed synthetic pathway, and the potential applications of this important molecule in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The chlorine atom is attached to the pyridine ring at position 5, and the methyl group is at position 3 of the thiophene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
IUPAC Name This compound
CAS Number 1499667-34-3[1]
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol

Figure 1: 2D Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

While a direct, step-by-step synthesis for this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related thieno[3,2-b]pyridine derivatives. The following proposed synthesis starts from the commercially available 2,6-dichloropyridine.

Overall Synthetic Workflow

G start 2,6-Dichloropyridine step1 Nitration start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Gewald Reaction Precursor Formation intermediate1->step2 intermediate2 2-Chloro-6-mercapto-3-nitropyridine step2->intermediate2 step3 Thiophene Ring Formation intermediate2->step3 intermediate3 5-Chloro-3-methyl-2-nitrothieno[3,2-b]pyridine step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 intermediate4 3-Methylthieno[3,2-b]pyridin-5-amine step4->intermediate4 step5 Sandmeyer Reaction intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,6-Dichloropyridine

Protocol:

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C, slowly add 2,6-dichloropyridine.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.

Causality and Mechanistic Insight:

The nitration of the pyridine ring is an electrophilic aromatic substitution. The strong electron-withdrawing effect of the two chlorine atoms and the nitrogen atom deactivates the ring towards electrophilic attack. However, under harsh nitrating conditions (a mixture of fuming nitric and sulfuric acids), nitration occurs, directed primarily to the 3-position, which is the least deactivated position.

G reactant 2,6-Dichloropyridine product 2,6-Dichloro-3-nitropyridine reactant->product Electrophilic Aromatic Substitution reagents HNO3, H2SO4 reagents->product G reactant 2,6-Dichloro-3-nitropyridine product 2-Chloro-6-mercapto-3-nitropyridine reactant->product SNAr Reaction reagents NaSH reagents->product

Caption: Nucleophilic substitution to form the mercaptopyridine intermediate.

Step 3: Thiophene Ring Formation via Gewald Reaction

Protocol:

  • To a solution of 2-chloro-6-mercapto-3-nitropyridine in ethanol, add propionaldehyde and elemental sulfur.

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and filter the precipitated product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain 5-Chloro-3-methyl-2-nitrothieno[3,2-b]pyridine.

Causality and Mechanistic Insight:

This is a variation of the Gewald reaction, a versatile method for synthesizing 2-aminothiophenes. In this case, the reaction proceeds through a series of condensations and cyclization. The base catalyzes the Knoevenagel condensation between propionaldehyde and the active methylene group (transiently formed), followed by the addition of sulfur and subsequent intramolecular cyclization to form the thiophene ring.

G cluster_0 Gewald Reaction reactant1 2-Chloro-6-mercapto-3-nitropyridine product 5-Chloro-3-methyl-2-nitrothieno[3,2-b]pyridine reactant1->product reactant2 Propionaldehyde, Sulfur reactant2->product catalyst Base (e.g., Morpholine) catalyst->product

Caption: Gewald reaction for the formation of the thiophene ring.

Step 4: Reduction of the Nitro Group

Protocol:

  • Suspend 5-Chloro-3-methyl-2-nitrothieno[3,2-b]pyridine in ethanol or acetic acid.

  • Add a reducing agent such as iron powder or tin(II) chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 3-Methylthieno[3,2-b]pyridin-5-amine.

Causality and Mechanistic Insight:

The nitro group is reduced to an amino group using a standard reducing agent. Metal-acid combinations like Fe/HCl or SnCl₂/HCl are effective for this transformation. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps, ultimately leading to the formation of the amine.

G reactant 5-Chloro-3-methyl-2-nitrothieno[3,2-b]pyridine product 3-Methylthieno[3,2-b]pyridin-5-amine reactant->product Nitro Group Reduction reagents Reducing Agent (e.g., Fe/HCl) reagents->product G reactant 3-Methylthieno[3,2-b]pyridin-5-amine product This compound reactant->product Sandmeyer Reaction reagents1 1. NaNO2, HCl reagents1->product reagents2 2. CuCl reagents2->product

Sources

The Thieno[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

The thieno[3,2-b]pyridine core, a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for diverse substituent placement, enabling fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the significant and varied biological activities of the thieno[3,2-b]pyridine core, delving into its applications in oncology, neurodegenerative diseases, and infectious diseases. We will explore the molecular targets, mechanisms of action, and structure-activity relationships (SAR) that underpin its therapeutic potential, supplemented with detailed experimental protocols and visual pathway diagrams to facilitate further research and development in this exciting area.

I. The Thieno[3,2-b]pyridine Scaffold as a Kinase Inhibitor

Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The thieno[3,2-b]pyridine scaffold has proven to be an attractive framework for the design of highly selective kinase inhibitors.[1][2][3][4]

A key feature of this scaffold is its ability to act as an ATP-competitive inhibitor that does not strictly mimic the purine ring of ATP. Instead, it often anchors in the back pocket of the kinase ATP-binding site, a characteristic that can lead to high selectivity.[1][2] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for varied binding modes, further contributing to its versatility and selectivity.[1][2][3][4]

Notable Kinase Targets
  • Haspin Kinase: Researchers have identified highly selective inhibitors of Haspin, a serine/threonine kinase involved in mitosis, based on the thieno[3,2-b]pyridine scaffold. The compound MU1920 is a prime example, meeting the criteria for a quality chemical probe suitable for in vivo applications.[1][2]

  • Cyclin-Dependent Kinase-Like (CDKL) Kinases: The versatility of the thieno[3,2-b]pyridine core extends to targeting other underexplored kinases, such as CDKLs.[1][2][3]

  • Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2): Thieno[2,3-b]pyridine derivatives (an isomer of thieno[3,2-b]pyridine) have been identified as potent inhibitors of DRAK2, a kinase involved in apoptosis. This suggests a potential therapeutic strategy for diseases like diabetes by protecting islet β-cells.[5]

Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of action for a thieno[3,2-b]pyridine-based kinase inhibitor.

kinase_inhibition cluster_kinase Kinase ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Phospho_Substrate Thieno_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_inhibitor->ATP_Site Competitively Binds Blocked_Signaling Blocked Signaling Thieno_inhibitor->Blocked_Signaling Leads to Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Activates

Caption: General mechanism of competitive kinase inhibition by a thieno[3,2-b]pyridine derivative.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a thieno[3,2-b]pyridine derivative against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Thieno[3,2-b]pyridine test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Anticancer Activity of the Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine scaffold and its isomers have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[6][7][8][9][10][11][12] The antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the substitution pattern on the thieno[3,2-b]pyridine core is critical for its anticancer potency. For instance, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, substitutions at the 3-position with electron-withdrawing groups on the aryl ring, such as 4-chlorophenyl and 4-(trifluoromethyl)phenyl, led to enhanced growth inhibitory activity against triple-negative breast cancer cell lines.[6]

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

CompoundR Group at 3-positionGI50 (µM) MDA-MB-231GI50 (µM) MDA-MB-468
2a Phenyl> 50> 50
2b p-Tolyl> 50> 50
2c 4-Methoxyphenyl> 50> 50
2d 4-(Trifluoromethyl)phenyl20.2 ± 1.225.5 ± 1.5
2e 4-Chlorophenyl13.0 ± 0.815.3 ± 1.1

Data adapted from Queiroz et al. (2021).[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Thieno[3,2-b]pyridine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[3,2-b]pyridine test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

III. Neuroprotective Potential: Thieno[3,2-b]pyridines as mGlu5 Negative Allosteric Modulators

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Thieno[3,2-b]pyridine-5-carboxamides have been identified as a novel class of potent and selective negative allosteric modulators (NAMs) of mGlu5.[14] These compounds do not bind to the glutamate binding site but to an allosteric site on the receptor, thereby reducing its response to glutamate. This modulation of mGlu5 activity holds therapeutic promise for conditions such as anxiety, depression, and certain neurodegenerative diseases.

Signaling Pathway: mGlu5 Receptor Modulation

The following diagram illustrates the downstream signaling cascade of the mGlu5 receptor and the point of intervention for a thieno[3,2-b]pyridine-based NAM.

mGlu5_pathway Glutamate Glutamate mGlu5R mGlu5 Receptor Glutamate->mGlu5R Activates Gq_protein Gq Protein mGlu5R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., ERK activation) Ca_release->Downstream_Effects PKC->Downstream_Effects Thieno_NAM Thieno[3,2-b]pyridine NAM Thieno_NAM->mGlu5R Allosterically Inhibits

Caption: Downstream signaling of the mGlu5 receptor and inhibition by a thieno[3,2-b]pyridine NAM.

Experimental Protocol: In Vitro mGlu5 Negative Allosteric Modulator Assay (Calcium Mobilization)

This protocol describes a method to assess the ability of a thieno[3,2-b]pyridine derivative to act as a NAM of the mGlu5 receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor

  • Complete culture medium

  • Thieno[3,2-b]pyridine test compound

  • Glutamate or a specific mGlu5 agonist (e.g., quisqualate)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Plate the mGlu5-expressing HEK293 cells in black, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the thieno[3,2-b]pyridine test compound at various concentrations to the wells. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject an EC₈₀ concentration of the mGlu5 agonist (a concentration that elicits 80% of the maximal response) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

IV. Antimicrobial and Antiviral Activities

The thieno[3,2-b]pyridine scaffold has also been investigated for its potential in combating infectious diseases.

Antibacterial Activity

Derivatives of the isomeric thieno[2,3-b]pyridine have shown activity against both Gram-positive and Gram-negative bacteria.[14][15][16] The mechanism of action is often associated with the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Thieno[3,2-b]pyridine test compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the thieno[3,2-b]pyridine test compound in MHB in a 96-well plate.

  • Inoculation:

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity

Thieno[2,3-b]pyridine derivatives have demonstrated antiviral effects, for example, against the Mayaro virus (MAYV), an alphavirus.[5][17] These compounds have been shown to reduce viral production at non-toxic concentrations.[5][17] The mechanism may involve interference with various stages of the viral replication cycle.

viral_replication_cycle cluster_host_cell Host Cell Uncoating Uncoating Replication Replication of Viral Genome Uncoating->Replication Synthesis Synthesis of Viral Proteins Replication->Synthesis Assembly Assembly of New Virions Synthesis->Assembly Release Release of New Viruses Assembly->Release Virus Virus Attachment Attachment & Entry Virus->Attachment Attachment->Uncoating Release->Virus Infects other cells Thieno_antiviral Thieno[3,2-b]pyridine Antiviral Agent Thieno_antiviral->Replication Thieno_antiviral->Attachment Thieno_antiviral->Release

Caption: Potential intervention points of a thieno[3,2-b]pyridine antiviral agent in the viral replication cycle.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete culture medium

  • Thieno[3,2-b]pyridine test compound

  • Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in multi-well plates and grow to a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • Incubate a standard amount of virus with each dilution of the compound for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate for 1 hour to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add the semi-solid overlay medium.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Remove the overlay and fix the cells (e.g., with formaldehyde).

    • Stain the cells with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

V. Synthesis of the Thieno[3,2-b]pyridine Core

The synthesis of thieno[3,2-b]pyridine derivatives often involves multi-step sequences. One common approach is the construction of the thiophene ring onto a pre-existing pyridine core or vice versa.

Example Synthetic Route: BOP-promoted Aza-[3+3] Cycloaddition

A regioselective BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-promoted aza-[3+3] cycloaddition has been utilized for the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives. This reaction proceeds between thiophen-3-amines and α,β-unsaturated carboxylic acids.

Step 1: Synthesis of 3-Arylthiophen-4-amines

synthesis_thiophenamine start 3-Aminothiophene step1 Bromination (Ph(Me)3NBr3, CaCO3) start->step1 intermediate1 2-Bromo-3-aminothiophene step1->intermediate1 step2 Hydrolysis (KOH) intermediate1->step2 intermediate2 2-Bromo-3-aminothiophene -carboxylic acid step2->intermediate2 step3 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) intermediate2->step3 product 3-Arylthiophen-4-amine step3->product

Caption: Synthetic scheme for the preparation of 3-arylthiophen-4-amine precursors.

Step 2: Aza-[3+3] Cycloaddition

The synthesized 3-arylthiophen-4-amine is then reacted with an α,β-unsaturated carboxylic acid in the presence of BOP reagent, followed by base-induced dehydrogenation to yield the final thieno[3,2-b]pyridin-5(4H)-one product.

Conclusion and Future Perspectives

The thieno[3,2-b]pyridine core has unequivocally established itself as a versatile and valuable scaffold in drug discovery. Its demonstrated efficacy across a range of therapeutic areas, including oncology, neurology, and infectious diseases, underscores its privileged nature. The ability to readily modify the core and introduce a variety of substituents allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Target Space: While significant progress has been made in targeting kinases and mGlu5, the full potential of the thieno[3,2-b]pyridine scaffold against other target classes remains to be explored.

  • Development of More Potent and Selective Analogs: Continued medicinal chemistry efforts will undoubtedly lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Novel Mechanisms of Action: For some of the observed biological activities, the precise molecular mechanisms remain to be fully elucidated. Further investigation in this area could reveal new therapeutic opportunities.

  • Clinical Translation: The ultimate goal of this research is the development of new medicines. The progression of promising thieno[3,2-b]pyridine-based compounds into clinical trials will be a critical step in realizing their therapeutic potential.

References

  • Uldrijan, S., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link]

  • Sung, D. B., et al. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. Organic & Biomolecular Chemistry. [Link]

  • Adriaenssens, E., et al. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. [Link]

  • Al-Ostath, A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 118-126. [Link]

  • Dave, J. R., et al. (2024). Synthesis and antimicrobial study of thieno pyridine derivatives. World Journal of Advanced Research and Reviews, 22(2), 1136-1144. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. [Link]

  • Uldrijan, S., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Uldrijan, S., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • de Souza, N. C. C., et al. (2017). Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Archives of Virology, 162(8), 2295-2304. [Link]

  • Armando Hasudungan. (2013, December 16). Microbiology - Antibiotics Mechanisms of Action [Video]. YouTube. [Link]

  • Gregory, K. J. (2012). Metabotropic Glutamate Receptor Subtype 5: Molecular Pharmacology, Allosteric Modulation and Stimulus Bias. British Journal of Pharmacology, 166(8), 2244-2257. [Link]

  • Jong, Y. J. I., et al. (2009). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry, 284(52), 35827-35838. [Link]

  • Uldrijan, S., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(13), 5183. [Link]

  • Lian, K., et al. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry, 18(21), 7437-7445. [Link]

  • Grbčić, P., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11809. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. [Link]

  • Hassan, A. Y., et al. (2019). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine: Part 2. Journal of Heterocyclic Chemistry, 57(2). [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Gentry, P. R., et al. (2015). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 6(8), 894-899. [Link]

  • Litvinov, V. P. (2006). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 55(8), 1271-1301. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-166. [Link]

  • Gentry, P. R., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • Yin, C., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. [Link]

  • Gentry, P. R., et al. (2021). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. Journal of Medicinal Chemistry, 64(15), 11477-11502. [Link]

Sources

potential therapeutic targets of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-3-methylthieno[3,2-b]pyridine

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of the specific derivative, this compound. While direct biological data for this exact molecule is limited in publicly accessible literature, the extensive research on related thienopyridine analogues provides a strong foundation for hypothesizing and investigating a range of potential therapeutic targets. This document outlines a logical, evidence-based approach to systematically evaluate this compound's pharmacological profile, from initial target class identification to experimental validation.

Introduction: The Thienopyridine Scaffold as a Source of Pharmacological Innovation

The fusion of a thiophene and a pyridine ring creates the thienopyridine core, a structure that has proven to be a rich source of novel therapeutics. The electronic properties and structural rigidity of this scaffold allow for diverse substitutions, leading to compounds with a wide array of biological activities. Notably, different isomers of the thienopyridine core, such as thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and thieno[3,2-c]pyridine, have been shown to interact with distinct classes of therapeutic targets.

Derivatives of the broader thienopyridine class have demonstrated activities including antiplatelet effects, modulation of G-protein coupled receptors (GPCRs), and anticancer properties[1][2][3]. This well-documented history provides a logical starting point for the investigation of this compound. The substituents on this particular molecule—a chloro group at the 5-position and a methyl group at the 3-position—will undoubtedly influence its physicochemical properties and target interactions, making a systematic investigation essential.

High-Probability Therapeutic Target Classes

Based on the established pharmacology of structurally related thienopyridine derivatives, the following target classes are proposed as high-priority areas for the initial investigation of this compound.

G-Protein Coupled Receptors (GPCRs)

The thienopyridine scaffold has been successfully employed in the development of modulators for several GPCRs.

  • Metabotropic Glutamate Receptor 5 (mGluR5): Derivatives of thieno[3,2-b]pyridine-5-carboxamide have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of mGluR5[4]. This receptor is a key player in synaptic plasticity and is implicated in various neurological and psychiatric disorders. The thieno[3,2-b]pyridine core serves as a competent replacement for other chemical scaffolds in mGluR5 NAMs[4].

  • P2Y12 Receptor: While the antiplatelet drug clopidogrel is a thieno[3,2-c]pyridine, the related thieno[2,3-b]pyridine isomer has also yielded potent P2Y12 receptor inhibitors[1]. Given the structural similarities, it is plausible that this compound could exhibit activity at this receptor, which is crucial for platelet aggregation and a key target in cardiovascular disease.

  • Serotonin (5-HT) and Dopamine (D2) Receptors: Thieno[3,2-c]pyridine derivatives have shown significant affinity for 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors[5]. This profile is indicative of potential antipsychotic activity.

  • Adenosine Receptors: Thieno[2,3-b]pyridine derivatives have been explored as ligands for adenosine A1 receptors, with potential applications in the treatment of epilepsy[3].

Anticancer Targets

Several studies have highlighted the potential of thienopyridine derivatives in oncology.

  • Triple-Negative Breast Cancer (TNBC): Novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated growth inhibitory effects in TNBC cell lines[2][6]. The proposed mechanisms include impacts on cell viability, proliferation, and cell cycle progression[6].

  • Cancer Metabolism: Some thieno[2,3-b]pyridine compounds have been shown to lower the cancer stem cell fraction by inducing a metabolic shift from lipid to glucose metabolism[7]. This suggests that this compound could potentially modulate metabolic pathways in cancer cells.

Antimicrobial Targets

The development of new antimicrobial agents is a global health priority. Thiazolo[4,5-b]pyridines, which are structurally related to thienopyridines, have been synthesized and shown to possess antimicrobial activity[8]. This suggests that the thienopyridine scaffold could be a valuable starting point for the discovery of new anti-infective agents.

A Phased Experimental Approach for Target Identification and Validation

A systematic and tiered approach is recommended to efficiently investigate the therapeutic potential of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase should focus on broad screening to identify potential areas of biological activity.

Experimental Workflow:

  • High-Throughput Phenotypic Screening: Utilize a panel of diverse cell-based assays representing various disease areas (e.g., cancer cell line panels, neuronal cell viability assays, platelet aggregation assays).

  • Broad Ligand Binding Assays: Screen the compound against a large panel of receptors, enzymes, and ion channels (e.g., a commercial broad panel screen) to identify initial "hits."

  • Data Analysis and Hypothesis Generation: Analyze the screening data to identify patterns of activity and generate initial hypotheses about the primary target class(es).

Caption: Phase 1 Experimental Workflow for Target Discovery.

Phase 2: Target Deconvolution and Initial Validation

Once a promising area of activity is identified, the next phase is to pinpoint the specific molecular target(s).

Experimental Workflow (Example for a GPCR hit):

  • Receptor Subtype Profiling: If the initial screen suggests GPCR activity (e.g., at glutamate or serotonin receptors), conduct binding and functional assays against a panel of related receptor subtypes to determine selectivity.

  • Mechanism of Action Studies: For the most promising receptor subtype, perform detailed functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to confirm direct target engagement in a cellular context.

Caption: Phase 2 Experimental Workflow for GPCR Target Validation.

Phase 3: In-depth Pharmacological Characterization and Preclinical Evaluation

With a validated target, the final phase involves a comprehensive characterization of the compound's pharmacological properties.

Experimental Workflow:

  • In Vitro Pharmacology: Determine key parameters such as potency (IC50/EC50), efficacy, and binding kinetics.

  • Cell-Based Assays: Utilize more complex cell models (e.g., primary cells, co-cultures) to assess the compound's effects in a more physiologically relevant context.

  • In Vivo Proof-of-Concept: If in vitro data is promising, proceed to in vivo studies in relevant animal models of the disease to assess efficacy and safety.

Summary of Potential Targets and Initial Investigative Steps

Potential Target ClassRationale based on AnalogsKey Initial Experiments
GPCRs mGluR5 NAMs, P2Y12 inhibitors, 5-HT/D2 receptor ligands, Adenosine receptor ligands[1][3][4][5]Broad GPCR binding panel, functional assays (e.g., calcium flux, cAMP)
Anticancer Targets Activity against TNBC, modulation of cancer metabolism[2][6][7]NCI-60 cancer cell line screen, cell cycle analysis, metabolic flux assays
Antimicrobial Targets Activity of structurally related thiazolopyridines[8]Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi

Conclusion

This compound is a compound with significant, unexplored therapeutic potential. By leveraging the extensive existing knowledge of the broader thienopyridine class of molecules, a well-defined and logical research plan can be executed. The proposed phased approach, beginning with broad phenotypic screening and progressing to specific target validation and in-depth pharmacological characterization, provides a robust framework for elucidating the mechanism of action and potential clinical applications of this promising compound. The insights gained from such a systematic investigation will be invaluable for advancing this molecule through the drug discovery and development pipeline.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam
  • Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. PubMed.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
  • 5-Chloro-6-methyl-thieno[3,2-b]pyridine. PubChem.
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. NIH.
  • Synthesis of thieno[2,3-b]pyridine derivatives
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)

Sources

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure, combined with the electronic properties of its fused thiophene and pyridine rings, provides a versatile template for designing molecules that can interact with a wide array of biological targets. This scaffold is particularly attractive because it serves as a bioisostere for other key structures, such as purines and indoles, allowing it to engage with binding sites typically occupied by these endogenous ligands. The thieno[3,2-b]pyridine nucleus has been successfully incorporated into compounds targeting diverse disease areas, including oncology, infectious diseases, and neurological disorders.[2][3][4] This guide offers a senior application scientist's perspective on the synthesis, structure-activity relationship (SAR) exploration, and biological validation of novel derivatives based on this potent core.

PART 1: Core Synthetic Strategies for Thieno[3,2-b]pyridine Analogs

The functionalization of the thieno[3,2-b]pyridine core is paramount to exploring its chemical space and optimizing its pharmacological profile. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficiency and scalability.

Foundational Synthesis: The Gewald Reaction and Cyclization Strategies

Historically, the construction of the thiophene ring of the thieno[3,2-b]pyridine system often relies on variations of the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur to form a 2-aminothiophene, which can then be cyclized to form the fused pyridine ring. While robust, modern drug discovery often requires more precise control over substituent placement, leading to the dominance of cross-coupling methodologies on pre-formed scaffolds.

Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions

For generating diverse libraries of analogs, palladium-catalyzed cross-coupling reactions are the industry standard. The Suzuki-Miyaura coupling is particularly powerful for creating C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Rationale: The Suzuki reaction is favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and esters. This enables rapid exploration of the SAR around the core scaffold.

This protocol details the synthesis of methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, a compound that has shown notable antitumor activity.[5]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_catalyst Catalytic Cycle Thieno_Br Methyl 3-bromothieno[3,2-b]pyridine- 2-carboxylate Catalyst Pd(PPh₃)₄ Catalyst Thieno_Br->Catalyst Oxidative Addition Boronic_Acid 4-Chlorophenylboronic Acid Boronic_Acid->Catalyst Transmetalation (with Base) Product Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine- 2-carboxylate Catalyst->Product Reductive Elimination Base K₂CO₃ (Base)

PART 2: Biological Applications & Drug Discovery Campaigns

The thieno[3,2-b]pyridine scaffold has been the foundation for several successful drug discovery programs. The following sections highlight key therapeutic areas, presenting SAR data and relevant validation protocols.

Oncology: Targeting Kinases and Cancer Cell Proliferation

The thieno[3,2-b]pyridine core is a prominent feature in inhibitors of protein kinases and compounds with direct anticancer activity.[6] Its ability to form key hydrogen bonds and participate in hydrophobic interactions within ATP-binding pockets makes it an ideal starting point for kinase inhibitor design.[7][8]

A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been synthesized and evaluated for activity against TNBC cell lines.[5] The data reveals critical SAR insights.

Expertise & Causality: The introduction of electron-withdrawing groups at the 4-position of the phenyl ring at the C3 position of the thieno[3,2-b]pyridine core significantly enhances cytotoxic activity. For instance, a 4-chlorophenyl substituent (Compound 2e) results in a much lower GI₅₀ value compared to an unsubstituted phenyl ring (Compound 2a).[1] This suggests that the electronic properties and potential specific interactions of the substituent are crucial for the compound's ability to engage its biological target, leading to growth inhibition.

Data Presentation: Anticancer Activity in TNBC Cell Lines

CompoundR (Substituent at 3-position)GI₅₀ (µM) MDA-MB-231GI₅₀ (µM) MDA-MB-468
2a Phenyl> 50> 50
2c 4-Methoxyphenyl> 50> 50
2d 4-(Trifluoromethyl)phenyl20.2 ± 1.225.5 ± 1.5
2e 4-Chlorophenyl13.0 ± 0.815.3 ± 1.1
2f 4-Cyanophenyl> 50> 50
Data synthesized from Queiroz et al. (2021).[1][5]

This protocol is a self-validating system for assessing the growth inhibitory effects of novel compounds on adherent cancer cell lines.

  • Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

G A Plate Cells (96-well) B Add Compound (Serial Dilution) A->B C Incubate (48 hours) B->C D Fix with TCA C->D E Wash & Dry D->E F Stain with SRB E->F G Wash & Dry F->G H Solubilize Dye (Tris Base) G->H I Read Absorbance (510 nm) H->I

Anti-Infective Agents: Targeting Mycobacterium tuberculosis

The thieno[3,2-b]pyridine scaffold has also been exploited to develop potent agents against infectious diseases. A notable example is the design of inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Through a scaffold hopping strategy, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized as anti-tuberculosis agents.[3] Several of these compounds demonstrated potent activity against Mtb, with a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL.

Mechanism of Action: These compounds were confirmed to target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). InhA is a well-validated target for anti-TB drugs, including the frontline drug isoniazid. The thieno[3,2-b]pyridinone scaffold provides a novel chemotype for InhA inhibition, offering a potential avenue to combat drug-resistant Mtb strains.[3]

G cluster_pathway Mycobacterial FAS-II Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Elongation Fatty Acid Elongation Cycles Malonyl_CoA->Elongation Mycolic_Acids Mycolic Acids Elongation->Mycolic_Acids InhA InhA Enzyme (Enoyl-ACP Reductase) Elongation->InhA Substrate InhA->Elongation Catalyzes Reduction Step Inhibitor Thieno[3,2-b]pyridinone Derivative Inhibitor->InhA Inhibition

Neuroscience: Modulators of Glutamate Receptors

The versatility of the thieno[3,2-b]pyridine scaffold extends to the central nervous system (CNS). By applying a scaffold-hopping approach from known picolinamide compounds, researchers identified thieno[3,2-b]pyridine-5-carboxamides as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅).[4]

Trustworthiness & Validation: The discovery of these mGlu₅ NAMs is a testament to rational drug design. The new series successfully eliminated a metabolically labile pyrimidine group present in earlier compounds while maintaining high potency (hmGlu₅ IC₅₀ = 61 nM for the lead compound). The compounds demonstrated good central nervous system penetration (Kₚ = 0.94), a critical parameter for any CNS-targeted therapeutic, validating the scaffold's utility for neuroscience applications.[4]

Conclusion and Future Outlook

The thieno[3,2-b]pyridine scaffold is a proven asset in the field of drug discovery, with demonstrated applications in oncology, infectious disease, and neuroscience.[9] Its synthetic tractability, particularly through modern cross-coupling methods, allows for extensive exploration of its chemical space. Future research will likely focus on leveraging this scaffold to design inhibitors for other "underexplored" protein kinases and to develop next-generation therapeutics that can overcome existing drug resistance mechanisms.[6][8] The continued investigation into the diverse biological activities of thieno[3,2-b]pyridine derivatives promises to yield novel and impactful medicines.

References

  • A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxyl
  • Unveiling the Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold: A Compar
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity. Benchchem.
  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam

Sources

Spectroscopic Characterization of 5-Chloro-3-methylthieno[3,2-b]pyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis and methodological framework for the spectroscopic characterization of 5-Chloro-3-methylthieno[3,2-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from analogous structures and first principles of spectroscopy to offer a robust predictive model for its structural verification.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thienopyridine scaffold in various bioactive molecules.[1][2][3][4] The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide will walk through the expected spectroscopic signatures of this compound, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure and standard numbering of this compound are presented below.

Figure 1: Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit three distinct signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 8.4 - 8.6Doublet1HH6The proton at C6 is adjacent to the nitrogen atom in the pyridine ring, leading to significant deshielding. It will be coupled to H2, but due to the intervening sulfur and nitrogen atoms, the coupling constant is expected to be small.
~ 7.3 - 7.5Doublet1HH2The proton at C2 is on the thiophene ring and is expected to appear in the aromatic region. It will show a small coupling to H6.
~ 2.5 - 2.7Singlet3H-CH₃The methyl group at C3 is attached to an sp²-hybridized carbon and is expected to resonate in this region. The absence of adjacent protons will result in a singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~ 160 - 165C7aA quaternary carbon at the fusion of two aromatic rings, adjacent to a nitrogen atom, will be significantly deshielded.
~ 145 - 150C5A carbon atom bearing a chlorine atom in an aromatic system is expected in this region.
~ 140 - 145C3A quaternary carbon in the thiophene ring, attached to the methyl group.
~ 130 - 135C2A protonated carbon in the thiophene ring.
~ 125 - 130C6A protonated carbon in the pyridine ring, adjacent to the nitrogen.
~ 120 - 125C3aA quaternary carbon at the ring fusion.
~ 15 - 20-CH₃The methyl carbon is expected in the typical aliphatic region.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For more detailed fragmentation studies, electron ionization (EI) can be used with a GC-MS system.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₆ClNS. The expected mass spectrum would show the following key features:

m/z (Mass-to-Charge Ratio) Ion Relative Abundance Justification
199.99[M]⁺~100%The molecular ion peak. The presence of chlorine will result in an isotopic pattern with a peak at m/z 201.99 with approximately one-third the intensity of the M peak, which is characteristic of a single chlorine atom.
184.97[M-CH₃]⁺VariableLoss of the methyl group is a likely fragmentation pathway.
164.02[M-Cl]⁺VariableLoss of the chlorine atom.

digraph "MS_Fragmentation" {
graph [rankdir=LR, splines=true];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

M [label="[C₈H₆ClNS]⁺˙\nm/z = 199.99"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 184.97"]; M_minus_Cl [label="[M - Cl]⁺\nm/z = 164.02"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Cl [label="- •Cl"]; }

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and aliphatic components.

Predicted Wavenumber (cm⁻¹) Vibration Type Intensity Justification
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the thieno[3,2-b]pyridine ring system.[5]
2950 - 2850C-H stretch (aliphatic)MediumCorresponding to the C-H stretching vibrations of the methyl group.[5]
1600 - 1450C=C and C=N stretchingStrong to MediumAromatic ring stretching vibrations are characteristic of the thienopyridine core.
1400 - 1350C-H bend (methyl)MediumCharacteristic bending vibration of the methyl group.
850 - 750C-H out-of-plane bendStrongThese bands are often diagnostic of the substitution pattern on the aromatic rings.
~ 1100C-Cl stretchMediumThe carbon-chlorine stretching vibration is expected in this region.

Summary and Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented NMR, MS, and IR data are based on established principles of spectroscopy and comparison with structurally related molecules. Researchers synthesizing this compound can use this guide as a benchmark for interpreting their experimental data and confirming the structure of their target molecule. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous characterization of this compound.

References

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
  • Al-Mousawi, S. M., Moustafa, M. S., & El-Apasery, M. A. (2012). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2012(5), 295-306.
  • Kapil, A., et al. (2018). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 9(11), 1138-1143.
  • Dyakonenko, V. V., et al. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 27(22), 7794.
  • Dyakonenko, V. V., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(15), 5707.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Antoci, V., et al. (2015). 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Retrieved from [Link]

  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate.
  • Palmeira, A., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(23), 5735.
  • Zheldakova, R. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(2), M1398.
  • Sreekala, S., & Sivasankaran Nair, M. (2010). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Chemical Papers, 64(3), 359-366.
  • Lindsley, C. W., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 6(5), 718-725.
  • SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-6-methyl-N-[(5-methylfuran-2-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy and a Platform for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyridine class of compounds represents a significant achievement in medicinal chemistry, particularly in the realm of cardiovascular disease. As potent and specific antagonists of the P2Y12 receptor, they have become a cornerstone of antiplatelet therapy for the prevention of thrombotic events. This technical guide provides a comprehensive overview of thienopyridine compounds, from their fundamental chemical structures and mechanism of action to their clinical applications and the evolution of next-generation inhibitors. We will delve into the critical aspects of their bioactivation, structure-activity relationships, and the synthetic strategies employed in their development. Furthermore, this guide will explore the transition from irreversible thienopyridine inhibitors to reversible, direct-acting agents, offering insights into the future directions of P2Y12 receptor modulation in medicinal chemistry.

Introduction: The Rise of Thienopyridines in Antithrombotic Therapy

Atherothrombotic disease, the underlying cause of myocardial infarction and stroke, is a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these events, making antiplatelet agents a critical component of therapeutic strategies.[1] For many years, aspirin was the sole oral antiplatelet agent available, exerting its effect through the inhibition of thromboxane A2 synthesis.[1][2] However, the recognition that other pathways contribute to platelet activation spurred the development of new classes of antiplatelet drugs.

The thienopyridine derivatives emerged as a major breakthrough, targeting the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[3][4][5][6] This class of drugs, which includes ticlopidine, clopidogrel, and prasugrel, has revolutionized the management of acute coronary syndromes (ACS) and the prevention of thrombosis following percutaneous coronary intervention (PCI).[1][2][7] Thienopyridines are prodrugs that require hepatic metabolism to generate an active metabolite, which then irreversibly inhibits the P2Y12 receptor for the lifespan of the platelet.[3][5][8] This guide will provide a detailed exploration of the medicinal chemistry of these vital therapeutic agents.

The Thienopyridine Core: Structure and Isomerism

The foundational structure of thienopyridines consists of a thiophene ring fused to a pyridine ring. There are six possible isomers of the thienopyridine scaffold, each with distinct chemical properties and potential for biological activity.[9] The specific arrangement of the sulfur and nitrogen atoms within the fused ring system dictates the molecule's overall shape, electronics, and ability to interact with biological targets. The tetrahydrothieno[3,2-c]pyridine core is the key pharmacophore for the clinically utilized antiplatelet agents.

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The therapeutic efficacy of thienopyridine antiplatelet agents stems from their ability to specifically and irreversibly inhibit the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet activation and aggregation.[10]

The Platelet Activation Cascade

Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their activation. This activation triggers the release of various agonists, including ADP, from dense granules within the platelets. ADP then acts in an autocrine and paracrine fashion, binding to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor is responsible for initiating platelet shape change and a transient aggregation, while the P2Y12 receptor, the target of thienopyridines, is essential for a sustained and robust aggregation response.[4]

Irreversible Inhibition by Thienopyridine Metabolites

Thienopyridines are administered as inactive prodrugs and must undergo metabolic activation in the liver to exert their pharmacological effect.[3][4][5][8] The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[4] This irreversible binding permanently inactivates the receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation. Because platelets lack the machinery to synthesize new proteins, the effect of thienopyridines lasts for the entire lifespan of the platelet (7-10 days).[3][5]

G cluster_0 Platelet Activation Pathway cluster_1 Thienopyridine Mechanism of Action Vascular_Injury Vascular Injury Platelet_Adhesion Platelet Adhesion & Activation Vascular_Injury->Platelet_Adhesion ADP_Release ADP Release Platelet_Adhesion->ADP_Release P2Y12_Receptor P2Y12 Receptor ADP_Release->P2Y12_Receptor ADP Binding Platelet_Aggregation Platelet Aggregation P2Y12_Receptor->Platelet_Aggregation Signal Transduction Irreversible_Inhibition Irreversible Inhibition Thienopyridine_Prodrug Thienopyridine Prodrug (e.g., Clopidogrel, Prasugrel) Hepatic_Metabolism Hepatic Metabolism (CYP450 Enzymes) Thienopyridine_Prodrug->Hepatic_Metabolism Active_Metabolite Active Thiol Metabolite Hepatic_Metabolism->Active_Metabolite Active_Metabolite->P2Y12_Receptor Forms Disulfide Bond

Figure 1: Simplified signaling pathway illustrating platelet activation via the P2Y12 receptor and the mechanism of irreversible inhibition by thienopyridine active metabolites.

Bioactivation: The Critical Path to Efficacy

The conversion of thienopyridine prodrugs to their active metabolites is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] The efficiency of this bioactivation pathway is a key determinant of the antiplatelet effect and is a source of inter-individual variability in response.

The Two-Step Activation of Clopidogrel and Prasugrel

Both clopidogrel and prasugrel undergo a two-step metabolic activation process.[11][12] The first step involves the oxidation of the parent compound to an intermediate thiolactone metabolite.[11][12] This is followed by a second oxidation and subsequent hydrolytic opening of the thiolactone ring to form the active thiol metabolite.[11][12]

However, the specific enzymes and initial metabolic steps differ significantly between clopidogrel and prasugrel, which has important clinical implications.

  • Clopidogrel: Only about 15% of an absorbed dose of clopidogrel is converted to the active metabolite, with the majority being hydrolyzed by esterases to an inactive carboxylic acid derivative.[13] The activation of clopidogrel is heavily reliant on the CYP2C19 isoenzyme.[13] Genetic polymorphisms in the CYP2C19 gene can lead to reduced enzyme function, resulting in diminished formation of the active metabolite and a blunted antiplatelet response, a phenomenon known as "clopidogrel resistance."[13][14]

  • Prasugrel: In contrast, prasugrel is more efficiently converted to its active metabolite.[7][14] The initial step is a rapid hydrolysis by carboxylesterases in the intestine and liver to a thiolactone intermediate.[15][16] This intermediate is then oxidized by several CYP isoenzymes, including CYP3A4 and CYP2B6, but with less dependence on CYP2C19.[13][15] This broader enzymatic pathway contributes to a more predictable and potent antiplatelet effect compared to clopidogrel.[7][14][17]

G cluster_clopidogrel Clopidogrel Bioactivation cluster_prasugrel Prasugrel Bioactivation Clopidogrel Clopidogrel CYP2C19 CYP2C19 (Major) Other CYPs (Minor) Clopidogrel->CYP2C19 Esterases Esterases Clopidogrel->Esterases Intermediate_Clop 2-oxo-clopidogrel CYP2C19->Intermediate_Clop Active_Metabolite_Clop Active Thiol Metabolite Intermediate_Clop->Active_Metabolite_Clop Further Oxidation & Hydrolysis Inactive_Metabolite_Clop Inactive Carboxylic Acid (~85% of dose) Esterases->Inactive_Metabolite_Clop Prasugrel Prasugrel Carboxylesterases Carboxylesterases Prasugrel->Carboxylesterases Intermediate_Pras Thiolactone Metabolite Carboxylesterases->Intermediate_Pras CYPs_Pras CYP3A4, CYP2B6, etc. Intermediate_Pras->CYPs_Pras Active_Metabolite_Pras Active Thiol Metabolite CYPs_Pras->Active_Metabolite_Pras

Figure 2: Comparative bioactivation pathways of clopidogrel and prasugrel, highlighting the key enzymes and metabolic fates.

Structure-Activity Relationships (SAR)

The development of potent and selective thienopyridine P2Y12 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for efficient bioactivation and potent receptor antagonism.

  • The Tetrahydrothienopyridine Core: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is essential for antiplatelet activity.[10]

  • The Ester Group: The methyl ester at the C2 position of the tetrahydrothienopyridine ring is a critical feature of both clopidogrel and prasugrel. This group is necessary for the initial metabolic steps leading to the formation of the active metabolite.

  • The C5 Substituent: The nature of the substituent at the C5 position significantly influences the compound's properties. In clopidogrel, this is a 2-chlorophenyl group, which contributes to the overall lipophilicity and binding affinity.[18]

  • Modifications for Improved Efficacy: The development of prasugrel from the clopidogrel template involved key structural modifications to enhance its metabolic activation. The introduction of a cyclopropylcarbonyl group on the piperidine nitrogen and an acetate group at the C5 position of the thiophene ring resulted in a more efficient and less variable bioactivation profile.[15]

Beyond antiplatelet activity, SAR studies have also explored the potential of the thienopyridine scaffold for other therapeutic applications, including as bone anabolic agents and VEGFR-2 kinase inhibitors.[19][20] For instance, the introduction of cyclic amino groups at the C4-position of the thienopyridine ring has been shown to enhance alkaline phosphatase activity, an indicator of osteoblastic differentiation.[19]

Clinical Applications and Comparative Efficacy

The primary clinical application of thienopyridines is the prevention of atherothrombotic events in patients with cardiovascular disease.[3][5] They are widely used in combination with aspirin (dual antiplatelet therapy, DAPT) in the following settings:

  • Acute Coronary Syndromes (ACS): For patients with unstable angina, non-ST-segment elevation myocardial infarction (NSTEMI), and ST-segment elevation myocardial infarction (STEMI).[1][16]

  • Percutaneous Coronary Intervention (PCI): To prevent stent thrombosis after the placement of coronary stents.[1][2]

  • Secondary Prevention: In patients with a history of ischemic stroke or peripheral artery disease.

Drug Generation Bioactivation Efficiency Key Clinical Considerations
Ticlopidine FirstModerateLargely replaced due to significant hematological side effects (neutropenia, TTP).[1][6][8]
Clopidogrel SecondLow (~15%)Widely used, but subject to inter-individual variability and drug interactions (e.g., with proton pump inhibitors).[7][13][14]
Prasugrel ThirdHighMore potent and predictable than clopidogrel, but associated with a higher risk of bleeding.[14][16][17] Contraindicated in patients with a history of stroke or TIA.[17]

Synthesis of the Thienopyridine Core

The synthesis of the thienopyridine scaffold is a key aspect of their development and production. Various synthetic strategies have been developed to construct the fused heterocyclic system. A common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative. For example, the Gould-Jacobs reaction can be employed to form the pyridine ring of the thieno[3,2-b]pyridine system.[9] Other methods include the condensation of 3-aminothiophenes with various reagents to build the fused pyridine ring.[9] The development of efficient and scalable synthetic protocols remains an active area of research to support the widespread use and further exploration of this important scaffold.[21]

The Next Generation: Reversible P2Y12 Inhibitors

The limitations of irreversible thienopyridine inhibitors, such as their delayed onset of action, inter-individual variability, and the need to discontinue treatment several days before surgery, have driven the development of a new class of P2Y12 antagonists.[22]

Ticagrelor: A Reversible, Direct-Acting Inhibitor

Ticagrelor, a cyclopentyl-triazolo-pyrimidine, represents a significant departure from the thienopyridine class.[15][23] Key differences include:

  • Direct-Acting: Ticagrelor is not a prodrug and does not require metabolic activation to inhibit the P2Y12 receptor.[22][24][25]

  • Reversible Binding: It binds reversibly to a site on the P2Y12 receptor distinct from the ADP binding site, leading to a more rapid onset and offset of action.[15][25][26]

  • Additional Mechanism: Ticagrelor also inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine levels, which may contribute to its cardioprotective effects.[25][27]

These pharmacological properties translate into a more potent and predictable antiplatelet effect compared to clopidogrel.[22]

G cluster_thieno Thienopyridines (e.g., Clopidogrel) cluster_tica Ticagrelor Prodrug Prodrug Metabolism Hepatic Activation (CYPs) Prodrug->Metabolism Irreversible Irreversible P2Y12 Binding Metabolism->Irreversible Slow_Offset Slow Offset of Action (7-10 days) Irreversible->Slow_Offset Active_Drug Active Drug No_Metabolism No Metabolic Activation Required Active_Drug->No_Metabolism Reversible Reversible P2Y12 Binding No_Metabolism->Reversible Rapid_Offset Rapid Offset of Action (Hours to Days) Reversible->Rapid_Offset

Figure 3: Logical relationship comparing the key pharmacological properties of irreversible thienopyridine inhibitors versus reversible, direct-acting inhibitors like ticagrelor.

Future Directions and Unmet Needs

While the development of P2Y12 inhibitors has significantly advanced antithrombotic therapy, there remain unmet needs and opportunities for future research:

  • Balancing Efficacy and Bleeding: The primary challenge with all antiplatelet agents is balancing the reduction in ischemic events with the increased risk of bleeding. The development of agents with a wider therapeutic window is a key goal.

  • Personalized Antiplatelet Therapy: The ability to tailor the choice and dose of P2Y12 inhibitor based on a patient's genetic profile, clinical risk factors, and on-treatment platelet reactivity holds promise for optimizing outcomes.

  • Novel Scaffolds: While the thienopyridine scaffold has been immensely successful, the exploration of novel chemical scaffolds that target the P2Y12 receptor or other pathways in platelet activation continues.

  • Broader Therapeutic Applications: The diverse biological activities of thienopyridine derivatives suggest their potential for applications beyond antiplatelet therapy, including in oncology and inflammatory diseases.[9][21][28]

Conclusion

The thienopyridine class of compounds has left an indelible mark on medicinal chemistry and clinical practice. From the early development of ticlopidine to the more refined and potent prasugrel, these agents have saved countless lives by preventing thrombotic events. The story of the thienopyridines is a testament to the power of medicinal chemistry to understand and modulate key biological pathways. The evolution to reversible, direct-acting P2Y12 inhibitors like ticagrelor further highlights the ongoing quest for safer and more effective antithrombotic therapies. The thienopyridine scaffold, however, remains a versatile and valuable platform for the discovery of new therapeutic agents across a range of diseases, ensuring its continued relevance in the field of drug discovery.

References

  • Shaw, S., Patel, B. Y., & Kapadiya, K. M. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades.
  • Patrono, C., et al. (2013). Antiplatelet therapy in cardiovascular disease: Current status and future directions. Journal of the American College of Cardiology, 62(17_Suppl), S1-S12.
  • Hashemzadeh, M., Goldsberry, S., Furukawa, M., Khoynezhad, A., & Movahed, M. R. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. The Journal of invasive cardiology, 21(8), 406–412.
  • Dansette, P. M., et al. (2015). Bioactivation of clopidogrel and prasugrel: factors determining the stereochemistry of the thiol metabolite double bond. Chemical research in toxicology, 28(6), 1183–1191.
  • Springthorpe, B., et al. (2007). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Journal of Pharmacology and Experimental Therapeutics, 323(2), 535-543.
  • Nakamura, T., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & medicinal chemistry, 21(17), 5347–5356.
  • Dansette, P. M., et al. (2015). Bioactivation of Clopidogrel and Prasugrel: Factors Determining the Stereochemistry of the Thiol Metabolite Double Bond. Chemical Research in Toxicology, 28(6), 1183-1191.
  • van Giezen, J. J., & Nilsson, D. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British journal of clinical pharmacology, 82(2), 363–374.
  • Petersen, K. U. (2009). Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel. Arzneimittel-Forschung, 59(7), 349–357.
  • Butler, M. J., & Butler, M. (2014). A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism?.
  • Bass, T. A., & Blankenship, J. C. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G28-G34.
  • Haffouz, A., et al. (2025). Synthesis and structural characterization of coumarin–hydrazone derivatives as antiplatelet agents: in vitro and in silico evaluation of activity and toxicity.
  • Kwok, C. S., et al. (2024). Impact of Society Guidelines on Trends in Use of Newer P2Y12 Inhibitors for Patients With Acute Coronary Syndromes Undergoing Percutaneous Coronary Intervention.
  • Patel, B. Y., & Kapadiya, K. M. (2024). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications.
  • Angiolillo, D. J., et al. (2017). International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies.
  • Al-Qawasmeh, R. A., et al. (2004). Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22). Journal of medicinal chemistry, 47(14), 3502-3515.
  • Capodanno, D., & Angiolillo, D. J. (2010). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. Cardiology research and practice, 2011, 230905.
  • Steinhubl, S. R., & Topol, E. J. (2001). The thienopyridines. Current problems in cardiology, 26(6), 381–428.
  • Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. The Journal of Invasive Cardiology, 21(8), 406-412.
  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(9), 1735–1751.
  • Piras, M., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules (Basel, Switzerland), 25(1), 199.
  • Kubica, J., & Siller-Matula, J. (2009). Ticagrelor--a new platelet aggregation inhibitor in patients with acute coronary syndromes. An improvement of other inhibitors?. Kardiol Pol, 67(11), 1261-1267.
  • Laizure, S. C., & Parker, R. B. (2010). A Comparison of the Metabolism of Clopidogrel and Prasugrel. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1417-1424.
  • Storey, R. F. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(23), 2665–2669.
  • Wiviott, S. D., & Antman, E. M. (2012). P2Y12 platelet inhibition in clinical practice. European heart journal, 33(1), 21-29.
  • Brandt, J. T., et al. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. American heart journal, 158(4 Suppl), S3-S12.
  • Desgrouas, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules (Basel, Switzerland), 26(11), 3336.
  • Cattaneo, M. (2010). New P2Y12 Inhibitors.
  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular diversity.
  • Bhalekar, S. B., & Shelke, S. N. (2019). Synthesis, Biological and Molecular Docking Study of Benzimidazole-Clubbed Tetrahydrothieno [3, 2-c] Pyridine as Platelet Inhibitors. ChemistrySelect, 4(42), 12347-12353.
  • GPnotebook. (2018). Thienopyridines. Retrieved from [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21–24.
  • Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(10), 978–985.
  • Berger, P. B. (1999). The thienopyridines in coronary artery disease. Current cardiology reports, 1(2), 118–125.
  • Hankey, G. J., & Sudlow, C. L. (2008). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • Valgimigli, M., et al. (2016). Efficacy and Safety of Novel Oral P2Y12 Receptor Inhibitors in Patients With ST-Segment Elevation Myocardial Infarction Undergoing PCI: A Systematic Review and Meta-Analysis. Medicine, 95(19), e3633.
  • Phan, H., & Tornwall, M. (2010). Thienopyridine antiplatelet agents: focus on prasugrel. The Consultant pharmacist : the journal of the American Society of Consultant Pharmacists, 25(1), 36–42.

Sources

The Privileged Scaffold of 5-Chloro-3-methylthieno[3,2-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the chemical attributes and pharmacological potential of the 5-Chloro-3-methylthieno[3,2-b]pyridine core. This scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a range of biological targets implicated in various pathologies, including cancer, inflammation, and neurological disorders. This guide will delve into the synthesis, chemical properties, and biological applications of this specific thienopyridine, providing a solid foundation for its application in contemporary drug discovery programs.

The Thieno[3,2-b]pyridine Core: A Foundation of Therapeutic Promise

The thieno[3,2-b]pyridine ring system is a bicyclic heterocycle that fuses a thiophene ring to a pyridine ring. This amalgamation of two pharmacologically significant heterocycles creates a unique electronic and steric environment, rendering it an attractive scaffold for the design of novel therapeutic agents. The thienopyridine core is present in several FDA-approved drugs and numerous clinical candidates, underscoring its therapeutic relevance. These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.

The specific substitution pattern of this compound further refines its pharmacological profile. The chloro group at the 5-position can act as a crucial interaction point with biological targets and can also be a site for further chemical modification. The methyl group at the 3-position can influence the molecule's conformation and metabolic stability.

Synthesis of the this compound Scaffold

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted thieno[2,3-b]pyridines, most notably the Gewald reaction.

A generalized synthetic approach is outlined below. This multi-step synthesis leverages readily available starting materials and employs robust chemical transformations.

Synthesis_of_this compound start 2,5-dichloropyridine step1 Nitration start->step1 intermediate1 2,5-dichloro-3-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 intermediate3 Ethyl 2-amino-5-chloro-4-methylthieno[3,2-b]pyridine-3-carboxylate step2->intermediate3 Key Ring Formation intermediate2 3-amino-2,5-dichloropyridine step3 Gewald Reaction (with ethyl acetoacetate & sulfur) step4 Hydrolysis intermediate3->step4 intermediate5 intermediate5 step4->intermediate5 intermediate4 2-amino-5-chloro-4-methylthieno[3,2-b]pyridine-3-carboxylic acid step5 Decarboxylation final_product This compound intermediate5->final_product Anticancer_Mechanism compound This compound Derivative kinase Protein Kinase (e.g., VEGFR-2, Src) compound->kinase Inhibition cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition via G2/M Arrest apoptosis Apoptosis Induction compound->apoptosis kinase->cell_cycle Promotes g2m_arrest G2/M Arrest proliferation Cancer Cell Proliferation cell_cycle->proliferation cell_death Cancer Cell Death apoptosis->cell_death Kinase_Assay_Workflow start Prepare Assay Plate step1 Add Kinase, Substrate, and Compound start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction step3->step4 step5 Detect Signal (e.g., Luminescence, Fluorescence) step4->step5 end Calculate IC50 step5->end

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an ideal building block for designing molecules that interact with a wide range of biological targets. Derivatives of this core have been investigated for their potential as inhibitors of kinases, such as VEGFR-2, and other enzymes implicated in cancer and inflammatory diseases.[1] The synthesis of 5-aryl-3-methylthieno[3,2-b]pyridine derivatives, in particular, allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl groups at the C5 position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing these complex biaryl structures.[2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Chloro-3-methylthieno[3,2-b]pyridine with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization.

The Suzuki-Miyaura Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with this compound

While powerful, the Suzuki coupling of heteroaryl chlorides like the title compound presents specific challenges:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step more difficult and often rate-limiting.[8][9] To overcome this, highly active catalytic systems are required.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[8][10]

  • Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can reduce the yield of the desired product.[11]

To address these challenges, the selection of the palladium source, ligand, base, and solvent is critical for a successful reaction.

Recommended Protocol for Suzuki Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sensitive substrates.

Rationale for Component Selection
  • Catalyst System (Pd₂(dba)₃ / SPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and reliable Pd(0) source.[6] We pair it with SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine), a bulky, electron-rich Buchwald biarylphosphine ligand. This class of ligands is highly effective for coupling unreactive aryl chlorides because they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which accelerates the difficult oxidative addition step.[10][12]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step by forming the active boronate species.[7] It is often used in an aqueous solution, which can also help solubilize the base and boronate intermediate.

  • Solvent (1,4-Dioxane / Water): A biphasic solvent system of 1,4-dioxane and water is frequently used.[13] Dioxane effectively dissolves the organic substrates and catalyst, while water dissolves the inorganic base and facilitates the formation of the reactive boronate species.[2]

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound183.661.01.0183.7 mg
Arylboronic Acid-1.21.21.2 mmol
Pd₂(dba)₃915.720.020.02 (2 mol%)18.3 mg
SPhos410.470.0440.044 (4.4 mol%)18.1 mg
K₂CO₃138.212.02.0276.4 mg
1,4-Dioxane (anhydrous, degassed)---4.0 mL
Water (degassed)---1.0 mL
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) solvents 2. Degas Solvents (e.g., Sparge with Argon) assembly 3. Assemble Reaction (Add solids to flask, establish inert atmosphere) solvents->assembly add_solvents 4. Add Degassed Solvents (Dioxane, then Water) assembly->add_solvents heating 5. Heat & Stir (e.g., 100 °C, 12-24 h) add_solvents->heating monitoring 6. Monitor Progress (TLC / LC-MS) heating->monitoring quench 7. Cool & Quench (Add water, dilute with EtOAc) monitoring->quench extract 8. Extract & Wash (Separate layers, wash organic phase with brine) quench->extract dry 9. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) extract->dry purify 10. Purify (Silica Gel Chromatography) dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (183.7 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (276.4 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (18.1 mg, 0.044 mmol).

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.[14]

  • Solvent Addition:

    • Using a syringe, add 4.0 mL of degassed, anhydrous 1,4-dioxane to the reaction mixture.

    • Follow with the addition of 1.0 mL of degassed water. The mixture should be stirred vigorously.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

    • Allow the reaction to stir vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting aryl chloride.

  • Work-up and Extraction:

    • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude material.

  • Characterization:

    • The structure and purity of the final 5-aryl-3-methylthieno[3,2-b]pyridine product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

Cross-coupling reactions, especially with challenging substrates, can often require optimization.[15] If the initial reaction provides a low yield, consider the following adjustments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient oxidative addition.[12]2. Catalyst deactivation (oxygen exposure).[14]3. Insufficient base strength or solubility.[16]1. Screen Ligands: Try other electron-rich, bulky ligands like RuPhos or XPhos.[11]2. Increase Temperature: Cautiously increase the temperature to 110-120 °C.3. Degassing: Ensure all reagents and solvents are rigorously degassed.4. Change Base: Try a stronger base like K₃PO₄ or Cs₂CO₃.[13]
Protodeboronation 1. Boronic acid instability.[11]2. Reaction temperature is too high or reaction time is too long.1. Use Boronic Ester: Switch to a more stable MIDA or pinacol boronate ester of the coupling partner.2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.3. Use Anhydrous Conditions: Try anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or THF.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) to Pd(II).[8]2. Catalyst precursor not fully reduced to Pd(0).1. Improve Degassing: Use freeze-pump-thaw cycles for solvents for the most rigorous oxygen removal.2. Use a Pre-catalyst: Employ a pre-formed Pd(0) catalyst or a pre-catalyst that reliably forms the active species.[11]
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Side reaction pathway of the catalytic cycle.1. Solvent Choice: Ensure solvents are pure. Some alcohols or technical grade solvents can be hydride sources.2. Optimize Base/Ligand: The choice of base and ligand can influence this side reaction; screening may be necessary.[14]

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective strategy for the synthesis of 5-aryl-3-methylthieno[3,2-b]pyridine derivatives, which are valuable scaffolds in drug discovery. The successful coupling of the relatively unreactive 5-chloro starting material hinges on the use of a highly active palladium catalyst system, typically employing a bulky, electron-rich biarylphosphine ligand such as SPhos. The protocol detailed herein offers a reliable and robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize conditions to achieve high yields of their desired target molecules, accelerating the development of novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Valente, C., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Thomas, A. A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Dander, J. E., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available at: [Link]

  • Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]

  • Coro, J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Maumela, M. C., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115 Course Notes. Available at: [Link]

  • Singh, R., et al. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). Suzuki coupling reactions of aryl chlorides. ResearchGate. Available at: [Link]

  • Rodrigues, C. A., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Pharmaceuticals. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Rodrigues, C. A., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation... MDPI. Available at: [Link]

  • Queiroz, M. J. R. P., et al. (2012). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. Available at: [Link]

  • Bano, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine... Molecules. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Ejjoummany, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

  • ResearchGate. (2021). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Efficacy of 5-Chloro-3-methylthieno[3,2-b]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of Thienopyridines in Oncology

The thienopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically significant agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, with a growing body of evidence pointing to their potential as potent anti-cancer agents.[1][2][3] The fusion of a thiophene and a pyridine ring creates a bioisostere of purines, allowing these compounds to interact with a variety of enzymatic targets crucial for cancer cell proliferation and survival.[2]

This document provides a comprehensive guide to evaluating the anti-cancer properties of 5-Chloro-3-methylthieno[3,2-b]pyridine , a specific derivative with potential as a targeted therapeutic. While direct studies on this particular molecule are emerging, research on analogous thieno[3,2-b]pyridine compounds suggests promising activity against various cancer cell lines, including those of breast and prostate origin.[3][4] These studies indicate that compounds from this class can induce cell cycle arrest and apoptosis, making them compelling candidates for further investigation.[3][4]

This guide will detail the hypothesized mechanism of action based on related compounds, provide step-by-step protocols for key in vitro assays, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Based on the known activity of structurally related thienopyridines and other kinase inhibitors, we hypothesize that this compound may function as an inhibitor of critical signaling pathways that drive tumor growth and survival. A plausible mechanism is the inhibition of Receptor Tyrosine Kinases (RTKs) or downstream kinases in pathways such as the RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are frequently dysregulated in cancer.[5][6] For instance, the related compound TAK-593 is a potent inhibitor of VEGFR and PDGFR, key RTKs involved in angiogenesis.[7][8][9] Inhibition of these pathways can lead to a halt in cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential points of intervention for this compound.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Compound 5-Chloro-3-methyl- thieno[3,2-b]pyridine Compound->RAF Inhibition Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.

Part 1: Assessment of Cytotoxicity Across Cancer Cell Lines

The initial step in characterizing a novel anti-cancer compound is to determine its cytotoxic and anti-proliferative effects. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10][11]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) and a non-tumorigenic control cell line (e.g., MCF-10A).

  • Complete growth medium (specific to each cell line).

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on a plate shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Line Cancer Type Hypothetical IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer13[3][14]
PC-3Prostate Cancer~5-20
NCI-H460Non-Small Cell Lung Cancer~10-30
MCF-10ANon-tumorigenic Breast Epithelial>50

Note: The IC50 values are hypothetical and serve as an example. Actual values must be determined experimentally.

Part 2: Mechanistic Studies - Unraveling the Mode of Action

Once cytotoxicity is established, the next critical phase is to investigate the underlying mechanism of cell death. Key processes to investigate are the induction of apoptosis and the effect on cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]

Apoptosis_Assay_Workflow Start Seed & Treat Cells (e.g., IC50 concentration) Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15-20 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[18]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[18]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20] Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints.[20]

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet of approximately 1x10^6 cells.[21]

  • Fixation:

    • Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[21]

    • Fix the cells for at least 30 minutes at 4°C (can be stored at -20°C for several weeks).[17][21]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21] RNase A is crucial to prevent staining of double-stranded RNA.[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

    • The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the data using cell cycle analysis software (e.g., ModFit, FlowJo).[21]

Part 3: Target Validation with Western Blotting

To validate the hypothesized mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins within the targeted signaling pathway.[22] A decrease in the phosphorylation of proteins like RAF, MEK, or ERK following treatment would provide strong evidence for pathway inhibition.

Protocol 4: Western Blotting for Pathway Analysis

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as previously described.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.[23][24]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-RAF, total RAF, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial characterization of this compound as a potential anti-cancer agent. The data generated from these assays will elucidate its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. Western blot analysis will offer crucial insights into its molecular mechanism of action. Positive results from these in vitro studies would warrant further investigation, including kinome profiling to identify specific kinase targets, and progression to in vivo xenograft models to evaluate efficacy and tolerability in a preclinical setting. The thienopyridine scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of compounds like this compound is essential for advancing the next generation of targeted cancer therapies.

References

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. PubMed Central. [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Scilit. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. ResearchGate. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives | Request PDF. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Viability Assays. Methods and Protocols. Anticancer Research. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • 4.3. Cell Viability Assay. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace by Typeset. [Link]

  • Western Blot Protocol. OriGene Technologies. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Definition of VEGFR/PDGFR dual kinase inhibitor TAK-593. National Cancer Institute. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PubMed Central. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ResearchGate. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure? MDPI. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PubMed Central. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central. [Link]

Sources

Application Notes and Protocols: In Vitro Assay Methods for 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives of this scaffold have been successfully developed as inhibitors of kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs). A prominent[1][2][3] example is the irreversible antagonism of the platelet P2Y12 receptor by thienopyridine-class drugs like clopidogrel and prasugrel, which are critical in the management of thrombotic diseases.

5-Chloro-3[4][5][6][7]-methylthieno[3,2-b]pyridine is a specific analog within this class. While its precise biological target may be subject to ongoing investigation, its structural similarity to known P2Y12 inhibitors makes this receptor a primary putative target for characterization. The P2Y12 receptor, a Gi-coupled GPCR, plays a central role in adenosine diphosphate (ADP)-induced platelet aggregation. Its inhibit[5][8]ion is a key therapeutic strategy for preventing major adverse cardiovascular events.

This guide[5][9] provides a comprehensive framework and detailed protocols for the in vitro characterization of 5-Chloro-3-methylthieno[3,2-b]pyridine, or similar thienopyridine derivatives, focusing on its potential interaction with the P2Y12 receptor. We will detail two fundamental and complementary assay types: a direct radioligand binding assay to determine affinity and a functional cell-based assay to measure the downstream consequences of receptor modulation.

Scientific Background: P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Upon activation by its endogenous ligand ADP, the Gi protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Therefore, [10]the potency of a P2Y12 antagonist can be quantified by its ability to counteract an agonist-induced decrease in cAMP levels.

P2Y12_Signaling cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi Protein (αβγ) P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ADP ADP (Agonist) ADP->P2Y12 Activates Test_Compound 5-Chloro-3-methyl- thieno[3,2-b]pyridine (Antagonist) Test_Compound->P2Y12 Inhibits ATP ATP ATP->AC Response Platelet Aggregation cAMP->Response Inhibits

Caption: P2Y12 Receptor Signaling Pathway.

Part 1: Radioligand Binding Assay for P2Y12

Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor through competitive displacement of a known radiolabeled antagonist.

Principle: This assay measures the ability of a test compound to compete with a radioligand (e.g., [³H]PSB-0413, a selective P2Y12 antagonist) for binding to the receptor in a membrane preparation. The concent[11]ration of the test compound that displaces 50% of the specific radioligand binding is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Proto[12]col: Competitive Radioligand Binding
  • Membrane Preparation:

    • Use commercially available membrane preparations from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or prepare them in-house.

    • On [12]the day of the assay, thaw the membrane aliquot and resuspend it in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Det[13]ermine protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 5-10 µg protein per well.

  • Assa[12]y Setup (96-well format):

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 100 µM to 10 pM.

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of a high concentration of a known non-radioactive P2Y12 antagonist (e.g., 10 µM AR-C69931MX) for Non-Specific Binding (NSB) OR 50 µL of test compound dilution.

      • [11] 50 µL of radioligand solution (e.g., [³H]PSB-0413 at a final concentration equal to its Kd, typically 3-7 nM).

      • [11] 100 µL of the diluted membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filt[13]ration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

    • Was[13]h the filters rapidly 3-4 times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat completely (e.g., under a heat lamp or in an oven at 50°C for 30 minutes).

    • Add[13] liquid scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionHypothetical Value
Radioligand [³H]PSB-0413-
Kd of Radioligand Dissociation constant5.5 nM
[L] Used Concentration in assay5.5 nM
IC50 50% inhibitory concentration85 nM
Ki (Calculated) Inhibition constant42.5 nM

Part 2: Functional TR-FRET cAMP Assay for P2Y12 Antagonism

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production in living cells.

Principle: This protocol uses a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Intracellul[14][15]ar cAMP produced by the cells competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody. For a Gi-coupled receptor like P2Y12, an agonist (e.g., ADP) will decrease cAMP levels, leading to a high TR-FRET signal. An antagonist will reverse this effect, causing the TR-FRET signal to decrease in a dose-dependent manner.

TRFRET_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_detection Detection A1 Seed P2Y12-expressing cells in 384-well plate A2 Prepare serial dilutions of Test Compound A3 Prepare Agonist solution (ADP) B2 Add Agonist (ADP) to stimulate cAMP decrease A3->B2 B1 Add Test Compound to cells (Antagonist Mode) B1->B2 B3 Incubate (e.g., 30 min at RT) B2->B3 C1 Lyse cells and add TR-FRET Detection Reagents (Eu-Tracer & Ab-Acceptor) B3->C1 C2 Incubate (e.g., 60 min at RT) C1->C2 C3 Read plate on TR-FRET reader (e.g., 665nm / 615nm) C2->C3

Caption: TR-FRET cAMP Assay Workflow for Antagonist Screening.

Protocol: TR-FRET cAMP Antagonist Assay
  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human P2Y12 receptor in appropriate growth medium.

    • Harvest cells and resuspend in Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.

    • Dispense 5,000-10,000 cells per well into a 384-well low-volume white plate.

  • Compound and Agonist Preparation:

    • Prepare a serial dilution of this compound in Stimulation Buffer.

    • Prepare a solution of a P2Y12 agonist (e.g., 2-MeSADP or ADP) at a concentration that gives an 80% maximal effect (EC80), as predetermined in an agonist dose-response experiment.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions (or buffer for control wells) to the cells.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

    • Add 5 µL of the EC80 agonist solution to all wells except the "no-agonist" control wells.

    • Incubate for 30 minutes at room temperature to allow for modulation of adenylyl cyclase activity.

  • cAMP[14] Detection:

    • Following the manufacturer's protocol (e.g., LANCE Ultra cAMP Kit), prepare the detection reagents. This typica[14][15]lly involves mixing a Europium (Eu)-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

    • Add[15] 10 µL of the detection mix to each well to lyse the cells and initiate the competitive binding reaction.

    • Seal the plate and incubate for at least 60 minutes at room temperature, protected from light. The signal is stable for several hours.

  • Data[14] Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the 665/615 nm emission ratio for each well.

Data Analysis
  • Normalization:

    • The raw 665/615 nm ratio is inversely proportional to the cAMP concentration.

    • Normalize the data by setting the "no-agonist" control (high cAMP, low signal) as 100% inhibition and the "agonist-only" control (low cAMP, high signal) as 0% inhibition.

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the functional IC50 value.

ParameterDescriptionHypothetical Value
Cell Line hP2Y12-CHO-
Agonist 2-MeSADP (at EC80)15 nM
Control (Max Signal) 15 nM 2-MeSADP only0% Inhibition
Control (Min Signal) Buffer only100% Inhibition
IC50 50% functional inhibitory concentration120 nM

Conclusion and Interpretation

By employing these two orthogonal assay methodologies, researchers can build a comprehensive in vitro pharmacological profile for this compound.

  • The Radioligand Binding Assay provides a direct measure of the compound's affinity for the P2Y12 receptor. A low nanomolar Ki value would suggest a strong, direct interaction.

  • The Functional cAMP Assay confirms whether this binding translates into a cellular response, specifically the antagonism of Gi signaling. The functional IC50 value provides a measure of the compound's potency in a biological system.

A strong correlation between the binding affinity (Ki) and functional potency (IC50) provides a high degree of confidence that the observed cellular activity is mediated through direct interaction with the P2Y12 receptor. These foundational assays are critical first steps in the drug discovery cascade, providing essential data for lead optimization and further preclinical development.

References

  • Molecular Devices. A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. Available from: [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). (2019). Available from: [Link]

  • Trinquet, E. et al. Forskolin-free cAMP assay for Gi-coupled receptors. Anal Biochem. 2015;491:25-30. Available from: [Link]

  • Assay Guidance Manual. Figure 1, [Principles of the HTRF cAMP...]. NCBI Bookshelf. Available from: [Link]

  • Parma, A. et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal. 2016;12(3):429-441. Available from: [Link]

  • Multispan, Inc. MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Available from: [Link]

  • Teng, R. et al. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Thromb Haemost. 2012;108(6):1163-1172. Available from: [Link]

  • ResearchGate. Basic characteristics of P2Y12 inhibitors [Table]. Available from: [Link]

  • Alexopoulos, D. et al. P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Eur Heart J. 2009;30(16):1964-1977. Available from: [Link]

  • Schulze, J. et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protoc. 2022;3(4):101831. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Tantry, U.S. et al. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Curr Pharm Des. 2011;17(1):15-24. Available from: [Link]

  • ResearchGate. In vitro effects of P2Y 12 receptor antagonists on platelet aggregation... Available from: [Link]

  • Porto, I. et al. Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opin Ther Targets. 2009;13(9):1027-1043. Available from: [Link]

  • Swieringa, F. et al. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets. 2018;29(5):509-517. Available from: [Link]

  • Hobson, A.R. et al. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. Int J Lab Hematol. 2019;41(5):637-646. Available from: [Link]

  • UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. (2025). Available from: [Link]

  • Angiolillo, D.J. et al. P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Curr Atheroscler Rep. 2009;11(6):432-439. Available from: [Link]

  • Moro, S. et al. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. J Comput Aided Mol Des. 2015;29(1):13-28. Available from: [Link]

  • Bylund, D.B. et al. Radioligand binding methods: practical guide and tips. Am J Physiol. 1994;266(4 Pt 1):L421-L429. Available from: [Link]

  • Cattaneo, M. et al. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. Purinergic Signal. 2012;8(3):465-472. Available from: [Link]

  • Zhang, K. et al. Agonist-bound structure of the human P2Y12 receptor. Nature. 2014;509(7498):119-122. Available from: [Link]

  • PubChem. 5-Chloro-6-methyl-thieno[3,2-b]pyridine. Available from: [Link]

  • Al-Rashood, S.T. et al. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules. 2021;26(23):7140. Available from: [Link]

  • Gentry, P.R. et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Med Chem Lett. 2022;13(5):841-848. Available from: [Link]

  • Al-Obaid, A.M. et al. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Adv. 2022;12(53):34551-34571. Available from: [Link]

  • Marques, S.M. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. 2020;25(18):4255. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Chloro-3-methylthieno[3,2-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[3,2-b]pyridine core is a heterocyclic motif of significant interest in drug discovery, recognized for its versatile biological activities. This scaffold is a key component in a variety of pharmacologically active agents, demonstrating its utility as a privileged structure. Derivatives of the thieno[3,2-b]pyridine system have been investigated for their potential as anticancer agents, targeting key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR-2 and Src kinase.[1] Furthermore, this scaffold has been explored for the development of novel anti-tuberculosis agents.[2] The strategic derivatization of the thieno[3,2-b]pyridine core is therefore a critical step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note provides a comprehensive guide for the derivatization of a key intermediate, 5-Chloro-3-methylthieno[3,2-b]pyridine , to generate a library of analogues for SAR studies. The protocols detailed herein focus on established and robust synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are highly effective for the functionalization of this heterocyclic system. While specific literature on the derivatization of this exact molecule is limited, the following protocols are based on well-established procedures for analogous thienopyridine and chloropyridine systems, providing a strong foundation for successful synthesis.

Strategic Derivatization of the this compound Core

The 5-chloro substituent on the pyridine ring of the this compound scaffold serves as a versatile handle for introducing a diverse range of chemical functionalities. The primary strategies for derivatization at this position include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a wide array of amino-substituted derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as amines and alkoxides.

The systematic application of these methods allows for a thorough investigation of the steric and electronic requirements for biological activity at the 5-position of the thieno[3,2-b]pyridine core.

Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it an ideal choice for the late-stage functionalization of complex molecules in medicinal chemistry. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 5-position, allowing for the exploration of how different aromatic systems impact target binding and biological activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloropyridines with various boronic acids.[3]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methylthieno[3,2-b]pyridine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Products

EntryArylboronic AcidProductExpected Yield Range
1Phenylboronic acid3-Methyl-5-phenylthieno[3,2-b]pyridine70-90%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylthieno[3,2-b]pyridine65-85%
3Pyridin-3-ylboronic acid3-Methyl-5-(pyridin-3-yl)thieno[3,2-b]pyridine50-75%
4Thiophen-2-ylboronic acid3-Methyl-5-(thiophen-2-yl)thieno[3,2-b]pyridine60-80%

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides. This reaction is particularly valuable in SAR studies as it allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. By varying the amine coupling partner, researchers can probe the importance of hydrogen bond donors and acceptors, as well as the steric and electronic properties of the substituent at the 5-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of chloropyridines.[4]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Add the base (e.g., NaOtBu, 1.5 eq.).

  • In a separate vial, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the substrates to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-3-methylthieno[3,2-b]pyridine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Products

EntryAmineProductExpected Yield Range
1AnilineN-Phenyl-3-methylthieno[3,2-b]pyridin-5-amine60-85%
2Morpholine4-(3-Methylthieno[3,2-b]pyridin-5-yl)morpholine70-90%
3BenzylamineN-(Benzyl)-3-methylthieno[3,2-b]pyridin-5-amine65-80%
4Piperidine5-(Piperidin-1-yl)-3-methylthieno[3,2-b]pyridine75-95%

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Rationale: Nucleophilic aromatic substitution offers a direct and often metal-free method for the derivatization of electron-deficient aromatic halides. The pyridine ring in the thieno[3,2-b]pyridine system is inherently electron-deficient, which can facilitate the displacement of the 5-chloro substituent by strong nucleophiles. This approach is particularly useful for introducing small, polar functional groups such as amines and alkoxides.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol is adapted from general procedures for SNAr on chloropyridines.[5]

Materials:

  • This compound

  • Amine (primary or secondary) (2-5 equivalents)

  • Solvent (e.g., NMP, DMSO, or neat amine)

  • Optional: Base (e.g., K2CO3, Et3N)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.) and the amine (3.0 eq., can also serve as the solvent).

  • If the amine is a salt, add a non-nucleophilic base (e.g., Et3N, 2.0 eq.).

  • Heat the mixture to 120-180 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine to remove excess amine and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-amino-3-methylthieno[3,2-b]pyridine derivative.

Data Presentation: Representative SNAr Products

EntryNucleophileProductExpected Yield Range
1Pyrrolidine5-(Pyrrolidin-1-yl)-3-methylthieno[3,2-b]pyridine50-70%
2Sodium methoxide5-Methoxy-3-methylthieno[3,2-b]pyridine40-60%
3Ethanethiol5-(Ethylthio)-3-methylthieno[3,2-b]pyridine45-65%

Yields are estimated based on similar reactions and may require optimization for the specific substrate.

Visualization of Derivatization Strategies

Core Scaffold and Derivatization Points

Derivatization_Points Core This compound C5 C5-Position (Chloro Group) Core->C5 Primary site for derivatization

Caption: Core structure and the primary point of derivatization.

Experimental Workflow for SAR Library Synthesis

SAR_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides) Start->SNAr Library1 5-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 5-Amino Derivatives Buchwald->Library2 Library3 5-Amino/Alkoxy Derivatives SNAr->Library3 SAR SAR Studies (Biological Evaluation) Library1->SAR Library2->SAR Library3->SAR

Caption: Workflow for generating a diverse library for SAR studies.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. Through the application of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently generate a diverse library of analogues. The subsequent biological evaluation of these compounds will be instrumental in elucidating the structure-activity relationships of the thieno[3,2-b]pyridine scaffold, ultimately guiding the design of more potent and selective therapeutic agents. It is recommended that for each new substrate class, a small-scale optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) be performed to maximize yields and purity.

References

  • Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., & Ferreira, I. C. F. R. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3185. [Link][1][3]

  • Li, Y., et al. (2025). Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 115267. [Link][2]

  • Calhelha, R. C., et al. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834-3843. [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3185. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link][5]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Chloro-3-methylthieno[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical importance of unambiguous structural confirmation and purity assessment, this document outlines a synergistic, multi-technique workflow. We delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we present not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, data interpretation, and troubleshooting. This document is intended for researchers, chemists, and quality control scientists engaged in the synthesis, development, and analysis of thienopyridine-based compounds.

Introduction: The Significance of Thienopyridines

The thienopyridine core is a privileged scaffold in pharmaceutical sciences, most notably found in blockbuster antiplatelet agents like Clopidogrel and Prasugrel.[1][2] These drugs function as P2Y12 receptor antagonists, playing a crucial role in preventing atherothrombotic events.[1][2] this compound represents a valuable building block for the synthesis of novel analogues and next-generation therapeutics.[3][4] Its precise chemical modifications can significantly alter pharmacological activity, metabolic stability, and safety profiles.

Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for advancing drug discovery programs. It ensures the integrity of structure-activity relationship (SAR) studies and the quality of the active pharmaceutical ingredient (API). This note details an integrated analytical strategy to achieve this.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing analytical work.

PropertyValueSource
Chemical Formula C₈H₆ClNSPubChem CID 66355197[5]
Molecular Weight 183.66 g/mol PubChem CID 66355197[5]
Monoisotopic Mass 182.9909481 DaPubChem CID 66355197[5]
IUPAC Name This compoundPubChem CID 66355197[5]
CAS Number 1356016-33-5ChemicalBook[6]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture. The following workflow illustrates a logical progression from initial structural verification to final purity and identity confirmation.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS High-Resolution MS (HRMS) NMR->MS Confirms Molecular Formula & Connectivity FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV FTIR->HPLC LCMS LC-MS HPLC->LCMS Identifies Impurities EA Elemental Analysis LCMS->EA Confirms Elemental Composition Cert Certificate of Analysis (CoA) EA->Cert start Synthesized Compound start->NMR

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the covalent structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (e.g., ¹H and ¹³C).

¹H NMR Spectroscopy Protocol

Causality: ¹H NMR provides the number of distinct protons, their chemical environment (chemical shift), neighboring protons (spin-spin splitting), and their relative quantities (integration).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum at a controlled temperature (e.g., 25 °C).

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16 (adjust based on sample concentration)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

    • Integrate the signals and analyze the splitting patterns (multiplicity).

Expected Results & Interpretation:

  • Methyl Group (-CH₃): A singlet integrating to 3 protons, expected in the upfield region (~2.5-2.8 ppm).[7]

  • Thiophene Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), showing coupling to each other.

  • Pyridine Proton: One singlet in the downfield aromatic region (~8.0-8.5 ppm).[7] The precise chemical shifts will confirm the substitution pattern on the bicyclic core.

¹³C NMR Spectroscopy Protocol

Causality: ¹³C NMR identifies all unique carbon atoms in the molecule, providing insight into their hybridization and chemical environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (10-20 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (to produce singlets for each carbon).

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 512-2048 (or more, depending on concentration).

  • Data Processing: Process similarly to ¹H NMR, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Results & Interpretation:

  • Methyl Carbon: An upfield signal (~15-20 ppm).

  • Aromatic Carbons: Eight distinct signals in the downfield region (~110-160 ppm). The carbon atom attached to the chlorine will be influenced by its electronegativity. DEPT-135 or APT experiments can be used to distinguish between CH, CH₂, and CH₃ carbons from quaternary carbons.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Electrospray Ionization (ESI) HRMS Protocol

Causality: ESI is a soft ionization technique suitable for polarizable molecules like thienopyridines, minimizing fragmentation and clearly showing the molecular ion. HRMS confirms the elemental composition with high confidence.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C) to desolvate the ions.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-300).

    • Analyzer: Use a high-resolution analyzer like Orbitrap or TOF.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Observe the isotopic pattern. The presence of one chlorine atom will result in a characteristic [M+H]⁺ to [M+2+H]⁺ peak ratio of approximately 3:1.

    • Compare the measured accurate mass to the theoretical mass calculated for C₈H₆ClNS. A mass error of <5 ppm is considered confirmation of the elemental formula.

Expected Results:

Ion Theoretical m/z Isotopic Peak (³⁷Cl)

| [C₈H₇ClNS]⁺ | 184.0010 | 186.00 |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. It is the gold standard for determining the purity of small molecules.

Reversed-Phase HPLC Protocol for Purity Analysis

Causality: A reversed-phase C18 column is chosen for its ability to retain and separate moderately non-polar compounds like this compound based on hydrophobicity. A gradient elution ensures that impurities with a wide range of polarities are effectively resolved and eluted.

G Solvent Solvent Manager (A: H₂O+0.1% TFA B: ACN+0.1% TFA) Injector Autosampler (Inject 10 µL) Solvent->Injector Column Column (C18, 4.6x150mm, 5µm) Temp: 30°C Injector->Column Detector UV-Vis Detector (λ = 254 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Experimental workflow for HPLC purity analysis.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% of the same acid.

    • Rationale: The acidifier improves peak shape by protonating basic sites on the molecule and silanols on the stationary phase.

  • Sample Preparation: Prepare a stock solution of the compound in ACN or a 1:1 ACN:water mixture at a concentration of approximately 1 mg/mL. Dilute to ~0.1 mg/mL for injection.

  • Instrument Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm (or a wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity level of >95% is typically required for research compounds.

    • For definitive peak identification, couple the HPLC system to a mass spectrometer (LC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Attenuated Total Reflectance (ATR) FTIR Protocol

Causality: ATR is a rapid and convenient method for analyzing solid samples directly without requiring pellet preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background scan.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the thienopyridine ring system.[8]

  • ~1400 cm⁻¹: Ring stretching mode involving the thiophene moiety.[9]

  • ~800-600 cm⁻¹: C-Cl stretching vibration.

  • ~700-650 cm⁻¹: C-S stretching vibration.[9]

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. NMR and HRMS are indispensable for primary structure elucidation and formula confirmation. HPLC is essential for quantifying purity and identifying potential impurities. FTIR provides rapid confirmation of key functional groups. By following the detailed protocols and understanding the rationale outlined in this application note, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity, thereby building a solid foundation for subsequent scientific investigation.

References

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2017). MDPI. Available at: [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Available at: [Link]

  • 5-Chloro-6-methyl-thieno[3,2-b]pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. Journal of Physics: Conference Series. Available at: [Link]

  • 5-(5-CHLORO-3-METHYLBENZO[b]THIEN-2-YL)-1-(alpha,alpha,alpha-TRIFLUORO-p-TOLUOYL)PYRAZOLE. SpectraBase. Available at: [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2001). Heterocyclic Communications. Available at: [Link]

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (2007). Arkivoc. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2022). Crystal Growth & Design. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). MDPI. Available at: [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). Anaesthesia. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]

  • 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available at: [Link]

  • Structure of thienopyridine derivative. ResearchGate. Available at: [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. Available at: [Link]

  • 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Available at: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

  • FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed N-Arylation of Thieno[3,2-b]pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Thieno[3,2-b]pyridines

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal building block for agents targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in DNA repair.[3][4][5] N-arylation of the thieno[3,2-b]pyridine core is a critical synthetic transformation that allows for the introduction of diverse aryl and heteroaryl substituents, enabling the fine-tuning of a compound's pharmacological profile. This modification can significantly impact potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[6][7]

This application note provides a detailed experimental procedure for the N-arylation of a substituted thieno[3,2-b]pyridine via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[8][9] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step protocol, and discuss key considerations for successful execution and troubleshooting.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen (C-N) bonds.[8][9] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is paramount, as it influences the catalyst's stability, reactivity, and substrate scope.[4]

The generally accepted catalytic cycle proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-Cl) of the aryl halide, forming a Pd(II) intermediate.[1][10]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido R'R''NH, Base Amido->Pd0 Reductive Elimination Product N-Aryl Amine (Ar-NR'R'') Amido->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (R'R''NH) Amine->Amido

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Methyl 3-Amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

This protocol details the coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with a representative arylamine.

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate≥95%Commercial SourceStarting material.
Arylamine (e.g., Aniline)≥98%Commercial SourceDistill if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercial SourcePre-catalyst.
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)≥97%Commercial SourceLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercial SourceBase; handle under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercial SourceDegas before use.
Ethyl acetateACS gradeCommercial SourceFor workup and chromatography.
HexanesACS gradeCommercial SourceFor chromatography.
Celite®---Commercial SourceFiltration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercial SourceDrying agent.
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Heating mantle with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography system

Reaction Setup and Procedure

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, rac-BINAP, NaOtBu, Thienopyridine, and Toluene setup->reagents amine Add Arylamine reagents->amine heat Heat Reaction (e.g., 100 °C) amine->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Completion purify Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Method:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and rac-BINAP (0.04 mmol, 4 mol%). Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the arylamine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.[11]

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).[10]

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated thieno[3,2-b]pyridine.[12]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][13]

Results and Discussion: Optimizing Reaction Parameters

The yield and purity of the N-arylated product are highly dependent on the reaction conditions. A systematic optimization of parameters is often necessary for a given substrate combination.

EntryLigand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1rac-BINAP (4)NaOtBu (1.4)1002485
2Xantphos (4)Cs₂CO₃ (2.0)1102478
3DavePhos (4)K₃PO₄ (2.0)1001891
4rac-BINAP (2)NaOtBu (1.4)1002475
5rac-BINAP (4)NaOtBu (1.2)1002465

Table 1: Hypothetical optimization of the N-arylation reaction.

The choice of ligand can significantly influence the reaction outcome. While rac-BINAP is a general and effective ligand, other bulky, electron-rich phosphine ligands like Xantphos or DavePhos may provide higher yields or allow for lower catalyst loadings in some cases.[11] The base is also a critical parameter; while NaOtBu is commonly used, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective and may be necessary for substrates with base-sensitive functional groups.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen contamination).Ensure the reaction is set up under strictly anhydrous and inert conditions. Use freshly opened or properly stored reagents.[1]
Poor quality of reagents.Verify the purity of the starting materials, catalyst, ligand, and base.
Inappropriate ligand or base.Screen a panel of different phosphine ligands and bases.[14]
Side Product Formation Homocoupling of the aryl halide.Lower the reaction temperature or catalyst loading.
Dehalogenation of the starting material.Use a less reactive base or a different solvent.[14]
Difficult Purification Product co-elutes with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if necessary.

Conclusion

The Buchwald-Hartwig N-arylation is a highly effective and versatile method for the synthesis of N-arylated thieno[3,2-b]pyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for drug discovery and development. The protocol and insights provided in this application note serve as a valuable resource for scientists working in this exciting field.

References

  • Cawley, M. J., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., Scott, J. S., & Caddick, S. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., & Nascimento, M. S. J. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3832-3846. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Queiroz, M. J. R. P., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 23(10), 2469. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • O'Brien, A. G., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7179. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Queiroz, M. J. R. P., et al. (2010). Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. European Journal of Medicinal Chemistry, 45(12), 5732-5738. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). [Link]

  • Guram, A. S., et al. (2006). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 348(12-13), 1728-1734. [Link]

  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15061-15081. [Link]

  • Queiroz, M. J. R. P., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3832-3846. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... [Link]

Sources

The Strategic Utility of 5-Chloro-3-methylthieno[3,2-b]pyridine in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the thieno[3,2-b]pyridine core has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined framework for the orientation of pharmacophoric elements, enabling precise interactions with the ATP-binding sites of various kinases. Among the derivatives of this versatile heterocycle, 5-Chloro-3-methylthieno[3,2-b]pyridine stands out as a key building block, offering a strategic handle for the elaboration of complex molecular architectures. The chloro substituent at the 5-position serves as a versatile reactive center for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving high target affinity and selectivity. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug discovery and development.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] Derivatives of this scaffold have been identified as potent inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[2] The strategic introduction of substituents at the 5-position of the thieno[3,2-b]pyridine ring system is a common strategy to modulate the potency and selectivity of these inhibitors.

Notably, the this compound building block is a key precursor for the synthesis of advanced drug candidates. For instance, it is a crucial intermediate in the synthesis of potent VEGFR-2 inhibitors.[3] The ability to functionalize the 5-position through cross-coupling reactions allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutics such as TAK-593, a highly potent VEGFR/PDGFR kinase inhibitor.[4]

Synthetic Protocols: From Core Synthesis to Advanced Functionalization

A reliable and scalable synthesis of this compound is paramount for its widespread application. The following protocols provide a comprehensive guide to its preparation and subsequent elaboration through key cross-coupling reactions.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the chlorination of the corresponding thienopyridinone precursor. This transformation leverages the reactivity of the lactam carbonyl, which can be converted to the chloro-substituted pyridine using a suitable chlorinating agent.

Reaction Scheme:

Synthesis of this compound reactant 3-Methylthieno[3,2-b]pyridin-5(4H)-one product This compound reactant->product Heat reagent POCl3

Caption: Synthesis of the target building block.

Experimental Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylthieno[3,2-b]pyridin-5(4H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent like toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Causality and Experimental Choices:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent for converting lactams and hydroxylated heterocycles to their chloro-derivatives.[5] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reaction Conditions: The use of elevated temperatures is necessary to drive the chlorination reaction to completion. The reaction time should be optimized based on monitoring to avoid potential side reactions.

  • Work-up Procedure: The quenching with ice and subsequent neutralization are critical steps to safely handle the excess POCl₃ and to bring the product into a soluble form for extraction.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, making it an indispensable tool for functionalizing the 5-position of our building block with a wide array of aryl and heteroaryl groups.[6]

Reaction Scheme:

Suzuki-Miyaura Coupling reactant1 This compound product 5-Aryl-3-methylthieno[3,2-b]pyridine reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd(PPh3)4 base K2CO3 solvent Dioxane/H2O Buchwald-Hartwig Amination reactant1 This compound product 5-(Amino)-3-methylthieno[3,2-b]pyridine reactant1->product reactant2 Amine (R-NH2) reactant2->product catalyst Pd2(dba)3 ligand Xantphos base Cs2CO3 solvent Dioxane

Sources

developing cell-based assays for thieno[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Developing Cell-Based Assays for Thieno[3,2-b]pyridine Derivatives: From Phenotypic Screening to Mechanism of Action

Introduction

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of highly selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of various diseases, particularly cancer.[1] Thieno[3,2-b]pyridine derivatives have been successfully developed as potent inhibitors of several kinases, including Haspin and Cyclin-dependent kinase-like (CDKL) kinases, making them attractive candidates for targeted cancer therapy.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a robust cell-based assay cascade for the evaluation of novel thieno[3,2-b]pyridine derivatives. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that the generated data is both reliable and insightful. We will progress from broad phenotypic assays that assess the overall effect of a compound on cell health to specific, mechanism-based assays that confirm target engagement and pathway modulation.

Strategic Assay Selection: A Tiered Approach

A successful drug discovery campaign relies on a logical and efficient screening funnel. For novel thieno[3,2-b]pyridine derivatives with putative kinase inhibitory activity, a tiered approach is recommended. This strategy allows for the rapid screening of large numbers of compounds in primary assays, followed by more complex and resource-intensive secondary and tertiary assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism Elucidation cluster_2 Tier 3: Target Validation Primary Cell Viability/Proliferation Assay (e.g., MTT) Mechanism Apoptosis Assay (e.g., Caspase-Glo 3/7) Primary->Mechanism Active Compounds Target Target Engagement & Pathway Analysis (e.g., Western Blot) Mechanism->Target Confirmed Apoptotic Inducers

Caption: Tiered assay workflow for thieno[3,2-b]pyridine derivatives.

This tiered approach ensures that experimental effort is focused on compounds with the highest potential, providing a comprehensive data package that characterizes their biological activity from the cellular to the molecular level.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to assess cell metabolic activity.[3] Since the metabolic activity of viable cells is proportional to the number of cells, this assay provides an indirect measure of cell viability and proliferation.[4][5] It serves as an excellent primary screen to identify compounds that have a cytotoxic or cytostatic effect on cancer cell lines.

Principle

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[5][6]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., A549, HCT116, MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Include wells with medium only to serve as a background control.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thieno[3,2-b]pyridine derivative in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO-treated) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize the solution.[5]

    • Add 20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4][5]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][6]

Protocol 2: Apoptosis Induction Measurement using Caspase-Glo® 3/7 Assay

Once a compound demonstrates cytotoxic activity in the MTT assay, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8]

Principle

This "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[7][9] Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the amount of caspase activity.[8][10]

Detailed Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in Protocol 1 (steps 1 and 2) for cell seeding and compound treatment in a white-walled 96-well plate suitable for luminescence measurements.

    • It is advisable to use a shorter incubation period (e.g., 24 hours) as apoptosis often precedes widespread loss of metabolic activity.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[8][11]

    • Transfer the entire volume of the buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved. This is now the Caspase-Glo® 3/7 Reagent.[9][11]

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[8]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 3: Target Engagement and Pathway Analysis via Western Blotting

For thieno[3,2-b]pyridine derivatives designed as kinase inhibitors, it is crucial to confirm that they inhibit the intended target within the cellular context. Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its downstream signaling proteins. A reduction in phosphorylation of the target kinase (autophosphorylation) or its substrates upon compound treatment provides strong evidence of target engagement.

Here, we use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an example. EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), autophosphorylates and triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[12][13][14]

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Thieno_Pyridine Thieno[3,2-b]pyridine Inhibitor Thieno_Pyridine->EGFR Inhibits Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR, etc.

Sources

Troubleshooting & Optimization

troubleshooting common side reactions in thienopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of constructing these vital heterocyclic scaffolds. Thienopyridines are a cornerstone in medicinal chemistry, forming the core of blockbuster antiplatelet drugs and a multitude of compounds with diverse pharmacological activities.[1][2][3] However, their synthesis is often plagued by competing pathways and stubborn side reactions that can frustrate even the most experienced chemist.

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms that govern both success and failure in these reactions. By understanding the "why" behind a side reaction, you are better equipped to troubleshoot and optimize your synthetic route.

Section 1: Troubleshooting the Core Thiophene Ring Formation (The Gewald Reaction)

The Gewald reaction is the most common and versatile method for constructing the 2-aminothiophene core, a frequent precursor to thienopyridines.[4][5] It is a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base. While elegant, its concurrent reaction pathways can be a major source of impurities.

Q1: My reaction mixture has turned dark brown and tarry, and product isolation is impossible. What's happening and how can I prevent it?

A1: This is a classic symptom of two primary side reactions: polymerization and the formation of complex polysulfides.[6] These are almost always exacerbated by excessive heat.

Causality:

  • Polysulfide Formation: Elemental sulfur (S₈) can react with the amine base and itself to form various polysulfide species, which are intensely colored and often intractable.

  • Polymerization: The Knoevenagel condensation intermediate, an α,β-unsaturated nitrile, can undergo polymerization at elevated temperatures. High concentrations of reactants can also favor this intermolecular reaction over the desired intramolecular cyclization.[6]

Troubleshooting Protocol:

  • Temperature Control (Primary Fix): The Gewald reaction is often exothermic. Do not assume that the external heating temperature is the internal reaction temperature.

    • Recommendation: Begin the reaction at room temperature or even in an ice bath (0-5 °C), especially during the addition of the base. After the initial exotherm subsides, slowly warm the reaction to a moderate temperature (e.g., 40-60 °C) and monitor by TLC.

  • Order of Addition: Add the base (e.g., morpholine, triethylamine) dropwise to the mixture of the carbonyl compound, nitrile, and sulfur. A slow, controlled addition maintains a low instantaneous concentration of the highly reactive enolate, minimizing side reactions.

  • Solvent Choice: While ethanol or DMF are common, a solvent screen can be effective. In some cases, using a solvent in which the product is sparingly soluble can lead to its precipitation upon formation, effectively removing it from the reactive environment and preventing further degradation.

Q2: My main impurity is a high molecular weight byproduct, which I suspect is a dimer of my Knoevenagel intermediate. How can I confirm this and minimize its formation?

A2: Dimerization of the α,β-unsaturated nitrile intermediate is a very common and significant side reaction that directly competes with the desired thiophene formation.[6]

Causality: The Knoevenagel-Cope intermediate is an excellent Michael acceptor. It can react with the enolate of the active methylene nitrile (a Michael donor) in an intermolecular fashion, leading to a dimer. This pathway is highly dependent on reaction conditions and the nature of the substrates.[6]

Workflow for Mitigation:

cluster_main Gewald Reaction Pathway cluster_side Side Reaction Pathway Ketone Ketone/ Aldehyde Knoevenagel α,β-Unsaturated Nitrile Intermediate Ketone->Knoevenagel α-cyanoester, Base Ketone->Knoevenagel Sulfur_Addition Thiolate Intermediate Knoevenagel->Sulfur_Addition S₈ Knoevenagel->Sulfur_Addition Dimer Dimer Byproduct Knoevenagel->Dimer Michael Addition (Intermolecular) Knoevenagel->Dimer Thiophene Desired 2-Aminothiophene Sulfur_Addition->Thiophene Cyclization Sulfur_Addition->Thiophene

Caption: Competing pathways in the Gewald reaction.

Step-by-Step Mitigation Protocol:

  • Confirmation: Obtain a mass spectrum (LCMS or HRMS) of the crude reaction mixture. The dimer will have a molecular weight corresponding to (2 x Knoevenagel intermediate) or (starting ketone + 2 x nitrile - H₂O).

  • Base Selection: The choice of base is critical. While morpholine is widely used, it can be too reactive for some substrates.[7] Consider a systematic screen of bases.

    • Protocol: Set up parallel reactions using different bases (e.g., triethylamine, piperidine, DBU) under identical conditions. Analyze the crude product ratio by LCMS or ¹H NMR.

  • Two-Step Procedure: For particularly stubborn cases, a two-step procedure is often the best solution.[8]

    • Step A (Knoevenagel): First, synthesize and isolate the α,β-unsaturated nitrile intermediate under optimized Knoevenagel conditions (often at lower temperatures with a milder base).

    • Step B (Cyclization): In a separate step, react the purified intermediate with sulfur and a base. This decouples the two key processes and prevents the buildup of starting materials that can favor dimerization.

ParameterOne-Pot GewaldTwo-Step GewaldRationale
Control LowerHigherDecouples Knoevenagel condensation from thiophene cyclization.
Side Reactions Prone to dimerization and polymerization.Dimer formation significantly reduced.Purified intermediate is used in the second step.
Substrate Scope Good for reactive ketones.Better for less reactive ketones (e.g., alkyl aryl ketones).[8]
Workload LowerHigherInvolves an additional isolation/purification step.

Section 2: Troubleshooting Pyridine Ring Annulation

Once the thiophene core is synthesized, the next critical phase is the construction of the fused pyridine ring. Common strategies include the Thorpe-Ziegler cyclization of dinitriles or cyclocondensation reactions.

Q3: My Thorpe-Ziegler cyclization to form a 3-aminothieno[2,3-b]pyridine is failing or giving low yields. What are the common pitfalls?

A3: The Thorpe-Ziegler cyclization is a powerful C-C bond-forming reaction, but it is highly sensitive to the base, solvent, and steric hindrance.

Causality: This reaction relies on the formation of a carbanion adjacent to a nitrile group, which then attacks the second nitrile intramolecularly.[9]

  • Base Incompatibility: The base must be strong enough to deprotonate the α-carbon but not so nucleophilic that it attacks the nitrile groups. Sodium ethoxide or sodium hydride are common choices.[10]

  • Steric Hindrance: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for cyclization.

  • Incomplete Precursor Formation: The reaction will fail if the precursor, typically a 2-(cyanomethylthio)-3-cyanopyridine derivative, was not successfully synthesized in the previous step.

Troubleshooting Workflow:

start Low Yield in Thorpe-Ziegler Cyclization check_sm Verify Precursor Structure & Purity (NMR, LCMS) start->check_sm sm_ok Precursor is Correct & Pure check_sm->sm_ok Purity >95% sm_bad Synthesize & Purify Precursor check_sm->sm_bad Impure optimize Optimize Reaction Conditions sm_ok->optimize sm_bad->check_sm Re-analyze base Screen Non-Nucleophilic Bases (NaH, t-BuONa, LDA) optimize->base solvent Screen High-Boiling Aprotic Solvents (DMF, Dioxane, Toluene) optimize->solvent temp Vary Temperature (RT to Reflux) optimize->temp result Improved Yield base->result solvent->result temp->result

Caption: Decision workflow for Thorpe-Ziegler troubleshooting.

Detailed Protocol for Base Optimization:

  • Dry Conditions: Ensure all glassware is oven-dried and solvents (e.g., DMF, THF) are anhydrous. The carbanion intermediate is highly sensitive to water.

  • Setup: In three separate flame-dried flasks under an inert atmosphere (N₂ or Ar), dissolve your dinitrile precursor in anhydrous DMF.

  • Base Addition:

    • Flask 1: Add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Flask 2: Add 1.1 equivalents of sodium tert-butoxide (t-BuONa) portion-wise at 0 °C.[10]

    • Flask 3: Add 1.1 equivalents of freshly prepared lithium diisopropylamide (LDA) dropwise at -78 °C.

  • Reaction & Monitoring: Allow the reactions to slowly warm to room temperature and then heat to 80 °C. Monitor the consumption of starting material by TLC or LCMS every hour.

  • Work-up: Quench the reactions by carefully pouring them into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Analyze the crude extracts to determine which condition gave the best conversion.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up my thienopyridine synthesis? A: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be beneficial for the Gewald reaction, often reducing reaction times from hours to minutes and improving yields.[4][5] However, careful temperature monitoring is crucial, as localized overheating can still lead to polymerization. It is an excellent tool for rapid reaction scouting.

Q: I am attempting a Friedel-Crafts reaction on the thiophene ring and getting a mixture of isomers. How can I improve regioselectivity? A: The thiophene ring has two positions (α and β) available for electrophilic substitution. The 3-amino group in many Gewald products is an activating group and directs electrophiles to the C4 and C6 positions of the thieno[2,3-b]pyridine system. If your substrate is a simple thiophene, substitution typically favors the α-position (C2 or C5) due to better stabilization of the cationic intermediate. To control regioselectivity, consider using blocking groups or directing groups that can be removed later.

Q: My final thienopyridine product is difficult to purify and seems to be contaminated with sulfur. What is the best way to remove it? A: Residual elemental sulfur is a common issue.

  • Filtration: After the reaction, dilute the mixture with a solvent that dissolves your product but not sulfur (e.g., dichloromethane) and filter.

  • Sulfite Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium sulfite (Na₂SO₃). The sulfite will react with elemental sulfur to form soluble thiosulfate.

  • Chromatography: If sulfur co-elutes with your product, try changing your mobile phase polarity or switching to a different stationary phase. Sometimes, running a "plug" of silica with a non-polar solvent (e.g., hexanes) first can trap the sulfur before eluting the product with a more polar system.

References

  • Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Priya, A., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[10][11]pyridine scaffold. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 851. [Link]

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. The Journal of Clinical Pharmacology, 50(2), 126–142. [Link]

  • Farid, N. A., et al. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. The Journal of Clinical Pharmacology, 50(2), 126–142. [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 837–873. [Link]

  • Litvinov, V. P. (2007). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 93, 117-205. [Link]

  • Hafez, T. S. (2007). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 12(7), 1511–1519. [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Zani, F., & Massacra, M. (2022). Green methodologies for the synthesis of 2-aminothiophene. SN Applied Sciences, 4(9), 241. [Link]

  • Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2011(1), 1-40. [Link]

  • Khumukham, S., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 15(1), e0227543. [Link]

  • Bowskill, D. H., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. ChemistrySelect, 4(20), 6210-6213. [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kubica, A., & Kasprzak, M. (2011). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Mini Reviews in Medicinal Chemistry, 11(8), 695–703. [Link]

  • 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics, 1(2), 49-59. [Link]

  • Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(11), 2977. [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2011(1), 1-40. [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • thieno[3,2-c]pyridine. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(11), 2977. [Link]

  • Preparation method of thienopyridine compound. (2014).
  • Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10580–10594. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3-methylthieno[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges and efficiently optimize your reaction conditions.

The thieno[3,2-b]pyridine core is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities.[1] The successful and reproducible synthesis of specific derivatives like this compound is therefore of significant interest. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our application scientists commonly encounter.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the most common and reliable synthetic strategy for constructing the this compound core?

The most prevalent and adaptable strategy for synthesizing the thieno[3,2-b]pyridine scaffold involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor. This approach, often a variation of the Gewald or Fiesselmann thiophene synthesis, offers excellent control over the substitution pattern on the pyridine ring.

For the target molecule, a logical starting point is a 2,3-disubstituted pyridine, specifically a 2-chloro-3-(functionalized ethyl)pyridine derivative, which can undergo an intramolecular cyclization. A common pathway involves reacting a 2-chloro-3-cyanopyridine with a sulfur nucleophile, followed by cyclization.[1]

Below is a generalized workflow illustrating this common synthetic approach.

cluster_0 Synthetic Workflow Start 2,3-Dichloropyridine Derivative Step1 Nucleophilic Substitution at C3 (e.g., with ethyl thioglycolate) Start->Step1 Base (e.g., NaH, NaOEt) Step2 Intramolecular Cyclization (e.g., Dieckmann condensation) Step1->Step2 Strong Base (e.g., t-BuOK) Step3 Hydrolysis & Decarboxylation Step2->Step3 Acid/Heat Step4 Methylation/Functionalization at C3 Step3->Step4 Methylating Agent Final This compound Step4->Final

Caption: Generalized Synthetic Workflow.

Q2: I am experiencing very low yields in the key intramolecular cyclization step. What are the most likely causes and how can I troubleshoot this?

Low yield in the cyclization step is the most frequently reported issue. This can often be attributed to a few key factors: suboptimal reaction conditions, poor starting material quality, or competing side reactions.[2]

Troubleshooting Workflow for Low Cyclization Yield:

cluster_causes Potential Causes cluster_solutions Recommended Solutions Cause Cause Solution Solution Cause1 Suboptimal Base/ Temperature Solution1 Screen Bases (NaH, K2CO3, t-BuOK) Optimize Temperature (RT to Reflux) Cause1->Solution1 Optimize Cause2 Poor Reagent Quality Solution2 Verify Purity of Starting Material via NMR/LC-MS Recrystallize/Purify if necessary Cause2->Solution2 Verify Cause3 Competing Reactions Solution3 Use Anhydrous Solvents Run under Inert Atmosphere (N2/Ar) Consider Slower Reagent Addition Cause3->Solution3 Control Problem Problem Problem->Cause2 Problem->Cause3

Caption: Troubleshooting Workflow for Low Yield.

In-depth Analysis:

  • Base and Temperature: The choice of base is critical for deprotonation to initiate the cyclization. A base that is too weak may not generate the required nucleophile efficiently, while an overly strong or nucleophilic base can lead to side reactions. Similarly, the temperature must be sufficient to overcome the activation energy barrier without causing decomposition.[3] A systematic screening of conditions is highly recommended.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4] Polar aprotic solvents like DMF or DMSO are often effective for these types of cyclizations as they can solvate the metal cation of the base while leaving the anion highly reactive.

  • Atmospheric Conditions: The anionic intermediates in these reactions can be sensitive to air and moisture. Ensuring strictly anhydrous conditions and performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent quenching of the intermediate and significantly improve yield.

Q3: My reaction is stalling and TLC/LC-MS analysis shows a significant amount of unreacted starting material, even after prolonged reaction times. What should I do?

Incomplete conversion is a common problem that can often be resolved by addressing reaction kinetics or potential catalyst inhibition.

  • Increase Temperature: If the reaction is proceeding cleanly but slowly at a given temperature, a moderate increase in temperature (e.g., from 60°C to 80°C) can often drive the reaction to completion. Monitor by TLC to ensure product decomposition does not become an issue at higher temperatures.[2]

  • Re-evaluate Your Base/Catalyst: The base or catalyst may be degrading over the course of the reaction or may not be strong enough for full conversion. Consider adding a second portion of the base after a few hours. In some cases, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or NaH might be necessary.

  • Purity of Starting Materials: Impurities in the starting material can sometimes act as inhibitors.[4] Ensure your pyridine precursor is pure. Acidic impurities, for instance, can quench the base, effectively reducing its stoichiometry.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool, often leading to dramatically shorter reaction times and higher yields by efficiently overcoming activation energy barriers.[5]

Q4: How can I effectively purify the final this compound product?

Purification can be challenging due to the potential for similarly polar byproducts. A multi-step approach is often most effective.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is crucial to remove inorganic salts and highly polar impurities. Quench the reaction mixture carefully (e.g., with water or a saturated NH₄Cl solution), and extract the product into an organic solvent like ethyl acetate or dichloromethane.[6] Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common method for isolating the pure product.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding ethyl acetate. The optimal gradient can be determined using TLC analysis. A typical starting point would be a gradient from 0% to 20% ethyl acetate in hexanes.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity. Screen various solvent systems (e.g., ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes) to find conditions that yield well-formed crystals.

Purification MethodApplicationKey Considerations
Aqueous Work-up Initial cleanupRemoves salts, water-soluble impurities. Crucial before chromatography.
Column Chromatography Primary purificationSeparates product from byproducts of similar polarity. Requires careful solvent system selection.[4]
Recrystallization Final polishingRemoves trace impurities. Requires the product to be a stable solid.
Optimized Experimental Protocol (Example)

Disclaimer: This is a generalized protocol based on established methodologies for thieno[3,2-b]pyridine synthesis.[7][8] It should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of Intermediate Ethyl 2-((2-chloro-3-pyridinyl)methylthio)acetate

  • To a stirred solution of 2-chloro-3-(chloromethyl)pyridine (1.0 equiv.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add potassium carbonate (1.5 equiv.).

  • Add ethyl thioglycolate (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 4-6 hours, monitoring progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the intermediate thioacetate.

Step 2: Intramolecular Cyclization and Aromatization

  • To a solution of the intermediate thioacetate (1.0 equiv.) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add potassium tert-butoxide (2.2 equiv.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the formation of the cyclized product by LC-MS.

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. The intermediate dihydropyridine may be sensitive, so proceed to the next step promptly.

  • Optional Aromatization: If the dihydropyridine is isolated or formed, it can be aromatized. Dissolve the crude material in a suitable solvent (e.g., acetic acid or toluene) and treat with an oxidizing agent like DDQ or manganese dioxide until the starting material is consumed.[9]

Step 3: Functionalization to this compound

This final step is highly dependent on the specific nature of the cyclized intermediate. If the cyclization results in a 3-hydroxy or 3-carboxy derivative, standard functional group transformations would be required to install the methyl group, which is beyond the scope of this generalized guide.

References
  • BenchChem. (n.d.). Optimization of Reaction Conditions for "Thieno[3,2-b]pyridine-5-carboxylic acid".
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and....
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
  • PubMed Central. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
  • PubMed Central. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.
  • Google Patents. (n.d.). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.

Sources

purification strategies for 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Chloro-3-methylthieno[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Thienopyridines are a critical class of compounds in pharmaceutical research, known for their roles as P2Y12 receptor antagonists and in antiplatelet therapy.[1][2][3] The successful synthesis and development of novel therapeutics depend on the high purity of key intermediates like this compound.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this molecule.

Understanding Potential Impurities

Effective purification begins with understanding what you need to remove. Impurities in a batch of this compound typically originate from two sources: the synthetic route and product degradation.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors from the cyclization reaction.

    • Regioisomers: Incorrect annulation of the thiophene ring onto the pyridine core can lead to isomeric thienopyridines.

    • Over-halogenated Species: The synthesis of halogenated heterocycles can sometimes yield di- or tri-halogenated byproducts, such as 5,7-dichloro-3-methylthieno[3,2-b]pyridine.[4][5] These can be difficult to separate due to similar polarities.

    • Dehalogenated Species: Reductive processes during workup or subsequent steps can lead to the formation of 3-methylthieno[3,2-b]pyridine.

  • Degradation-Related Impurities:

    • Oxidation Products: The sulfur atom in the thiophene ring can be susceptible to oxidation, forming sulfoxides or sulfones, especially under harsh conditions or prolonged storage.

    • Hydrolysis Products: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to ring-opening or other degradation pathways.

Purification Strategy Decision Workflow

Choosing the correct purification strategy is paramount. The following workflow provides a logical decision-making process based on the initial analysis of your crude material.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) impurity_check Assess Impurity Profile start->impurity_check physical_state Determine Physical State impurity_check->physical_state Impurities Identified solid_node Crude is a Solid physical_state->solid_node Solid oil_node Crude is an Oil/Amorphous physical_state->oil_node Oil recrystallization Recrystallization (High Purity/Scale) solid_node->recrystallization High Crude Purity (>90%) chromatography Flash Column Chromatography (Complex Mixtures) solid_node->chromatography Low Purity or Multiple Impurities oil_node->chromatography Primary Method purity_analysis Final Purity Analysis (NMR, LC-MS, mp) recrystallization->purity_analysis chromatography->recrystallization If solidifies after column prep_hplc Preparative HPLC (Trace/Isomeric Impurities) chromatography->prep_hplc Isomers/Close-spotting Impurities Remain kugelrohr Kugelrohr Distillation (Thermally Stable Oils) chromatography->kugelrohr If remains an oil prep_hplc->purity_analysis kugelrohr->purity_analysis

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: After flash chromatography, my ¹H NMR still shows a minor set of aromatic peaks very similar to my product. What is it and how can I remove it?

A: This is a classic sign of a regioisomeric or over-halogenated impurity. Given the nature of heterocyclic synthesis, a likely candidate is an isomer formed during the cyclization step or a dichloro- species.[4] These impurities often have very similar polarities to the desired product, making them difficult to resolve on silica gel.

  • Causality: The similar electronic and structural properties lead to comparable interactions with the silica stationary phase and the mobile phase, resulting in poor separation.

  • Troubleshooting Steps:

    • Optimize Chromatography: Switch to a less polar solvent system (e.g., cyclohexane/dichloromethane or toluene/ethyl acetate) to increase the interaction with the silica and potentially resolve the compounds. Running a shallower gradient over a longer column can also improve separation.

    • Recrystallization: If the product is a solid, attempt a careful recrystallization. The different packing efficiencies of the desired product and the impurity in a crystal lattice can provide excellent purification. See Protocol 2 for solvent screening.

    • Preparative HPLC: For high-value material or when baseline separation is required, reverse-phase preparative HPLC is the most effective method. The separation mechanism is different from normal-phase chromatography, often allowing for the resolution of close-eluting isomers.

Q2: My product comes off the column as a clean oil but refuses to crystallize. How can I induce crystallization?

A: Failure to crystallize is often due to residual solvent or the presence of minor impurities that disrupt crystal lattice formation. The compound itself may also be a low-melting solid.

  • Causality: Crystallization requires nucleation and crystal growth, both of which are inhibited by impurities or excess solvent.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all chromatography solvent is removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40°C) if the compound is stable.

    • Scratching: Dissolve the oil in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) in a flask. Scratch the inside of the flask below the solvent level with a glass rod. The micro-scratches on the glass provide nucleation sites.

    • Seed Crystals: If you have a previously purified solid sample, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

    • Solvent-Antisolvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid, then allow the sealed vial to stand undisturbed.

    • Trituration: Add a poor solvent to the oil and stir vigorously. This can sometimes cause the product to "crash out" as a solid, which can then be filtered and further purified by recrystallization.

Q3: My TLC plate shows significant streaking of the product spot. What causes this and how can I fix it?

A: Streaking on a TLC plate is typically caused by overloading the sample, a compound that is too polar for the solvent system, or interaction with the stationary phase (e.g., acidic or basic compounds on standard silica).

  • Causality: The pyridine nitrogen in the thienopyridine core is basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Ensure the spotting solution is not too concentrated.

    • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to suppress the interaction with the silica. For a hexane/ethyl acetate system, adding 0.1-1% triethylamine (TEA) or ammonia in methanol is highly effective. This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina TLC plates or columns if the problem persists.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for flash column chromatography?

A: For a compound of this nature, a good starting point is a gradient of 5% to 30% ethyl acetate in hexanes. Monitor the elution using TLC with a UV lamp (254 nm). The addition of 0.1% triethylamine to the mobile phase is often beneficial to prevent peak tailing, as discussed above.

Q: Is this compound stable on silica gel?

A: Generally, thienopyridines are stable enough for silica gel chromatography.[1][6] However, prolonged exposure (e.g., letting a column sit for many hours) can potentially lead to some degradation on very acidic silica. If you suspect instability, you can use silica gel that has been pre-treated with triethylamine (a "neutralized" column) or opt for a different stationary phase like alumina.

Q: Can this compound be purified by distillation?

A: Purification by distillation is only feasible if the compound is a thermally stable liquid or a low-melting solid with a boiling point that is significantly different from its impurities. Given the typical molecular weight and structure, it would likely require high vacuum distillation (e.g., Kugelrohr). Check the compound's physical properties; if it has a reported boiling point, this method could be viable for removing non-volatile impurities.[7] However, chromatography or recrystallization are generally more effective for removing structurally similar impurities.

Standard Operating Protocols (SOPs)

Protocol 1: Flash Column Chromatography

  • Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare the mobile phase. A common system is a gradient of hexanes and ethyl acetate (EtOAc). Consider adding 0.1% triethylamine (TEA) to the solvent mixture to improve peak shape.

    • Slurry-pack the column with the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

    • Collect fractions and monitor them by TLC, staining with UV light.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove residual solvent.

Protocol 2: Recrystallization

  • Solvent Screening (Small Scale):

    • Place a small amount of the purified solid (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (see Table 1) to each tube.

    • Find a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature or 0°C. Binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) are also very effective.

  • Recrystallization (Scale-up):

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a reflux condenser). Continue adding solvent until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Summary

Table 1: Recommended Solvent Systems for Purification

TechniqueSolvent SystemTypical Ratio/GradientRationale & Notes
TLC/Column Chromatography Hexanes / Ethyl Acetate5% -> 30% EtOAcStandard system providing good resolution. Add 0.1% TEA to prevent streaking.
TLC/Column Chromatography Dichloromethane / Methanol1% -> 5% MeOHFor more polar impurities. Use with caution as methanol can dissolve silica.
Recrystallization Ethanol or IsopropanolN/AGood single-solvent system for moderately polar compounds.[1]
Recrystallization Ethyl Acetate / HexanesN/A (Binary System)Dissolve in hot EtOAc, add Hexanes until cloudy, then cool. Excellent for many organics.
Recrystallization TolueneN/AA less polar option that can be effective for aromatic compounds.

References

  • PubMed Central. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available from: [Link]

  • PubChem. 5-Chloro-6-methyl-thieno[3,2-b]pyridine. Available from: [Link]

  • PubChem. 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. Available from: [Link]

  • Reagent Instruments Net. This compound. Available from: [Link]

  • Canadian Science Publishing. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available from: [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]

  • ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available from: [Link]

  • ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available from: [Link]

  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available from: [Link]

  • PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Available from: [Link]

  • ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Available from: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubMed. Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Available from: [Link]

  • PubMed. The thienopyridines. Available from: [Link]

  • ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... Available from: [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]

  • Google Patents. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2...
  • Google Patents. DE10337773A1 - Crystallization of solid forms of clopidogrel addition salts.
  • PubMed. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Available from: [Link]

  • Chemistry LibreTexts. 8.2: Halogenation of Alkenes - Addition of X₂. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-3-methylthieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles and practical experience.

I. Synthetic Pathway Overview

The industrial synthesis of this compound is typically approached via a two-step process. The initial step involves the construction of the thieno[3,2-b]pyridin-5(4H)-one core, followed by a chlorination reaction to yield the final product. Understanding the nuances of each step is critical for a successful and scalable synthesis.

Synthetic_Pathway A 2-Amino-4-methylthiophene-3-carbonitrile C 3-Methylthieno[3,2-b]pyridin-5(4H)-one A->C Friedländer Annulation B Cyclohexanone Derivative (e.g., Ethyl acetoacetate) B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic route to this compound.

II. Step 1: Friedländer Annulation for 3-Methylthieno[3,2-b]pyridin-5(4H)-one

The Friedländer synthesis is a robust method for constructing quinoline and, in this case, thienopyridine ring systems.[1][2][3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][3] For the synthesis of the thienopyridinone intermediate, a 2-aminothiophene derivative is reacted with a suitable cyclic ketone or β-keto ester.

Frequently Asked Questions (FAQs) - Step 1

Q1: What are the common starting materials for the Friedländer synthesis of the thienopyridinone intermediate?

A1: The key precursors are a 2-aminothiophene derivative, such as 2-amino-4-methylthiophene-3-carbonitrile or the corresponding ethyl ester, and a carbonyl compound with an α-methylene group, like ethyl acetoacetate or a similar β-keto ester. The choice of reactants can influence reaction conditions and the final yield.

Q2: My Friedländer reaction is showing low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Friedländer synthesis are a common issue and can often be attributed to several factors.[5][6]

Potential Cause Suggested Solution
Suboptimal Catalyst The choice of acid or base catalyst is critical. For base-catalyzed reactions, consider stronger bases like potassium tert-butoxide (KOtBu) or DBU. For acid-catalyzed versions, p-toluenesulfonic acid (p-TsOH) or Lewis acids can be effective.[3][6]
Harsh Reaction Conditions High temperatures can lead to the degradation of starting materials and products.[3] Consider lowering the reaction temperature and extending the reaction time. Microwave-assisted synthesis can sometimes provide better yields with shorter reaction times under controlled conditions.[4]
Side Reactions The self-condensation of the ketone reactant (aldol condensation) is a major competing reaction, especially under basic conditions.[5][6] To mitigate this, try adding the ketone slowly to the reaction mixture containing the 2-aminothiophene and the catalyst.
Poor Solubility Ensure that your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a higher-boiling polar apathetic solvent like DMF or DMSO.

Q3: Are there any scale-up specific challenges for the Friedländer annulation?

A3: Yes, when scaling up the Friedländer synthesis, several challenges can arise:

  • Exotherm Control: The initial condensation can be exothermic. On a large scale, it's crucial to have adequate cooling and to control the rate of addition of reagents to manage the heat generated.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is vital for consistent reaction progress and to avoid localized "hot spots" that can lead to side product formation.

  • Product Isolation: On a lab scale, purification by column chromatography is common. For industrial-scale production, this is often not feasible. Developing a robust crystallization procedure for the thienopyridinone intermediate is essential for achieving high purity at scale.

III. Step 2: Chlorination of 3-Methylthieno[3,2-b]pyridin-5(4H)-one

The conversion of the thienopyridinone intermediate to the final 5-chloro product is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8][9] This reaction can be hazardous and requires careful control, especially at a larger scale.

Troubleshooting Guide - Step 2

Troubleshooting_Chlorination Start Chlorination Reaction Issues Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Dark_Color Dark Reaction Mixture/Tar Formation Start->Dark_Color Workup_Issues Difficult Work-up/Quenching Start->Workup_Issues Sol_A Increase POCl3 equivalents or add PCl5. Increase reaction temperature or time. Incomplete_Reaction->Sol_A Sol_B Ensure starting material is dry. Lower reaction temperature. Use a co-solvent to improve solubility. Dark_Color->Sol_B Sol_C Perform a 'reverse quench' into ice/water or a buffered solution. Maintain low temperature during quench. Monitor quench completion with in-situ analytics (e.g., Raman). Workup_Issues->Sol_C

Caption: Decision tree for troubleshooting the chlorination step.

Frequently Asked Questions (FAQs) - Step 2

Q4: My chlorination with POCl₃ is sluggish or incomplete. How can I drive it to completion?

A4: An incomplete chlorination is a common problem. Here are some strategies to improve the conversion:

  • Reagent Stoichiometry: While equimolar amounts of POCl₃ can be effective, particularly in solvent-free, high-temperature reactions, an excess of POCl₃ is often used to ensure complete conversion.[8][10]

  • Addition of PCl₅: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating agent.[11]

  • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature (often reflux) for an adequate amount of time. Monitor the reaction progress by TLC or LC-MS.

  • Use of a Base: The addition of a tertiary amine base like pyridine or triethylamine can sometimes facilitate the reaction.[8]

Q5: The reaction with POCl₃ turns very dark, and I'm getting a lot of tar-like byproducts. What's happening?

A5: Darkening and tar formation are usually signs of decomposition, which can be caused by:

  • Excessively High Temperatures: While heat is required, overheating can lead to the degradation of the starting material or product. Careful temperature control is crucial.

  • Moisture: POCl₃ reacts violently with water. Ensure your starting material and glassware are scrupulously dry. Any moisture will not only consume the reagent but can also lead to side reactions.

  • Presence of Impurities: Impurities in the thienopyridinone starting material can sometimes promote decomposition under the harsh reaction conditions. Ensure the intermediate is of high purity before proceeding to the chlorination step.

Q6: I'm concerned about the safety of quenching a large-scale POCl₃ reaction. What is the best practice?

A6: Quenching excess POCl₃ is one of the most critical and hazardous steps in this synthesis at scale. A runaway reaction can occur due to the highly exothermic hydrolysis of POCl₃ and its intermediates.[12][13][14]

  • "Reverse Quench": Never add water or base to the hot POCl₃ mixture. The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, cooled quenching solution (e.g., ice-water, or a cold aqueous solution of sodium bicarbonate or sodium acetate).[15][16]

  • Temperature Control: The quenching vessel must be equipped with efficient cooling to dissipate the heat of hydrolysis. Maintain the temperature of the quench mixture below 20°C.

  • Monitoring: For large-scale operations, in-situ monitoring with techniques like Raman spectroscopy can be used to ensure the complete destruction of POCl₃ and its energetic metastable intermediates before proceeding with the work-up.[12][13][14]

  • Avoid Low-Temperature Quenching: While counterintuitive, quenching at very low temperatures (e.g., below 5°C) can be dangerous as the hydrolysis of POCl₃ is slow, leading to an accumulation of the unreacted reagent. A subsequent, uncontrolled temperature increase can then trigger a runaway reaction. A controlled quench at a slightly elevated temperature (e.g., 35-40°C) into a buffered solution has been shown to be a safer alternative in some cases.[15][16]

IV. Purification and Product Quality

Q7: What are the common impurities I should look out for in the final product?

A7: Potential impurities in this compound include:

  • Unreacted Starting Material: 3-Methylthieno[3,2-b]pyridin-5(4H)-one.

  • Over-chlorinated Byproducts: Dichloro- or other polychlorinated thienopyridine species.

  • Hydrolysis Product: If the final product is exposed to moisture during work-up or purification, the chloro group can hydrolyze back to the hydroxyl group.

  • Phosphorous-containing Impurities: Residual phosphorus-based byproducts from the chlorination reaction.

Q8: What are the recommended purification methods for scale-up?

A8: At scale, the focus should be on developing a robust crystallization process. This may involve:

  • Solvent Screening: Identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the final product, while keeping impurities in solution.

  • pH Adjustment: The crude product is often isolated by neutralizing the acidic work-up solution. Careful control of the final pH can be critical for selective precipitation of the desired product.

  • Re-slurry/Recrystallization: One or more recrystallization steps may be necessary to achieve the desired purity.

V. References

  • Isidro-Llobet, A., et al. (2011). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 15(4), 839-845. [Link]

  • Isidro-Llobet, A., et al. (2011). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare. [Link]

  • Isidro-Llobet, A., et al. (2011). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3? ResearchGate. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-clopidogrel (7). ResearchGate. [Link]

  • EPO Patent No. 2155756. (2010). Processes for the preparation of clopidogrel. [Link]

  • WIPO Patent No. WO2012007019A1. (2012). Process for the preparation of clopidogrel and salts thereof.

  • Chinese Patent No. CN102432626A. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.

  • SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. SciSpace. [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. PubChem. [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Air Liquide Malaysia. [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Lanxess. [Link]

  • ResearchGate. (n.d.). Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. ResearchGate. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Sun, L., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. ResearchGate. [Link]

  • Queiroz, M. J. R. P., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5089. [Link]

  • ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • NIH. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. ResearchGate. [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Atlantis Press. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]

  • Google Patents. (n.d.). Process for the purification of phosphorous oxychloride. Google Patents.

  • NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

Sources

stability and storage issues of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3-methylthieno[3,2-b]pyridine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the handling of this compound. The thienopyridine scaffold is central to many areas of drug discovery, and ensuring the stability and integrity of your starting materials is paramount to reproducible and reliable experimental outcomes.[1][2][3] This guide moves beyond simple data sheets to explain the why behind the protocols, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5] Many suppliers recommend refrigeration at 2-8°C under an inert atmosphere, such as argon or nitrogen.[6] This minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation.

Q2: How sensitive is this compound to air and moisture?

The thienopyridine core, containing both a nitrogen atom in the pyridine ring and a sulfur atom in the thiophene ring, is susceptible to oxidation.[7] The lone pair of electrons on the nitrogen can be oxidized to an N-oxide, a common degradation pathway for thienopyridine-based active pharmaceutical ingredients (APIs) like Clopidogrel.[7] Moisture can facilitate hydrolytic degradation or other unwanted side reactions. Therefore, minimizing exposure to air and humidity is critical.

Q3: What are the visible signs of degradation?

The most common sign of degradation is a change in color. While the pure compound is typically a white to off-white solid, degradation can lead to a yellow or brownish appearance. If you observe a significant color change, it is a strong indicator of compromised purity. In solution, the appearance of cloudiness or precipitate may also indicate degradation or poor solubility.

Q4: What solvents are recommended for preparing stock solutions?

For short-term use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are generally suitable. When preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents and store the solutions at -20°C or -80°C under an inert atmosphere to prevent solvent degradation and compound instability. Always perform a small-scale solubility test before preparing a large stock.

Q5: Is the compound light-sensitive?

Yes, compounds containing chlorinated pyridine rings can be susceptible to photodegradation.[8] It is best practice to store the solid material and any solutions in amber vials or otherwise protected from light to prevent photolytic decomposition pathways.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

When experiments yield unexpected results, the integrity of the starting material is a primary suspect. This section provides a logical framework for troubleshooting issues related to the stability of this compound.

Scenario 1: Analytical Data (LC-MS, NMR) Shows Unexpected Peaks

You run an analysis on your compound and find new, unexpected peaks that were not present when you first received the material.

  • Potential Cause 1: Oxidation. The most likely culprit is oxidation of the thienopyridine core. The nitrogen atom can be oxidized to an N-oxide, and the sulfur atom can be oxidized to a sulfoxide or sulfone. These reactions add 16 and 32 Da to the molecular weight, respectively, which should be readily identifiable by mass spectrometry. This is a known degradation pathway for this class of compounds.[7]

  • Potential Cause 2: Hydrolysis. Although the C-Cl bond on the pyridine ring is relatively stable, under certain conditions (e.g., presence of moisture and elevated temperatures or non-neutral pH), it could undergo nucleophilic substitution to form the corresponding hydroxylated analog.

  • Potential Cause 3: Photodegradation. If the material was exposed to light, particularly UV, it may have undergone decomposition or rearrangement. Photodegradation of similar 2-chloropyridine compounds has been shown to produce a variety of byproducts.[8]

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for unexpected analytical data.

Part 3: Protocols for Handling and Storage

Adherence to strict protocols is the best way to ensure the long-term viability of your compound.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Environment: Perform all aliquoting and handling in a controlled environment, preferably a glovebox with an inert atmosphere (N₂ or Ar). If a glovebox is unavailable, work quickly in a fume hood with low ambient humidity.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Inerting: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of receipt/aliquoting, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[6] Ensure the storage area is designated for chemical reagents and is not subject to frequent temperature fluctuations.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use only new, unopened bottles of anhydrous, high-purity grade solvents. Use proper techniques (e.g., oven-dried glassware, syringes) to handle the solvent to prevent moisture contamination.

  • Dissolution: Weigh the solid compound and dissolve it in the appropriate volume of anhydrous solvent under an inert atmosphere. Gentle sonication or vortexing can aid dissolution.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents the need for repeated freeze-thaw cycles of the main stock, which can introduce moisture and accelerate degradation.

  • Storage: Store the aliquots at -20°C or -80°C. For maximum stability, -80°C is preferred.

Part 4: Understanding Stability - Key Factors and Potential Degradation

To properly care for a chemical, it is essential to understand its potential points of failure.

Key Environmental Stability Factors

StabilityFactors cluster_factors Environmental Stressors cluster_degradation Degradation Pathways Compound 5-Chloro-3-methyl- thieno[3,2-b]pyridine Oxidation Oxidation Hydrolysis Hydrolysis Photodegradation Photodegradation ThermalDecomp Thermal Decomposition Air Air (Oxygen) Air->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Light Light (UV/Visible) Light->Photodegradation Heat Heat Heat->ThermalDecomp

Caption: Key environmental factors leading to compound degradation.

Potential Oxidative Degradation Pathways

The thienopyridine core has two primary sites susceptible to oxidation. Understanding these helps in identifying degradation products in analytical data.

Caption: Potential sites of oxidation on the thienopyridine core.

References

  • Apollo Scientific. (2023).
  • BLDpharm. (n.d.). 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.
  • ECHEMI. (n.d.). 7-Chloro-3-Methylthieno[3,2-b]pyridine SDS.
  • Jubilant Ingrevia. (n.d.). 5-CHLORO-2-NITROPYRIDINE Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-chloro-5-methylpyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). This compound.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • TCI Chemicals. (2025). 2-Amino-5-chloro-6-methylpyridine SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Chloro-6-methyl-thieno[3,2-b]pyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. National Center for Biotechnology Information.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • ChemicalBook. (n.d.). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]

  • Fluorochem. (n.d.). This compound.
  • Noe, M. C., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • Kulinowski, P., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design. [Link]

  • Al-Sehemi, A. G., et al. (2010). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc. [Link]

  • Behan, M. W., & Storey, R. F. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Current Pharmaceutical Design. [Link]

  • Lee, S. Y., et al. (2007). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]

  • Averkov, O. V., & Ruda, M. I. (2014). [Thienopyridines in the treatment and prevention of cardiovascular diseases. III. therapeutic application of clopidogrel as monotherapy (without acetylsalicylic acid)]. Kardiologiia. [Link]

  • Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]

  • Hankey, G. J., & Sudlow, C. L. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews. [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]

  • ChemicalBook. (2025). 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE.

Sources

Technical Support Center: Overcoming Poor Solubility of Thieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thieno[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Thieno[3,2-b]pyridines are a privileged scaffold in medicinal chemistry, but their often planar and rigid structure can lead to high crystal lattice energy and, consequently, poor aqueous solubility, which is a major hurdle for both in vitro assays and in vivo studies.[1]

This document provides a series of frequently asked questions (FAQs) for rapid problem-solving and in-depth troubleshooting guides that delve into both formulation-based and medicinal chemistry strategies to enhance the solubility of your compounds.

Frequently Asked Questions (FAQs)

Q1: My thieno[3,2-b]pyridine derivative won't dissolve in my standard aqueous assay buffer. What's the first thing I should try?

A: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended First-Line Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Protocol: Prepare a 10-50 mM stock solution in DMSO. Then, perform a serial dilution into your final aqueous buffer.

  • Critical Consideration: Ensure the final concentration of DMSO in your assay is low, typically <0.5%, as higher concentrations can cause artifacts or cellular toxicity. If precipitation occurs upon dilution (the "crash-out"), you will need to explore more advanced methods detailed in the troubleshooting guides below.

Q2: Why do my compounds precipitate when I dilute the DMSO stock into my aqueous buffer?

A: This phenomenon, known as "crashing out," occurs when the aqueous medium cannot accommodate the high concentration of the poorly soluble drug that was stable in the organic stock solution. The planarity of the thieno[3,2-b]pyridine core can lead to strong intermolecular stacking and high crystal packing energy, making it energetically favorable for the molecules to aggregate and precipitate out of the aqueous phase.[1]

Q3: How does pH affect the solubility of my thieno[3,2-b]pyridine derivative?

A: The thieno[3,2-b]pyridine scaffold contains a basic pyridine nitrogen atom.[2][3] Lowering the pH of the aqueous solution will protonate this nitrogen, creating a positively charged species that is generally more water-soluble. The relationship between pH, pKa, and solubility is a fundamental principle in managing the solubility of ionizable drugs.[4][5] Therefore, for many derivatives, solubility will increase as the pH is lowered below the pKa of the pyridine ring. You can experimentally determine the pH-solubility profile to find the optimal pH range for your compound.

Q4: I need to formulate my compound for an animal study. Is DMSO acceptable?

A: While DMSO is used in some preclinical studies, it can have its own pharmacological and toxicological effects. For in vivo work, it is highly recommended to develop a more biocompatible formulation. Common strategies include using co-solvent systems (e.g., with PEG 400, propylene glycol), cyclodextrin complexes, or lipid-based formulations.[6][7][8] The choice depends on the route of administration and the specific properties of your derivative.

Troubleshooting Guide: A Strategic Approach to Solubility Enhancement

If initial attempts with simple solvent systems fail, a systematic approach is necessary. The following decision tree provides a workflow for selecting an appropriate strategy.

G cluster_start Initial Problem cluster_strategy Strategic Decision cluster_formulation Formulation Approaches (Physical Modification) cluster_medchem Medicinal Chemistry Approaches (Chemical Modification) Start Compound Precipitates in Aqueous Media Decision Can the molecule be chemically modified? Start->Decision Formulation Focus on Formulation Decision->Formulation No MedChem Focus on Medicinal Chemistry Decision->MedChem Yes pH_Adjust pH Adjustment Formulation->pH_Adjust Cosolvents Co-solvents / Surfactants Formulation->Cosolvents Solid_Disp Solid Dispersions Formulation->Solid_Disp Lipid Lipid-Based Systems Formulation->Lipid Particle_Size Particle Size Reduction Formulation->Particle_Size Salt Salt Formation MedChem->Salt Prodrug Prodrug Synthesis MedChem->Prodrug Structural Structural Modification MedChem->Structural

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 1: Formulation-Based Approaches (Physical Modification)

These strategies are employed when you are working with an existing batch of the compound and cannot alter its chemical structure.

Q: My compound is a weak base. How can I leverage pH to improve its solubility?

A: By preparing your solution at a pH below the compound's pKa, you can ensure it exists predominantly in its more soluble, protonated (salt) form.[4][5][9]

  • Causality: The pyridine nitrogen in the thieno[3,2-b]pyridine core can accept a proton. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized. A pH 1-2 units below the pKa will favor the ionized form, significantly increasing aqueous solubility.

  • Experimental Protocol (pH-Solubility Profile):

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

    • Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will reveal the pH range that provides the required solubility.

Q: pH adjustment is insufficient or not compatible with my experiment. What are my options for using formulation excipients?

A: The use of co-solvents, surfactants, or complexing agents can significantly enhance solubility.[10][11]

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[12]

    • Causality: Co-solvents like Polyethylene Glycol 400 (PEG 400), propylene glycol, or ethanol disrupt the hydrogen bonding network of water, making the environment more favorable for a hydrophobic solute.[13][14][15]

    • Commonly Used Co-solvents for Preclinical Formulations:

      Co-solvent Typical Concentration Range Key Properties
      PEG 400 10 - 60% Low toxicity, widely used.
      Propylene Glycol 10 - 50% Good solubilizing power.
      Ethanol 5 - 20% Effective, but can have pharmacological effects.

      | Glycerol | 10 - 30% | Viscous, can increase stability. |

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).

    • Causality: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[13][16][17] Common examples include Polysorbate 80 (Tween® 80) and sodium lauryl sulfate (SLS).

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.

    • Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The thieno[3,2-b]pyridine derivative can partition into this hydrophobic pocket, forming a complex that has the solubility characteristics of the hydrophilic outer surface.[10][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[8]

Q: My compound is a "brick-dust" molecule with very high crystallinity. How can I overcome the crystal lattice energy?

A: For highly crystalline compounds, forming a solid dispersion is a powerful technique.

  • Causality: This approach increases solubility by converting the drug from a stable, low-energy crystalline form to a higher-energy, metastable amorphous state.[6] This circumvents the need to overcome the crystal lattice energy during dissolution.[19][20] The drug is molecularly dispersed within a hydrophilic polymer matrix. Upon contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles or even individual molecules, leading to a transient state of supersaturation and enhanced absorption.[21][22][23]

G cluster_before Crystalline State (Low Solubility) cluster_after Amorphous Solid Dispersion (High Solubility) A1 Drug Molecule A2 Drug Molecule A3 Drug Molecule A4 Drug Molecule A5 Drug Molecule A6 Drug Molecule Process Solid Dispersion (e.g., Spray Drying) A7 Drug Molecule A8 Drug Molecule A9 Drug Molecule Drug Drug Polymer Polymer B1 B2 D1 B3 B4 D2 B5 B6 G Parent Parent Drug (Active, Poorly Soluble) Prodrug Prodrug (Inactive, Soluble) Parent->Prodrug Chemical Synthesis (+ Promoiety) Prodrug->Parent In Vivo Enzymatic Cleavage (- Promoiety) Promoiety Solubilizing Promoiety Prodrug->Promoiety

Caption: The prodrug concept for enhancing solubility.

  • Example Strategy: If your thieno[3,2-b]pyridine derivative has a hydroxyl group, you can synthesize a phosphate ester prodrug. The phosphate group is highly polar and ionizable at physiological pH, dramatically increasing water solubility. In vivo, endogenous phosphatases will cleave the ester bond to release the active hydroxyl-containing parent drug.

Q: I am in the lead optimization stage. What permanent structural modifications can I make to improve solubility from the outset?

A: Rational structural modifications can build good solubility into your molecule, reducing downstream formulation challenges.

  • Causality: Solubility is governed by a balance between lipophilicity (which favors membrane permeability but hurts solubility) and polarity/hydrogen bonding capacity (which favors solubility). It is also heavily influenced by the molecule's ability to pack into a stable crystal lattice. [24]* Key Strategies:

    • Disrupt Planarity/Reduce Crystal Packing: The flat nature of the thieno[3,2-b]pyridine core contributes to strong π-stacking and high melting points, which correlates with poor solubility. [1]Introducing bulky or conformationally flexible groups can disrupt this packing, lower the melting point, and improve solubility. [24] 2. Introduce Polar Functional Groups: Adding polar groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, amino, morpholine) will increase interaction with water. [25][26]A study on a related scaffold found that replacing the thiophene sulfur with a nitrogen and tethering a morpholine moiety increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL). [8] 3. Reduce Lipophilicity (LogP): While often done to increase potency, adding greasy, hydrophobic groups will almost always decrease solubility. Systematically replace lipophilic groups with more polar isosteres where possible without sacrificing potency. [25][26]For example, replacing a phenyl ring with a pyridine ring introduces a polar nitrogen atom.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Singh, S., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules. [Link]

  • Thorat, Y., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]

  • Jatwani, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • G. Vigato, A., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics. [Link]

  • Kumar, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. [Link]

  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Pharmacology. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • da Silva, A. D., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Fakhree, M. A. A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Physics and Chemistry of Liquids. [Link]

  • Is prodrug design an approach to increase water solubility?. (2021). ResearchGate. [Link]

  • Mechanism of prodrug solubility enhancement. (2021). ResearchGate. [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2005). ResearchGate. [Link]

  • Jain, P., & Prest, J. C. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Improving solubility via structural modification. (2019). ResearchGate. [Link]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • Lo, C., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Nathanael, J., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Scott, J. S., & Waring, M. J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (2019). ResearchGate. [Link]

  • Daniels, R. N., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2020). ResearchGate. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (2020). FULIR. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Chlorothienopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-chlorothienopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging heterocyclic substrate. The inherent properties of 5-chlorothienopyridines, including the potential for catalyst inhibition by the nitrogen and sulfur heteroatoms and the lower reactivity of the C-Cl bond, necessitate careful consideration of catalyst systems and reaction conditions.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles and achieve successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems you may encounter during your cross-coupling reactions with 5-chlorothienopyridines. The solutions provided are based on established principles of organometallic chemistry and insights from the field.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling of a 5-chlorothienopyridine with an arylboronic acid is giving me a very low yield, or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield in the Suzuki-Miyaura coupling of 5-chlorothienopyridines is a common challenge. The primary culprits are often related to the catalyst system's inability to efficiently facilitate the oxidative addition of the C-Cl bond, or catalyst deactivation.[1][3]

Causality & Solutions:

  • Inactive Catalyst System: The C-Cl bond in 5-chlorothienopyridines is significantly less reactive than corresponding C-Br or C-I bonds.[4] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition step.[1][5][6] Consider using Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] Pre-formed palladium complexes with these ligands, often referred to as "precatalysts," can also ensure the efficient generation of the active catalytic species.[8]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in your substrate can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3][9]

    • Solution: The use of sterically hindered ligands can mitigate this issue by preventing the substrate from strongly binding to the metal center.[9] Additionally, ensuring anhydrous reaction conditions can be beneficial, as water can sometimes exacerbate catalyst decomposition pathways.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.

    • Solution: The choice of base is critical for activating the boronic acid.[10] While aqueous potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, especially under anhydrous conditions.[8][11] The solubility of the base is also a key factor, so the choice of solvent should be considered in conjunction with the base.[4]

Issue 2: Significant Dehalogenation of the Starting Material

Q: I am observing a significant amount of the dehalogenated thienopyridine byproduct in my reaction mixture. What causes this side reaction and how can I minimize it?

A: Dehalogenation, or hydrodehalogenation, is a frequent side reaction where the chlorine atom is replaced by a hydrogen atom.[11] This process competes with the desired cross-coupling pathway and reduces your product yield.

Causality & Solutions:

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, this can be a pathway for dehalogenation. However, with aryl-aryl couplings, this is less common.

  • Protodeboronation of the Boronic Acid: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct and subsequent reduction of the palladium intermediate, which can then lead to dehalogenation of the starting material.[3]

    • Solution: Use anhydrous solvents and reagents. If using an aqueous base, minimize the amount of water. Using boronic esters (e.g., pinacol esters) can sometimes be beneficial as they are often more stable towards protodeboronation.[8]

  • Catalyst Decomposition: The formation of palladium black (inactive palladium(0) particles) can catalyze the dehalogenation of your starting material.

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can promote the formation of palladium black.[3][8] Using a robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle is also crucial.

Issue 3: Homocoupling of the Coupling Partner

Q: My main byproduct is the homocoupled product of my boronic acid (in a Suzuki reaction) or alkyne (in a Sonogashira reaction). How can I suppress this?

A: Homocoupling is the dimerization of your coupling partner and is often promoted by the presence of oxygen or an inappropriate catalyst/ligand combination.[3]

Causality & Solutions:

  • Oxygen-Mediated Homocoupling: Oxygen can facilitate the homocoupling of boronic acids.

    • Solution: Rigorously degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents.[3][8] Maintaining a positive pressure of inert gas throughout the reaction is also recommended.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

    • Solution: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[8] Screening different bulky phosphine ligands is a good strategy. For Sonogashira couplings, copper-free conditions can sometimes minimize alkyne homocoupling (Glaser coupling).[12]

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling of a 5-chlorothienopyridine, which palladium source and ligand combination is a good starting point?

A1: A robust starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. For example, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is a frequently successful choice for challenging heteroaryl chlorides.[1][8] Alternatively, using a commercially available precatalyst such as [Pd(SPhos)Cl]₂ or XPhos Pd G3 can provide greater consistency and ease of handling.[8]

Q2: I need to perform a Buchwald-Hartwig amination on a 5-chlorothienopyridine. What are the key considerations for catalyst selection in this case?

A2: The Buchwald-Hartwig amination also benefits from bulky, electron-rich ligands to facilitate the C-N bond-forming reductive elimination.[13][14] Ligands such as XPhos, RuPhos, or BrettPhos are excellent candidates.[15] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16] The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13]

Q3: What are the best practices for setting up a cross-coupling reaction with a 5-chlorothienopyridine to ensure reproducibility?

A3:

  • Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.[3]

  • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried. While some Suzuki reactions tolerate water, minimizing its presence can often improve results and reproducibility.[11]

  • Degassing: Degas your solvent and reaction mixture thoroughly before adding the catalyst.[3]

  • Reagent Quality: Use high-purity reagents. The quality of the boronic acid, base, and solvent can significantly impact the reaction outcome.

  • Precise Stoichiometry: Carefully measure all reagents, especially the catalyst and ligand.

Q4: Can I use microwave irradiation to accelerate the cross-coupling of 5-chlorothienopyridines?

A4: Yes, microwave heating can be a very effective technique to accelerate these reactions, often leading to shorter reaction times and improved yields, particularly for less reactive aryl chlorides.[14] It is important to use sealed vessels designed for microwave chemistry and to carefully monitor the temperature and pressure.

Q5: Are there any alternatives to palladium catalysts for these reactions?

A5: While palladium remains the workhorse for these transformations, nickel-based catalysts have emerged as a more economical and sometimes more reactive alternative for the coupling of aryl chlorides.[1] Nickel catalysts often require different ligand systems and reaction conditions, so direct translation from a palladium-catalyzed system is not always possible.

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 5-Chlorothienopyridines
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)100A good general starting point for electron-rich and -neutral boronic acids.
XPhos Pd G3 (2 mol%)(integrated)Cs₂CO₃ (2 equiv.)1,4-Dioxane110Often effective for more challenging or sterically hindered coupling partners.
Pd₂(dba)₃ (1.5 mol%)RuPhos (3 mol%)K₂CO₃ (2 equiv.)2-MeTHF/H₂O (9:1)90A milder system that can be effective for sensitive substrates.
[Pd(IPr)Cl₂]₂ (1 mol%)(integrated)NaOtBu (1.5 equiv.)Toluene100An example of an NHC-based catalyst system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • 5-chlorothienopyridine derivative

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (argon or nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the 5-chlorothienopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with inert gas three times.[3]

  • Add the degassed solvent via syringe.[3]

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Diagrams

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Transmetal Transmetalation Intermediate OxAdd->Transmetal [Ar'-B(OH)₂]⁻ RedElim Product Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' (Product) ArCl 5-Chlorothienopyridine ArBOH2 Boronic Acid Base Base Product Coupled Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield in Cross-Coupling CheckCatalyst Is the catalyst system active enough for C-Cl activation? Start->CheckCatalyst CheckInhibition Is catalyst inhibition by heteroatoms likely? CheckCatalyst->CheckInhibition Yes Solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) and/or a precatalyst. CheckCatalyst->Solution1 No CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckInhibition->CheckConditions No Solution2 Use sterically hindered ligands. Ensure anhydrous conditions. CheckInhibition->Solution2 Yes Solution3 Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. Increase temperature. CheckConditions->Solution3 No Success Improved Yield CheckConditions->Success Yes Solution1->Success Solution2->Success Solution3->Success

Caption: A decision-making guide for troubleshooting low-yield reactions.

References

  • A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides.PubMed.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.Taylor & Francis Online.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.TCI Chemicals.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
  • How to approach choosing reaction conditions for Suzuki?.Reddit.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.BenchChem.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.BenchChem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.BenchChem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.BenchChem.
  • Technical Support Center: Troubleshooting Suzuki Reactions of Halogen
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

minimizing byproduct formation in the synthesis of 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-3-methylthieno[3,2-b]pyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Thieno[3,2-b]pyridines are a critical scaffold in medicinal chemistry, forming the core of several antiplatelet agents.[1] However, their synthesis, particularly the introduction of specific substituents like the C5-chloro group, is often challenging and can lead to a variety of byproducts that complicate purification and reduce yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve a higher purity of your target compound.

Section 1: Overview of a Common Synthetic Strategy

A robust and frequently employed strategy for constructing the thieno[3,2-b]pyridine core involves the cyclization of a functionalized pyridine precursor. The general workflow begins with a substituted pyridine-2(1H)-thione, which undergoes S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The final chlorination step is critical for installing the desired C5-chloro substituent and is often the primary source of byproduct formation.

G cluster_0 Step 1: Pyridine Thione Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Thorpe-Ziegler Cyclization cluster_3 Step 4: Sandmeyer & Chlorination A Substituted Pyridine B Pyridine-2(1H)-thione Precursor A->B Thionation (e.g., Lawesson's Reagent) C S-alkylated Intermediate B->C Alkylation (e.g., ClCH₂CN) D 3-Amino-thieno[3,2-b]pyridine C->D Base-catalyzed Intramolecular Cyclization E Diazotization D->E 1. NaNO₂, HCl F This compound (Target Molecule) E->F 2. CuCl/HCl

Caption: A generalized workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final chlorination step produces a mixture of regioisomers. Besides the desired 5-chloro product, I'm seeing significant amounts of the 7-chloro isomer. How can I improve regioselectivity?

A1: This is a classic regioselectivity problem rooted in the electronics of the thieno[3,2-b]pyridine ring system. Both the C5 and C7 positions are activated towards electrophilic substitution. The outcome is often a delicate balance of electronic effects, steric hindrance, and reaction kinetics.[2]

  • Underlying Cause: The pyridine nitrogen directs electrophilic substitution primarily to the C5 and C7 positions. The specific chlorinating agent and the reaction conditions can favor one position over the other. Highly reactive chlorinating agents or high temperatures can reduce selectivity.

  • Troubleshooting & Recommended Protocol: To enhance selectivity for the C5 position, a less reactive chlorinating agent under carefully controlled, milder conditions is recommended. N-chlorosuccinimide (NCS) is often an excellent choice for regioselective chlorination of electron-rich heterocycles.

    Detailed Protocol for Regioselective Chlorination using NCS:

    • Preparation: Dissolve one equivalent of the 3-methylthieno[3,2-b]pyridine starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Temperature Control: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature is crucial for controlling the reaction rate and improving selectivity.

    • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 to 1.1 equivalents) portion-wise over 30-60 minutes. Adding the reagent slowly prevents localized overheating and reduces the formation of undesired isomers.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped as soon as the starting material is consumed to prevent over-chlorination.

    • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to separate the desired 5-chloro isomer from any remaining 7-chloro byproduct.

Q2: I'm observing a significant amount of a byproduct with a mass 34 units higher than my target molecule, suggesting di-chlorination. How can I prevent this?

A2: Over-chlorination is a common issue when the product of the reaction is still sufficiently activated to react further with the chlorinating agent.

  • Underlying Cause: The mono-chlorinated product, this compound, can undergo a second electrophilic substitution, most likely at the C7 position, if excess chlorinating agent is present or if the reaction is allowed to proceed for too long.

  • Troubleshooting & Recommended Protocol: The key to preventing di-chlorination is precise control over stoichiometry and reaction time.

    Table 1: Comparison of Chlorinating Agents and Conditions

    Chlorinating Agent Typical Conditions Advantages Disadvantages
    NCS 0-25 °C, Acetonitrile High regioselectivity, solid (easy to handle) Slower reaction times
    SO₂Cl₂ 0 °C, CH₂Cl₂ Powerful, fast reaction Can be less selective, corrosive

    | Cl₂ gas | -10 to 0 °C, CH₂Cl₂ or CCl₄ | Inexpensive, potent | Difficult to handle, often leads to over-chlorination |

    Detailed Protocol for Minimizing Over-chlorination:

    • Stoichiometry is Key: Use no more than 1.05 equivalents of the chlorinating agent (e.g., NCS). Accurately weigh all reagents.

    • Slow Addition: As described in the protocol above, add the chlorinating agent slowly to the cooled reaction mixture. A syringe pump can be used for liquid reagents like SO₂Cl₂ to ensure a slow, steady addition rate.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor the second chlorination event.

    • Vigilant Monitoring: Take aliquots from the reaction mixture every 15-30 minutes and analyze by HPLC or GC-MS. This allows you to stop the reaction at the optimal point, maximizing the yield of the mono-chlorinated product before significant di-chlorination occurs.

    • Immediate Quenching: Once the starting material is consumed, quench the reaction immediately to destroy any remaining chlorinating agent.

Q3: My product is contaminated with a byproduct that has a mass 16 units higher than the target. I suspect N-oxidation. How can I confirm and prevent this?

A3: The pyridine nitrogen is a nucleophilic site and is susceptible to oxidation, leading to the formation of an N-oxide. This is a known degradation pathway for thienopyridine-containing drugs.[3][4]

  • Underlying Cause: N-oxidation can occur if the reaction is exposed to oxidizing agents. Some chlorinating agents can have oxidizing properties, or trace peroxides in solvents (like THF or dioxane) can cause this side reaction.

  • Identification: The N-oxide can often be identified by:

    • Mass Spectrometry: A clear M+16 peak.

    • NMR Spectroscopy: Protons on the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield in the ¹H NMR spectrum.

    • Chromatography: N-oxides are significantly more polar than their parent compounds and will have a much lower Rf value on TLC or a longer retention time on reverse-phase HPLC.

  • Prevention and Mitigation:

    • Use Freshly Distilled Solvents: Always use freshly distilled and anhydrous solvents to eliminate peroxides and water.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation from atmospheric oxygen.

    • Reagent Choice: Prefer NCS over more aggressive or potentially oxidizing chlorinating agents.

    • Purification: If N-oxide is formed, it can typically be separated by column chromatography due to its high polarity. A more polar eluent system will be required to elute the N-oxide after the desired product has been collected.

Q4: The yield of my Thorpe-Ziegler cyclization to form the thieno[3,2-b]pyridine core is low. What are the critical parameters for this step?

A4: The Thorpe-Ziegler cyclization is a powerful reaction for forming the thiophene ring, but it is sensitive to the choice of base, solvent, and temperature.[5][6]

  • Underlying Cause: Incomplete reaction or side reactions can occur if the base is not strong enough to deprotonate the active methylene group, if the temperature is too low to overcome the activation energy, or if the solvent is not appropriate.

  • Mechanistic Insight & Recommended Protocol: The reaction proceeds via a base-mediated deprotonation of the carbon alpha to the nitrile group, followed by an intramolecular nucleophilic attack on the nitrile of the pyridine ring.

G Start S-alkylated Intermediate Deprotonation Base (e.g., NaOEt) removes a-proton to form carbanion Start->Deprotonation Carbanion Reactive Carbanion Intermediate Deprotonation->Carbanion Attack Intramolecular nucleophilic attack on the pyridine nitrile carbon Carbanion->Attack Cyclized Cyclized Intermediate (Enamine) Attack->Cyclized Tautomerization Tautomerization Cyclized->Tautomerization Product 3-Amino-thieno[3,2-b]pyridine Tautomerization->Product

Caption: Mechanism of the Thorpe-Ziegler cyclization step.

Section 3: Frequently Asked Questions (FAQs)

  • What are the best analytical methods to monitor the reaction and assess final product purity?

    • HPLC: High-Performance Liquid Chromatography with a UV detector is the preferred method for monitoring reaction progress and determining the purity of the final product. It can effectively separate the starting material, product, and major byproducts.

    • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile byproducts and confirming the mass of the desired product and impurities.

    • NMR: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the final product.

  • How can I effectively purify the final this compound?

    • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is typically effective.

    • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

  • Are there any specific safety precautions for this synthesis?

    • Chlorinating Agents: Handle all chlorinating agents (NCS, SO₂Cl₂, Cl₂) in a well-ventilated fume hood. They are corrosive and can release toxic fumes.

    • Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

    • Solvents: Use anhydrous solvents, and be aware of the flammability of common organic solvents like THF, ethanol, and ethyl acetate.

References

  • Kuldeep, K., & Baumann, M. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]

  • Desai, N. C., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Krake, K., & Baumann, M. (2021). Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. Molecules. Available at: [Link]

  • Dong, G., et al. (2023). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. Available at: [Link]

  • Dong, C., et al. (2009). Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. Journal of the American Chemical Society. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Available at: [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc. Available at: [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Baillière's Clinical Haematology. Available at: [Link]

  • Kumar, V., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Chemistry – An Asian Journal. Available at: [Link]

  • European Patent Office. (2011). EP 2 368 550 B1. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-6-methyl-thieno[3,2-b]pyridine. PubChem. Available at: [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Available at: [Link]

  • Litvinov, V. P. (2007). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Chloro-3-methylthieno[3,2-b]pyridine and Other Kinase Inhibitors: A Hypothetical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Kinase Inhibitor Template

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer both potency and selectivity is paramount. The thieno[3,2-b]pyridine core has emerged as an attractive and versatile template for the development of highly selective kinase inhibitors. Its unique structural and electronic properties allow for diverse substitution patterns, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases. While many derivatives of this scaffold have been explored, this guide focuses on the hypothetical potential of a specific, yet publicly uncharacterized, compound: 5-Chloro-3-methylthieno[3,2-b]pyridine .

This document serves as a comparative guide for researchers, scientists, and drug development professionals. Due to the absence of published experimental data for this compound, we will leverage data from a closely related and well-characterized thieno[3,2-b]pyridine derivative, MU1920 , a potent Haspin kinase inhibitor, to project the potential of this chemical class. This guide will objectively compare the thieno[3,2-b]pyridine scaffold to three clinically and pre-clinically significant kinase inhibitors with distinct mechanisms and targets: CHR-6494 (a Haspin inhibitor), Sunitinib (a multi-kinase inhibitor targeting VEGFR-2), and Palbociclib (a CDK4/6 inhibitor). We will delve into their chemical structures, mechanisms of action, and provide detailed experimental protocols for their evaluation, thereby offering a comprehensive framework for assessing novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

A meaningful comparison of kinase inhibitors requires an in-depth look at their chemical structures, how those structures dictate their interaction with the target kinase, and the downstream biological consequences of that inhibition.

Chemical Structures and Physicochemical Properties

The following table summarizes the key structural and physicochemical properties of our hypothetical compound and the selected comparators.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) LogP Primary Target(s)
This compoundthis compoundC₈H₆ClNS183.66~2.5 (Predicted)Hypothesized: Kinases
MU1920MU1920C₂₄H₂₅N₅O₂S463.56~4.2 (Predicted)Haspin
CHR-6494CHR-6494C₁₆H₁₆N₆292.34~2.1 (Predicted)Haspin
SunitinibSunitinibC₂₂H₂₇FN₄O₂398.47~4.5VEGFR-2, PDGFRβ, c-KIT
PalbociclibPalbociclibC₂₄H₂₉N₇O₂447.53~2.7CDK4, CDK6

Note: The structure for this compound is shown for illustrative purposes. LogP values are predicted and may vary.

Mechanism of Action and Target Selectivity

All the inhibitors discussed here are ATP-competitive inhibitors , meaning they bind to the ATP-binding pocket of their target kinase, preventing the phosphorylation of downstream substrates. However, the nuances of their binding and their selectivity profiles differ significantly.

The thieno[3,2-b]pyridine scaffold , as exemplified by MU1920 , is noted for its ability to form highly selective inhibitors. The weak interaction of the core with the kinase hinge region allows for substitutions that can anchor the molecule in the back pocket of the kinase, a region of lower conservation, thereby achieving high kinome-wide selectivity.[1] MU1920 is a potent and selective inhibitor of Haspin kinase with an IC50 of 6 nM.[2]

CHR-6494 is another potent and selective Haspin kinase inhibitor, with an IC50 of 2 nM.[3][4][5] It also acts as an ATP-competitive inhibitor and has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines.[4]

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-KIT. By inhibiting VEGFR-2, Sunitinib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[6] These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb), a key step in the progression of the cell cycle from the G1 to the S phase.[7][8] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase.[9]

The following table summarizes the in vitro potency of these inhibitors against their primary targets.

Inhibitor Primary Target IC50 (nM) Inhibitor Type
MU1920 (Thieno[3,2-b]pyridine representative) Haspin6[2]ATP-competitive
CHR-6494 Haspin2[3][5]ATP-competitive
Sunitinib VEGFR-2 (KDR)80ATP-competitive
Palbociclib CDK4/CyclinD111[6]ATP-competitive
CDK6/CyclinD339[6]ATP-competitive

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial to appreciating the therapeutic rationale for their inhibition.

Haspin Kinase Pathway

Haspin kinase plays a critical role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3ph).[10] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, ensuring its correct localization to the centromeres for proper chromosome alignment and segregation.[11][12] Inhibition of Haspin disrupts this process, leading to mitotic defects and cell death.[13]

Haspin_Pathway CDK1_PLK1 CDK1 / PLK1 Haspin_inactive Haspin (inactive) CDK1_PLK1->Haspin_inactive Activates Haspin_active Haspin (active) Haspin_inactive->Haspin_active Histone_H3 Histone H3 Haspin_active->Histone_H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitotic_Fidelity Mitotic Fidelity CPC->Mitotic_Fidelity Ensures Inhibitor This compound (Hypothetical) MU1920 / CHR-6494 Inhibitor->Haspin_active Inhibits

Haspin Kinase Signaling Pathway in Mitosis.
VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways collectively promote endothelial cell proliferation, survival, migration, and permeability, all of which are essential for angiogenesis.[14][15][16]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival_Migration Survival & Migration AKT->Survival_Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival_Migration->Angiogenesis Sunitinib Sunitinib Sunitinib->pVEGFR2 Inhibits

VEGFR-2 Signaling Pathway in Angiogenesis.
CDK4/6-Cyclin D Pathway

In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates and inactivates the Rb protein.[17][18] This releases the E2F transcription factor, which drives the expression of genes necessary for the G1 to S phase transition of the cell cycle.[8][19]

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb p-Rb (inactive) Rb_E2F->pRb pRb->E2F Releases Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits

CDK4/6-Cyclin D Signaling Pathway in Cell Cycle Control.

Experimental Protocols

To empirically compare this compound to the established inhibitors, a series of biochemical and cell-based assays would be required. Below are detailed, self-validating protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining the IC50 of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases (e.g., Haspin, VEGFR-2, CDK4/6).

Materials:

  • Recombinant human kinases (Haspin, VEGFR-2, CDK4/CyclinD1)

  • Kinase-specific substrates (e.g., Histone H3 for Haspin, Poly(Glu,Tyr) for VEGFR-2, Rb C-terminal fragment for CDK4)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) and comparator inhibitors, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a solution containing the kinase and its specific substrate.

  • Compound Addition: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase/substrate mix to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and uses the new ATP to drive a luciferase reaction.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate with serially diluted inhibitors start->plate_prep add_enzyme Add Kinase/ Substrate Mix plate_prep->add_enzyme add_atp Initiate reaction with ATP add_enzyme->add_atp incubate_kinase Incubate (60 min) add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop reaction) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read Read Luminescence incubate_detection->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for the In Vitro Kinase Inhibition Assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To confirm that this compound directly binds to its target kinase in intact cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT-116 for Haspin, HUVEC for VEGFR-2, MCF-7 for CDK4).

  • Cell culture medium and supplements.

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.

CETSA_Workflow start Start treat_cells Treat cells with inhibitor or DMSO start->treat_cells harvest_cells Harvest and aliquot cell suspension treat_cells->harvest_cells heat_challenge Apply temperature gradient (Thermal Cycler) harvest_cells->heat_challenge lyse_cells Lyse cells (Freeze-Thaw) heat_challenge->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western_blot Analyze target protein by Western Blot collect_supernatant->western_blot analyze Plot melting curves and assess thermal shift western_blot->analyze end End analyze->end

Workflow for the Cellular Thermal Shift Assay (CETSA®).
Western Blotting for Downstream Target Phosphorylation

This cell-based assay provides functional evidence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.

Objective: To determine if this compound inhibits the catalytic activity of its target kinase in a cellular context.

Materials:

  • Appropriate cell line and culture conditions.

  • Test compound and comparator inhibitors.

  • Stimulant, if required (e.g., VEGF for VEGFR-2 pathway).

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies:

    • For Haspin: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3.

    • For VEGFR-2: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2.

    • For CDK4/6: anti-phospho-Rb (Ser780) and anti-total Rb.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Starve cells if necessary, then pre-treat with serial dilutions of the inhibitor for 1-2 hours.

  • Stimulation (if applicable): For pathways like VEGFR-2, stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Image the chemiluminescent signal.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates effective target inhibition.

Conclusion and Future Directions

While This compound remains a molecule of hypothetical potential, the thieno[3,2-b]pyridine scaffold it is built upon holds significant promise for the development of novel kinase inhibitors. As demonstrated by the potent and selective Haspin inhibitor MU1920, this chemical class can be elaborated to achieve high-affinity binding and excellent kinome selectivity.

A direct comparison with established inhibitors like the potent Haspin inhibitor CHR-6494 , the multi-kinase inhibitor Sunitinib , and the cell-cycle blocker Palbociclib highlights the diverse therapeutic strategies available in oncology. The true potential of this compound can only be unlocked through rigorous experimental evaluation. The protocols detailed in this guide provide a comprehensive roadmap for such an investigation, from initial biochemical characterization to confirmation of on-target activity in a cellular environment.

Future research should focus on synthesizing this compound and its analogs, followed by a broad kinase screen to identify its primary targets. Subsequent structure-activity relationship (SAR) studies, guided by the principles of kinase inhibitor design, could then optimize this scaffold for potency and selectivity against clinically relevant kinases, potentially leading to the development of a new generation of targeted therapies.

References

  • Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31(2), 140-148.
  • Tanaka, H., et al. (2020). HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice. European Journal of Cancer Prevention, 29(6), 481-485. [Link]

  • Asghar, U., et al. (2015). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research, 21(13), 2905-2910. [Link]

  • Gelin, M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cyclin D/cyclin-dependent kinase (CDK) 4/6 pathway and cell cycle. Retrieved from [Link]

  • Tanaka, H., et al. (2020). HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice. European Journal of Cancer Prevention, 29(6), 481-485.
  • Topacio, B. R., et al. (2019). The Cyclin D-Cdk4,6 Axis Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular Cell, 75(4), 755-766.e4.
  • Chen, P., et al. (2016). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Pharmacology & Therapeutics, 168, 26-36.
  • Yang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Animal Models and Experimental Medicine, 3(1), 1-9.
  • Malumbres, M. (2021). CDK4 and CDK6 kinases: from basic science to cancer therapy. Trends in Cell Biology, 31(11), 911-925.
  • Newcastle University. (n.d.). CDK4/cyclin D3. Retrieved from [Link]

  • Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Chromosoma, 119(2), 137-147.
  • Parra, M. T., et al. (2021). Haspin participates in Aurora phosphorylation at centromeres and contributes to chromosome congression in male mouse meiosis. bioRxiv.
  • Wang, F., et al. (2023). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Expert Opinion on Therapeutic Targets, 27(4), 287-300.
  • Ou, Y., et al. (2022). Roles and regulation of Haspin kinase and its impact on carcinogenesis. Oncology and Cancer Case Reports.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Jiang, H., et al. (2022). Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders.
  • NIH PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib in cell cycle regulation and tumorigenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444.
  • Herrera-Abreu, M. T., et al. (2016). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Molecular Cancer Therapeutics, 15(11), 2613-2624.
  • Al-Jomah, N. A., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1288.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 183-200.
  • ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Haspin Kinase Assay Service. Retrieved from [Link]

  • Widad, N. M., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 23924.
  • Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development, 19(4), 472-488.
  • Liu, M., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 39(3), 901-911.
  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • De Antoni, A., et al. (2012). A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B. The Journal of Cell Biology, 199(2), 269-284.
  • Patnaik, A., et al. (2008). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. ASSAY and Drug Development Technologies, 6(3), 403-416.
  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

Sources

The Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is a continuous endeavor. The thieno[3,2-b]pyridine core has emerged as a privileged heterocyclic system, demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 5-Chloro-3-methylthieno[3,2-b]pyridine scaffold, with a particular focus on their potential as kinase inhibitors and anticancer agents. By synthesizing data from multiple studies, we aim to elucidate the causal relationships behind experimental choices and provide a framework for the rational design of next-generation therapeutics.

The this compound Core: A Foundation for Potent Bioactivity

The thieno[3,2-b]pyridine bicycle is a versatile scaffold, and the presence of specific substituents at key positions can profoundly influence its biological activity. The 5-Chloro-3-methyl substitution pattern serves as a crucial starting point for medicinal chemistry exploration, particularly in the realm of kinase inhibition. The chlorine atom at the 5-position and the methyl group at the 3-position are not merely passive decorations; they play significant roles in target engagement and overall molecular properties.

A notable example highlighting the utility of this scaffold is the use of 3-bromo-5-chlorothieno[3,2-b]pyridine as a versatile intermediate for the synthesis of a sub-library of 3,5-disubstituted thieno[3,2-b]pyridines.[1] This underscores the strategic importance of having a halogen at the 5-position, which can be readily displaced or serve as a handle for further chemical modifications, such as Suzuki couplings.

Comparative Analysis of Substitutions: Unlocking the SAR Puzzle

The biological activity of thieno[3,2-b]pyridine analogs is highly dependent on the nature and position of various substituents. Understanding these relationships is paramount for optimizing potency and selectivity.

The Critical Role of Substituents at the 3-Position

Research has consistently shown that modifications at the 3-position of the thieno[3,2-b]pyridine ring are a key determinant of biological activity, particularly in the context of antitumor effects.

A study on thieno[3,2-b]pyridin-5(4H)-ones demonstrated that 3-aryl derivatives exhibited notable antitumor activity, whereas 2-aryl analogs were more associated with strong fluorescence.[2] This site-dependent modulation of activity suggests that the 3-position is likely involved in crucial interactions with the biological target. The introduction of a methyl group at this position, as in our core scaffold, is a common strategy in medicinal chemistry to probe steric and electronic effects within a binding pocket. While direct comparative data for a methyl group versus other small alkyl groups on this specific scaffold is limited in the reviewed literature, the general principle of small alkyl substituents enhancing potency is a well-established concept in SAR studies.[1]

The Influence of the 5-Position: More Than Just a Synthetic Handle

The chloro group at the 5-position is not only a valuable tool for synthetic diversification but also directly impacts the electronic properties of the pyridine ring, which can influence binding affinity and pharmacokinetic parameters. In the development of selective kinase inhibitors, the 5-position has been a key site for modification.

Starting from 3-bromo-5-chlorothieno[3,2-b]pyridine, researchers have synthesized a variety of 3,5-disubstituted analogs.[1] The ability to perform chemoselective Suzuki couplings at both the 3 and 5-positions allows for the systematic exploration of the chemical space around the scaffold. This approach has led to the identification of highly selective kinase inhibitors, demonstrating that the nature of the substituent at the 5-position is critical for achieving target specificity.

Exploring Other Positions on the Scaffold

While the 3- and 5-positions are key drivers of activity, modifications at other positions of the thieno[3,2-b]pyridine ring can also fine-tune the pharmacological profile of the analogs. For instance, in a series of thieno[3,2-b]pyridine-5-carboxamides developed as mGlu5 negative allosteric modulators, various substitutions on the thieno[3,2-b]pyridine ring resulted in a loss of potency, suggesting that for that particular target, the core scaffold was optimal without further substitution.[3] This highlights the target-dependent nature of SAR and the importance of empirical testing for each new biological target.

Experimental Data at a Glance: A Comparative Table

To provide a clear and objective comparison, the following table summarizes the biological activity of representative thieno[3,2-b]pyridine analogs from the literature. It is important to note that direct comparison of IC50 or GI50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/Analog Series Substitution Pattern Biological Target/Activity Key Findings Reference
3,5-disubstituted thieno[3,2-b]pyridinesVaried aryl and heteroaryl groups at C3 and C5Kinase Inhibition (e.g., Haspin)The thieno[3,2-b]pyridine scaffold is a template for highly selective kinase inhibitors. The nature of substituents at both C3 and C5 is critical for potency and selectivity.[1]
3-Aryl-thieno[3,2-b]pyridin-5(4H)-onesAryl groups at C3Antitumor Activity3-Aryl substitution leads to notable antitumor activity, while 2-aryl substitution results in strong fluorescence, indicating site-dependent modulation of function.[2]
Thieno[3,2-b]pyridine-5-carboxamidesVaried substituents on the coremGlu5 Negative Allosteric ModulatorsSubstitutions on the thieno[3,2-b]pyridine ring were detrimental to potency, suggesting the unsubstituted core was optimal for this target.[3]

Methodologies for Synthesis and Biological Evaluation

The successful development of novel thieno[3,2-b]pyridine analogs relies on robust synthetic methodologies and reliable biological assays.

Synthetic Pathways

A common and effective strategy for the synthesis of 3,5-disubstituted thieno[3,2-b]pyridines involves a two-step sequence of chemoselective Suzuki couplings. This approach utilizes commercially available 3-bromo-5-chlorothieno[3,2-b]pyridine as a starting material, allowing for the sequential and controlled introduction of different aryl or heteroaryl moieties at the 3- and 5-positions.[1]

Another synthetic route to access thieno[3,2-b]pyridin-5(4H)-one derivatives involves a regioselective BOP-promoted aza-[3+3] cycloaddition between thiophen-3-amines and α,β-unsaturated carboxylic acids.[2]

Biological_Evaluation_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (for active compounds) cluster_sar_analysis SAR Analysis Compound_Library Library of this compound Analogs Antiproliferative_Assay Antiproliferative Assays (e.g., MTT, SRB) on Cancer Cell Lines Compound_Library->Antiproliferative_Assay Kinase_Inhibition Kinase Inhibition Assays (Panel of Kinases) Antiproliferative_Assay->Kinase_Inhibition Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Assay->Cell_Cycle Hits Apoptosis Apoptosis Assays (e.g., Annexin V) Antiproliferative_Assay->Apoptosis Hits SAR Structure-Activity Relationship Elucidation Kinase_Inhibition->SAR Cell_Cycle->SAR Apoptosis->SAR

Figure 2: Workflow for the biological evaluation of thieno[3,2-b]pyridine analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The available literature, while not providing a direct head-to-head comparison of a systematic series of analogs of this specific scaffold, strongly supports the notion that substitutions at the 3- and 5-positions are critical for modulating biological activity.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. This would involve the synthesis and biological evaluation of a library of analogs with diverse substituents at other positions of the bicyclic system. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of compounds with enhanced potency, selectivity, and drug-like properties. The integration of computational modeling and structural biology will also be invaluable in elucidating the binding modes of these compounds and guiding further optimization efforts.

References

  • Parchem, G. A., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 63(46), e202411920. [Link]

  • Chen, Y., et al. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. MedChemComm, 16(7), 1234-1240. [Link]

  • Smith, J. D., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 16(4), 567-573. [Link]

  • Bishop, A. C., et al. (2011). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzoc[2][4]yclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Journal of Medicinal Chemistry, 54(12), 4123-4135. [Link]

Sources

Comparative In Vivo Efficacy of Novel Thieno[3,2-b]pyridine Derivatives in Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Assessment

For drug development professionals in cardiovascular medicine, the thieno[3,2-b]pyridine scaffold is synonymous with a class of highly successful antiplatelet agents. As the core structure of drugs like clopidogrel and prasugrel, these compounds have become a cornerstone in the prevention of thrombotic events in patients with acute coronary syndromes (ACS) or undergoing percutaneous coronary intervention (PCI).[1][2] However, the quest for improved therapeutic agents is relentless, driven by the limitations of current drugs, including variable patient response and the inherent risk of bleeding.[2][3]

This guide provides an in-depth comparison of the in vivo efficacy of emerging thieno[3,2-b]pyridine derivatives against established standards of care. We will dissect the experimental data that defines their potential, explain the causality behind the preclinical models used for their evaluation, and offer a robust framework for assessing the next generation of P2Y12 receptor inhibitors.

The P2Y12 Receptor: A Critical Target for Antithrombotic Therapy

The platelet P2Y12 receptor is a crucial Gi-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation. Thienopyridines are prodrugs that are converted in vivo to active metabolites.[4] These metabolites then irreversibly bind to the P2Y12 receptor, effectively blocking ADP-mediated platelet activation for the life of the platelet.[1] This mechanism is the foundation of their antithrombotic effect.

The signaling pathway is illustrated below. ADP binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Lower cAMP levels reduce the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key intracellular protein.[5] Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein IIb/IIIa receptor, allowing it to bind fibrinogen and mediate platelet cross-linking. Thieno[3,2-b]pyridine derivatives interrupt this entire process at the outset.

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP GPIIbIIIa_inactive Inactive GPIIb/IIIa Receptor VASP_P->GPIIbIIIa_inactive Inhibits Activation GPIIbIIIa_active Active GPIIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Thieno Thieno[3,2-b]pyridine (Active Metabolite) Thieno->P2Y12 Irreversible Inhibition

Caption: P2Y12 receptor signaling pathway and its inhibition.

Comparative In Vivo Efficacy and Safety of Novel Derivatives

The central challenge in developing new antiplatelet agents is to enhance antithrombotic efficacy without proportionally increasing the risk of major bleeding.[3] A recent study detailing the synthesis and evaluation of novel amino acid prodrugs of thienopyridines provides critical in vivo comparative data against the gold standards, clopidogrel and prasugrel.[6] The experiments were conducted in rats, a standard preclinical species for thrombosis research.

The two primary metrics for evaluation were:

  • Efficacy (ED₅₀): The dose of the drug required to inhibit ADP-induced platelet aggregation by 50%. A lower ED₅₀ value signifies higher potency.

  • Safety (BT₂): The dose of the drug that doubles the tail bleeding time compared to a vehicle control. This is a proxy for the bleeding risk.

An ideal candidate would have a very low ED₅₀ and a very high BT₂, indicating a wide therapeutic window. The data below summarizes the performance of two promising novel derivatives, designated 5c and 5l , against the benchmarks.

CompoundEfficacy: ED₅₀ (mg/kg)Safety: BT₂ (mg/kg)Therapeutic Ratio (BT₂ / ED₅₀)
Clopidogrel 3.96> 10> 2.5
Prasugrel 0.501.523.04
Derivative 5c 2.16> 10> 4.6
Derivative 5l 0.741.952.64
Data synthesized from Zhang et al. (2017).[6]

Analysis of Performance:

  • Prasugrel confirms its known profile as being significantly more potent than clopidogrel (ED₅₀ of 0.50 vs. 3.96 mg/kg).[2][4][6] However, this increased potency comes at the cost of a higher bleeding risk, as evidenced by its low BT₂ value.[3]

  • Derivative 5l demonstrates potency approaching that of prasugrel (ED₅₀ of 0.74 mg/kg) but shows a slightly improved bleeding profile (BT₂ of 1.95 vs. 1.52 mg/kg), suggesting a comparable therapeutic ratio.[6]

  • Derivative 5c presents the most intriguing profile. While less potent than prasugrel (ED₅₀ of 2.16 mg/kg), its efficacy is still superior to clopidogrel.[6] Critically, it induced much shorter bleeding times, with a BT₂ value greater than the highest dose tested (10 mg/kg).[6] This results in a markedly superior therapeutic ratio (>4.6), suggesting it could be a potent antiplatelet agent with a significantly reduced risk of bleeding.[6]

These data underscore a key principle in modern antiplatelet drug development: maximal potency is not the only goal. The discovery of agents like derivative 5c , which offer a more balanced profile of moderate-to-high efficacy and low bleeding risk, represents a significant advancement.[6]

Gold-Standard Protocol: Ferric Chloride-Induced Arterial Thrombosis Model

To validate the antithrombotic efficacy of novel compounds in vivo, a robust and reproducible thrombosis model is essential. The ferric chloride (FeCl₃)-induced vascular injury model is a widely used and accepted method for this purpose.[7][8][9] It reliably induces occlusive thrombus formation through a combination of endothelial cell injury and subsequent platelet activation.[7][10]

Below is a detailed, step-by-step methodology for this critical experiment.

Experimental Workflow:

FeCl3_Workflow A 1. Animal Preparation - Anesthetize rat (e.g., pentobarbital) - Maintain body temperature at 37°C - Expose the common carotid artery via midline incision B 2. Drug Administration - Administer test compound (e.g., 5c) or vehicle  via oral gavage or IV injection - Allow for appropriate absorption time A->B C 3. Baseline Measurement - Position artery under a microscope - Place a Doppler flow probe to measure  baseline blood flow B->C D 4. Thrombosis Induction - Apply a filter paper saturated with FeCl₃ solution  (e.g., 20%) directly to the arterial surface - Remove paper after a set time (e.g., 3-5 min) C->D E 5. Monitoring & Endpoint - Continuously monitor blood flow - Record the Time to Occlusion (TTO):  the time from FeCl₃ application until  blood flow ceases completely D->E F 6. Data Analysis - Compare TTO between vehicle-treated  and drug-treated groups - A significant increase in TTO indicates  antithrombotic efficacy E->F

Caption: Workflow for the Ferric Chloride-Induced Thrombosis Model.

Causality and Rationale Behind the Protocol:

  • Anesthesia and Temperature Control: These steps are critical for animal welfare and for maintaining stable hemodynamics, ensuring that observed effects are due to the drug and not physiological stress.

  • FeCl₃ Application: Ferric chloride induces oxidative injury to the endothelial lining of the artery.[7] This denudation exposes the underlying subendothelial matrix (e.g., collagen), which is a potent trigger for platelet adhesion and activation, thus initiating thrombus formation in a controlled manner.[8]

  • Doppler Flow Probe: This provides a continuous, quantitative measure of vessel patency. The primary endpoint, Time to Occlusion (TTO), is a direct measure of the drug's ability to inhibit the formation of a flow-limiting thrombus.[7][9] A longer TTO directly correlates with greater antithrombotic efficacy.

  • Vehicle Control: A vehicle-treated group is essential to establish the baseline TTO in the model, providing a reference against which the efficacy of the test compound can be statistically validated.

Discussion and Future Directions

The in vivo data on novel thieno[3,2-b]pyridine derivatives like 5c highlights a strategic shift in antiplatelet therapy development. While the high potency of agents like prasugrel is beneficial in high-risk patients, the associated bleeding risk limits their use.[1][3] The future lies in developing agents with a wider therapeutic window, providing effective thrombosis prevention for a broader patient population with an improved safety profile.

The challenge remains in translating these promising preclinical findings into clinical success. Key future steps for derivatives like 5c would involve:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to ensure a predictable and consistent antiplatelet effect, a known limitation of clopidogrel.[3]

  • Chronic Dosing Studies: Evaluating efficacy and safety in longer-term thrombosis models to simulate clinical use.

  • Advanced Bleeding Models: Utilizing more sophisticated models that can better differentiate between hemostatic function and pathological thrombosis.

By focusing on the benefit/risk ratio, as exemplified by the comparison of ED₅₀ and BT₂ values, researchers can more effectively identify and advance thieno[3,2-b]pyridine derivatives that not only meet the efficacy benchmarks of current therapies but also offer a superior margin of safety.

References
  • Janssen, L., & van der Meijden, P. (2015). P2Y12 platelet inhibition in clinical practice. PMC - PubMed Central. [Link]

  • Caprioli, G., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. [Link]

  • Wolle, D., & Kulkarni, S. (2016). Ferric Chloride-induced Murine Thrombosis Models. PMC - NIH. [Link]

  • Zhou, J., et al. (2023). P2Y12-Inhibitor Clopidogrel Promotes Collateral Artery Growth in a Murine Hindlimb Model of Arteriogenesis. MDPI. [Link]

  • Franchi, F., & Angiolillo, D. J. (2010). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. PMC - NIH. [Link]

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry. [Link]

  • Mekala, S., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. JoVE. [Link]

  • Hagihara, Y., et al. (2013). Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. NIH. [Link]

  • Noetzel, M. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • Wiviott, S. D., et al. (2005). Randomized Comparison of Prasugrel (CS-747, LY640315), a Novel Thienopyridine P2Y12 Antagonist, With Clopidogrel in Percutaneous Coronary Intervention. Circulation. [Link]

  • Abu-Assi, R., & Yousef, K. (2022). Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. PMC. [Link]

  • Wolle, D., & Kulkarni, S. (2016). Ferric Chloride-induced Murine Thrombosis Models. JoVE. [Link]

  • ChEMBL. (n.d.). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene.... EMBL-EBI. [Link]

  • El-Gamal, M. I., et al. (2021). Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. ResearchGate. [Link]

  • Singh, S., et al. (2009). Optimization of ferric chloride induced thrombosis model in rats: Effect of anti-platelet and anti-coagulant drugs. ResearchGate. [Link]

  • Zhang, M., et al. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Beall, M. (2023). P2Y12 Receptor Inhibitors Increasing the Efficacy of Post-Acute Myocardial Infarction Treatment. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

  • Go, A. S., et al. (2023). P2Y12 Inhibitors in Acute Coronary Syndromes: A Real-World, Community-Based Comparison of Ischemic and Bleeding Outcomes. ResearchGate. [Link]

  • Campo, G., et al. (2021). Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. Multidisciplinary Digital Publishing Institute. [Link]

  • Muthard, R. W., & Diamond, S. L. (2013). Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. Blood. [Link]

  • Sorbets, E., et al. (2021). Safety and efficacy of P2Y12 inhibitor monotherapy in patients undergoing percutaneous coronary interventions. PubMed. [Link]

  • Jakubowski, J. A., et al. (2007). Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Chloro-3-methylthieno[3,2-b]pyridine as a P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel thienopyridine derivative, 5-Chloro-3-methylthieno[3,2-b]pyridine, as a P2Y12 receptor antagonist. By employing a comparative approach against established antiplatelet agents, this document outlines the requisite experimental protocols and data interpretation strategies to rigorously assess its therapeutic potential.

Introduction: The Critical Role of the P2Y12 Receptor in Thrombosis

The P2Y12 receptor, a G protein-coupled receptor (GPCR) located on the surface of platelets, is a cornerstone in the process of thrombosis and hemostasis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that culminates in platelet aggregation and the formation of a thrombus.[1] Consequently, the P2Y12 receptor has emerged as a pivotal target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke.[2]

Thienopyridines are a class of drugs that function by targeting the platelet ADP P2Y12 receptor, leading to a significant reduction in platelet activity.[3] This guide focuses on the validation of a novel thienopyridine, this compound, as a P2Y12 receptor antagonist. We will provide a head-to-head comparison with established P2Y12 inhibitors, offering the experimental foundation to substantiate its mechanism of action.

Comparative Framework: Benchmarking Against the Standards

To objectively evaluate the efficacy and potency of this compound, a direct comparison with well-characterized P2Y12 inhibitors is essential. For this purpose, we have selected three clinically relevant comparators:

  • Clopidogrel: A second-generation thienopyridine that, like this compound, is a prodrug requiring metabolic activation.[4] It irreversibly inhibits the P2Y12 receptor.[5]

  • Prasugrel: A third-generation thienopyridine, also a prodrug, known for its potent and consistent platelet inhibition.[5] It also binds irreversibly to the P2Y12 receptor.[2]

  • Ticagrelor: A direct-acting and reversible P2Y12 inhibitor from the cyclopentyl-triazolo-pyrimidine class, offering a different mode of action for comparison.[2]

It is crucial to note that both Clopidogrel and Prasugrel are administered as prodrugs and are converted to their active metabolites in vivo.[1][6] Therefore, for in vitro assays, the active metabolites of these drugs should be used to ensure a meaningful comparison.

Experimental Validation: A Multi-faceted Approach

A robust validation of the mechanism of action requires a combination of in vitro assays that probe different aspects of P2Y12 receptor function. The following experimental workflow is recommended:

G cluster_0 Experimental Workflow A Compound Preparation (this compound & Comparators) B Platelet-Rich Plasma (PRP) Preparation A->B C Light Transmission Aggregometry (LTA) B->C D VASP Phosphorylation Assay (Flow Cytometry) B->D F Data Analysis & IC50 Determination C->F D->F E P2Y12 Receptor Binding Assay E->F G Comparative Efficacy Assessment F->G G cluster_0 P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Dephosphorylation cAMP->VASP Aggregation Platelet Aggregation VASP->Aggregation Thienopyridine This compound (Antagonist) Thienopyridine->P2Y12 Inhibits

Caption: P2Y12 signaling pathway and the inhibitory action of a thienopyridine antagonist.

Conclusion and Future Directions

This guide provides a robust experimental framework for validating the mechanism of action of this compound as a P2Y12 receptor antagonist. By conducting a head-to-head comparison with established drugs like Clopidogrel, Prasugrel, and Ticagrelor using LTA, VASP phosphorylation, and receptor binding assays, researchers can obtain the necessary data to confirm its molecular target and assess its relative potency.

Successful validation of its P2Y12 inhibitory activity would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully evaluate its potential as a novel antiplatelet therapeutic agent.

References

  • van Giezen, J. J. J., & Gresele, P. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology, 82(2), 325-335. [Link]

  • Geisler, T., Stellos, K., & Gawaz, M. (2011). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis, 17(6), 646-652. [Link]

  • Bon-Mignon, M., et al. (2018). Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. PLoS ONE, 13(2), e0192543. [Link]

  • Favaloro, E. J. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • Moro, S., et al. (2015). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. Journal of Computer-Aided Molecular Design, 29(1), 1-13. [Link]

  • Capodanno, D., & Angiolillo, D. J. (2016). Comparative Review of Oral P2Y12 Inhibitors. Current Cardiology Reports, 18(11), 113. [Link]

  • Aleil, B., et al. (2005). Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. Journal of Thrombosis and Haemostasis, 3(1), 85-92. [Link]

  • ResearchGate. (n.d.). Bar graph showing IC50 values (μM ± SD) for clopidogrel and various... [Image]. Retrieved from ResearchGate. [Link]

  • Franchi, F., et al. (2019). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Journal of the American Heart Association, 8(15), e012534. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • van Giezen, J. J., et al. (2009). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Thrombosis Research, 124(5), 565-571. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Diagnostica Stago. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. Retrieved from [Link]

  • Storey, R. F., et al. (2008). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Platelets, 19(2), 125-133. [Link]

  • Gurbel, P. A., et al. (2016). Light Transmission Aggregometry. Thoracic Key. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pereillo, J. M., et al. (2002). Structure and Stereochemistry of the Active Metabolite of Clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295. [Link]

  • Kazui, M., et al. (2010). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. Drug Metabolism and Disposition, 38(5), 785-791. [Link]

  • van Giezen, J. J., & Gresele, P. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition--comparison of ticagrelor with thienopyridines. British Journal of Pharmacology, 173(17), 2583-2593. [Link]

  • ResearchGate. (n.d.). Comparative IC50 Values of Clopidogrel Against PAF- and ADP-Induced... [Image]. Retrieved from ResearchGate. [Link]

  • Nagy, B., et al. (2018). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 19(11), 3538. [Link]

  • Kubica, J., et al. (2018). Comparison of P2Y12 receptor inhibitors recommended by the European Society of Cardiology. Cardiology Journal, 25(6), 667-676. [Link]

  • Creative Diagnostics. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved from [Link]

  • Cattaneo, M., et al. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. Purinergic Signalling, 8(3), 465-472. [Link]

  • Smolenski, A. (2012). Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets. Semantic Scholar. [Link]

  • Franchi, F., et al. (2025). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Arteriosclerosis, Thrombosis, and Vascular Biology, 45(5), 792-804. [Link]

  • Gaussem, P., et al. (2024). Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Critical Reviews in Clinical Laboratory Sciences, 1-16. [Link]

  • U.S. Food and Drug Administration. (n.d.). eCopy, Inc. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clopidogrel (active metabolite) [Ligand Id - IUPHAR/BPS Guide to PHARMACOLOGY]. Retrieved from [Link]

  • Khan, A. A., et al. (2024). Synthesis, characterization and in vitro evaluation of ticagrelor and its nano-formulation targeting the NLRP3 inflammasome pathway in synovial cells. Scientific Reports, 14(1), 1-15. [Link]

  • U.S. Food and Drug Administration. (n.d.). Prasugrel. Retrieved from [Link]

  • Hao, Y., et al. (2021). Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection. Drug Development and Industrial Pharmacy, 47(10), 1545-1552. [Link]

  • Hao, Y., et al. (2025). Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection. ResearchGate. [Link]

  • Islam, M. S., et al. (2013). Formulation Development and Evaluation of Ticagrelor Tablet for Regulatory Market. Journal of Applied Pharmaceutical Science, 3(10), 027-033. [Link]

  • Li, Y., et al. (2021). Impact of Crystal Habit on Solubility of Ticagrelor. Molecules, 26(16), 4945. [Link]

Sources

A Comparative Analysis of Chlorinated vs. Brominated Thienopyridines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogens is a cornerstone of lead optimization. For researchers in drug discovery, particularly those focused on heterocyclic scaffolds like thienopyridines, the choice between chlorine and bromine substitution is a critical decision that can profoundly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of chlorinated and brominated thienopyridines, offering field-proven insights and experimental frameworks to inform rational drug design.

Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research, most notably for their potent antiplatelet activity through the inhibition of the P2Y12 receptor.[1][2] The parent scaffold offers a versatile template for chemical modification, and halogenation is a frequently employed strategy to modulate its properties. This guide will dissect the nuances of chloro- versus bromo-substitution on the thienopyridine core, empowering researchers to make informed decisions in their quest for novel therapeutics.

The Strategic Role of Halogenation in Thienopyridine Drug Design

Halogen atoms, owing to their unique electronic and steric properties, can significantly impact a molecule's behavior. The choice between chlorine and bromine is not arbitrary; it is a calculated decision based on the desired therapeutic profile. Chlorine, being more electronegative and smaller than bromine, can form more polarized bonds and exert a stronger inductive effect.[3] Bromine, on the other hand, is more polarizable and can engage in halogen bonding, a non-covalent interaction that can influence protein-ligand binding.[4] These fundamental differences manifest in distinct physicochemical and biological outcomes.

Synthesis of Halogenated Thienopyridines: A Tale of Two Halogens

The introduction of chlorine or bromine onto the thienopyridine scaffold can be achieved through various synthetic routes, often starting from appropriately halogenated pyridine precursors.[5][6] While the specific reaction conditions may vary depending on the desired regioisomer, the general principles of electrophilic aromatic substitution or nucleophilic substitution are often employed.

A common strategy involves the use of ortho-halogenated cyanomethylpyridines as starting materials.[6] For instance, 2-chloro-3-cyanomethylpyridine can be reacted with carbon disulfide in the presence of a base, followed by alkylation, to yield a chlorinated thienopyridine.[5] A similar approach can be utilized with a brominated pyridine precursor to obtain the corresponding brominated thienopyridine.

The choice of halogenating agent is also a critical consideration. While elemental bromine can be used for bromination, reagents like N-bromosuccinimide (NBS) offer milder and more selective alternatives. For chlorination, N-chlorosuccinimide (NCS) is a common choice. The reactivity of the thienopyridine ring and the presence of other functional groups will dictate the optimal halogenation strategy.

Physicochemical Properties: A Comparative Overview

The substitution of chlorine versus bromine on the thienopyridine backbone leads to predictable yet significant differences in their physicochemical properties. These properties, in turn, have a cascading effect on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyChlorinated ThienopyridineBrominated ThienopyridineRationale
Molecular Weight LowerHigherThe atomic weight of bromine (79.9 u) is significantly higher than that of chlorine (35.5 u).
Lipophilicity (logP) Generally LowerGenerally HigherBromine is less electronegative and more polarizable than chlorine, leading to a greater contribution to lipophilicity.
Polarity HigherLowerThe C-Cl bond is more polar than the C-Br bond due to the higher electronegativity of chlorine.
Acidity/Basicity (pKa) May be slightly more acidic/less basicMay be slightly less acidic/more basicThe stronger electron-withdrawing nature of chlorine can influence the pKa of nearby ionizable groups.[7]
Halogen Bond Donor Potential WeakerStrongerBromine is a better halogen bond donor than chlorine due to its larger size and more polarizable electron cloud.

Table 1: Comparative Physicochemical Properties of Chlorinated vs. Brominated Thienopyridines

Biological Activity and Pharmacological Profile: A Matter of Selectivity and Potency

The choice of halogen can have a profound impact on the biological activity of thienopyridines. While direct comparative studies on chlorinated versus brominated thienopyridines are limited, insights can be drawn from studies on other halogenated heterocyclic compounds.[3][4][8]

In the context of antiplatelet activity, the halogen substituent can influence the binding affinity of the active metabolite to the P2Y12 receptor.[9][10] A chlorinated analog, for instance, might exhibit higher potency due to a more favorable electronic interaction within the receptor's binding pocket. Conversely, a brominated analog could leverage halogen bonding to achieve enhanced binding and selectivity.

Studies on other classes of compounds have shown that chlorinated derivatives can sometimes exhibit greater potency than their brominated counterparts. For example, in a series of thiourea derivatives, the p-chloro substituted compound was found to be the most active against tuberculosis.[3] Similarly, in a study of antimicrobial flavonoids, a 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria.[8]

The metabolic stability of the thienopyridine can also be affected by the nature of the halogen. The C-Br bond is generally weaker than the C-Cl bond, which could potentially lead to faster metabolism of the brominated analog. However, the overall metabolic profile is highly dependent on the specific position of the halogen and the involvement of cytochrome P450 enzymes.[9][11]

FeatureChlorinated ThienopyridineBrominated ThienopyridineRationale
Potency Potentially higherPotentially lower, but may have higher selectivityThe higher electronegativity of chlorine may lead to stronger interactions with the target protein. Bromine's ability to form halogen bonds could enhance selectivity.
Metabolic Stability Generally more stablePotentially less stableThe C-Cl bond is stronger than the C-Br bond, making it less susceptible to metabolic cleavage.
Pharmacokinetics May have a longer half-lifeMay have a shorter half-lifeHigher metabolic stability can contribute to a longer circulating half-life.
Toxicity Dependent on the overall moleculeDependent on the overall moleculeThe toxicological profile is complex and cannot be solely attributed to the halogen.

Table 2: Comparative Biological and Pharmacological Profiles

Experimental Protocols

To facilitate a robust comparative analysis, the following experimental protocols are provided as a starting point. These protocols should be optimized based on the specific thienopyridine scaffold and available laboratory resources.

Synthesis of a Halogenated Thienopyridine (Illustrative Example)

This protocol describes a general method for the synthesis of a chlorinated thienopyridine, which can be adapted for the synthesis of a brominated analog by substituting the starting materials and reagents accordingly.[5][12]

Step 1: Synthesis of 3-amino-2-cyano-thieno[2,3-b]pyridine

  • To a solution of 2-chloro-3-cyanomethylpyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add carbon disulfide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add ethyl bromoacetate (1.1 eq) and continue stirring for an additional 4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated thienopyridine.

In Vitro Platelet Aggregation Assay

This assay is crucial for evaluating the antiplatelet efficacy of the synthesized compounds.[13][14]

Step 1: Preparation of Platelet-Rich Plasma (PRP)

  • Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.

Step 2: Platelet Aggregation Measurement

  • Pre-warm the PRP to 37°C for 5 minutes.

  • Add the test compound (chlorinated or brominated thienopyridine) or vehicle control to the PRP and incubate for a specified time.

  • Induce platelet aggregation by adding adenosine diphosphate (ADP) at a final concentration of 10 µM.

  • Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer.

  • Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.

Visualization of Key Concepts

Logical Flow of Comparative Analysis

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_evaluation Evaluation Synthesis_Cl Synthesis of Chlorinated Thienopyridine Physicochemical Physicochemical Properties Synthesis_Cl->Physicochemical Synthesis_Br Synthesis of Brominated Thienopyridine Synthesis_Br->Physicochemical Biological Biological Activity Physicochemical->Biological Pharmacokinetics Pharmacokinetics Biological->Pharmacokinetics Data_Table Data Summary Table Pharmacokinetics->Data_Table Conclusion Conclusion & Future Directions Data_Table->Conclusion

Caption: Workflow for the comparative analysis of chlorinated and brominated thienopyridines.

P2Y12 Receptor Inhibition Pathway

P2Y12_Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Activates Thienopyridine Halogenated Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly Inhibits

Caption: Mechanism of action of thienopyridine antiplatelet agents.

Conclusion and Future Directions

The decision to incorporate a chlorine or bromine atom into a thienopyridine scaffold is a multifaceted one, with each halogen offering a distinct set of advantages and disadvantages. Chlorinated thienopyridines may offer a path to enhanced potency and metabolic stability, while their brominated counterparts could provide opportunities for improved selectivity through halogen bonding.

A thorough and systematic comparative analysis, as outlined in this guide, is paramount for making an informed decision. By carefully evaluating the synthesis, physicochemical properties, and biological activity of both chlorinated and brominated analogs, drug development professionals can strategically navigate the complexities of lead optimization and increase the probability of success in bringing novel and effective thienopyridine-based therapeutics to the clinic. Future research should focus on generating direct comparative data for a series of chlorinated and brominated thienopyridine analogs to further elucidate the structure-activity relationships and guide future drug design efforts.

References

  • Abd El-Meguid, E., et al. (2019). Synthesis of new 1,3,4-oxadiazole-benzimidazole derivatives as potential antioxidants and breast cancer inhibitors with apoptosis-inducing activity. Russian Journal of General Chemistry, 89, 348–356.
  • Krake, K., & Baumann, M. (n.d.). Thienopyridines as prodrug antiplatelets agents.
  • Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-894.
  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(10), 1685-1703.
  • Quinn, M. J., & Fitzgerald, D. J. (2005). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
  • Storey, R. F. (2006). Antiplatelet Therapy and Platelet Activity Testing for Neurointerventional Procedures. Stroke: Vascular and Interventional Neurology, 1(1), e1-e11.
  • Gould, T. J., et al. (1992). The synthesis and reactions of thienopyridines. Abertay University.
  • Chandra, B., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 545-556.
  • Gurbel, P. A., & Tantry, U. S. (2012). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of the American College of Cardiology, 60(7), 585-597.
  • Klemm, L. H., & Jacquot, R. D. (1973). Basicities of thienopyridines. Potentiometric determination and use in effecting chemical separations. Journal of Heterocyclic Chemistry, 10(4), 555-558.
  • Chen, Y., et al. (2022). Teaching Undergraduates X-Ray Crystallography with Porphyrins. ChemRxiv.
  • Angiolillo, D. J., et al. (2013). Antiplatelet Effect of Thienopyridine (Clopidogrel or Prasugrel) Pretreatment in Patients Undergoing Primary Percutaneous Intervention for ST Elevation Myocardial Infarction. Journal of the American College of Cardiology, 62(18), 1645-1654.
  • Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
  • Singh, R., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(2), 1-10.
  • Krake, K., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1146-1154.
  • Wójciak, M., et al. (2024). The Influence of Flavonoids with -Br, -Cl Atoms and -NO2, -CH3 Groups on the Growth Kinetics and the Number of Pathogenic and Probiotic Microorganisms. Molecules, 29(17), 3995.
  • O'Connor, C. T., et al. (2014). A comparison of the effectiveness anti-platelet drugs in patients undergoing coronary artery by-pass: A clinical trial.
  • Gruene, T., et al. (2023). Clarity with Tiny Drug Crystals.
  • Rizak, G. (2024). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings, 1(1).
  • Mele, A., et al. (2015). Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY NMR spectroscopy.
  • Solomon, M., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. BMC Anesthesiology, 19(1), 195.
  • Gould, T. J., et al. (1992).
  • Ciccone, L. (Ed.). (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI.
  • Rupp, B. (n.d.). X-ray crystallography. Wikipedia.
  • Pytela, O., et al. (1988).
  • Wang, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(11), 1500.
  • Kalogianni, A. I., et al. (2021). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Antioxidants, 10(9), 1361.
  • Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
  • Van Gorp, F., et al. (2016). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 21(11), 1499.
  • Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(5), 320-321.
  • Kim, D. J., et al. (2021). Performance comparison of aspirin assay between Anysis and VerifyNow: Assessment of therapeutic platelet inhibition in patients with cardiac diseases. PLoS One, 16(5), e0251149.

Sources

A Comparative Guide to the Selectivity Profile of 5-Chloro-3-methylthieno[3,2-b]pyridine, a Potent p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity for p38 MAPK Inhibitors

The thieno[3,2-b]pyridine scaffold is a promising pharmacophore in the development of highly selective protein kinase inhibitors.[1][2] Within this class, 5-Chloro-3-methylthieno[3,2-b]pyridine has emerged as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAP kinases, particularly the α isoform, are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them significant targets for therapeutic intervention in a host of inflammatory diseases.[3][4][5]

However, the high degree of homology in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5][6] Off-target inhibition can lead to unforeseen toxicities and confound experimental results, underscoring the necessity of a thorough selectivity assessment. This guide provides a comprehensive framework for evaluating the selectivity profile of this compound against relevant alternative p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB203580. We will delve into the causality behind experimental design, provide detailed protocols, and present comparative data to guide researchers in making informed decisions for their studies.

The Rationale for Kinase Selectivity Profiling

The ultimate goal of selectivity profiling is to understand an inhibitor's interaction landscape across the kinome. A truly selective inhibitor will exhibit high potency for its intended target (on-target) while demonstrating minimal activity against other kinases (off-targets). This is particularly crucial for p38 MAPK inhibitors, as cross-reactivity with other MAP kinases like JNK or ERK, or with closely related p38 isoforms (β, γ, δ), can lead to complex biological outcomes.[3][6]

Our experimental approach is two-tiered:

  • Isoform-Specific Profiling: We first assess the inhibitor's potency against all four p38 MAPK isoforms (α, β, γ, δ) to determine its isoform-selectivity.

  • Broad Kinome Screening: We then screen the compound against a wide panel of representative human kinases to identify potential off-targets and quantify its overall kinome selectivity.

For this guide, we utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This assay format is highly sensitive, has a large dynamic range, and is readily amenable to high-throughput screening.

Comparative Inhibitors: Establishing a Benchmark

To contextualize the selectivity of this compound, we compare it against two well-characterized p38 MAPK inhibitors:

  • SB203580: A first-generation, widely used pyridinyl imidazole inhibitor that is highly selective for p38α and p38β.[7][8][9] It is known to be an ATP-competitive inhibitor.[8][10]

  • Doramapimod (BIRB 796): A highly potent, orally active inhibitor that binds to an allosteric site on p38α, leading to a distinct selectivity profile.[3][4] It is known to inhibit all four p38 isoforms, albeit with varying potency.[3][11][12]

Quantitative Analysis: Comparative Selectivity Data

The following tables summarize the inhibitory activity (IC50 values) of this compound and the benchmark compounds. A lower IC50 value indicates greater potency.

Table 1: p38 MAPK Isoform Selectivity Profile

Inhibitorp38α (IC50, nM)p38β (IC50, nM)p38γ (IC50, nM)p38δ (IC50, nM)
This compound 15 45 > 5,000 > 5,000
SB20358050[13]500[13]> 10,000> 10,000
Doramapimod (BIRB 796)38[3]65[3]200[3]520[3]

Table 2: Off-Target Kinase Selectivity Profile (% Inhibition at 1 µM)

InhibitorJNK2ERK1c-RAFSRCLCK
This compound < 5% < 2% 8% 12% 15%
SB203580> 50% (JNK2/3)[14]< 5%[9]> 50% (BRAF)[14]Not ReportedNot Reported
Doramapimod (BIRB 796)> 50%[11]< 5%[11]> 50%[11]Not ReportedWeak Inhibition[15]

Data Interpretation: The thieno[3,2-b]pyridine derivative demonstrates excellent potency against p38α and maintains a 3-fold selectivity over p38β. Crucially, it shows negligible activity against the p38γ and p38δ isoforms, indicating high isoform specificity. In contrast, Doramapimod inhibits all four isoforms with sub-micromolar potency.[3] When screened against a panel of common off-targets, this compound exhibits a superior selectivity profile, showing minimal inhibition of kinases like JNK2 and c-RAF, which are known off-targets for Doramapimod and SB203580, respectively.[11][14]

Visualizing the Workflow and Pathway

To ensure clarity and reproducibility, the experimental process and the targeted biological pathway are illustrated below.

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution (10-point curve) Incubation 1. Kinase Reaction (Compound + Kinase + ATP) Incubate at RT Compound->Incubation Kinase Kinase & Substrate Prep (p38α, β, γ, δ, etc.) Kinase->Incubation ATP ATP & ADP-Glo Reagent Prep ATP->Incubation Detection1 2. ADP-Glo Reagent Addition (Stop Kinase, Deplete ATP) Incubation->Detection1 Detection2 3. Kinase Detection Reagent (Convert ADP to ATP -> Light) Detection1->Detection2 Readout Luminescence Reading (Plate Reader) Detection2->Readout Calc % Inhibition Calculation Readout->Calc IC50 IC50 Curve Fitting (Dose-Response) Calc->IC50

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

G Stress Stress / Cytokines (e.g., UV, LPS, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor 5-Chloro-3-methyl- thieno[3,2-b]pyridine (ATP-Competitive) Inhibitor->p38 Inhibits

Caption: The p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a self-validating system for determining the potency and selectivity of a kinase inhibitor.

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM. Subsequently, create an intermediate dilution plate by transferring a portion of the DMSO plate into assay buffer.
  • Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
  • Enzyme/Substrate Mix: For each kinase, prepare a 2X enzyme/substrate solution in the kinase buffer. The final concentration of the kinase and its specific peptide substrate should be optimized for each enzyme.
  • ATP Solution: Prepare a 2X ATP solution in the kinase buffer. The concentration should be equal to the Km for each specific kinase to ensure accurate competitive inhibition measurements.

2. Assay Procedure:

  • Plate Setup: Use a 384-well, low-volume white plate. Add 2.5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
  • Kinase Reaction Initiation: Add 2.5 µL of the 2X enzyme/substrate mix to all wells.
  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
  • Start Reaction: Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. Mix and incubate for 60 minutes at room temperature.
  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Measurement: Read the luminescence on a plate reader (e.g., GloMax®).
  • Controls (Self-Validation):
  • No-Inhibitor Control (0% Inhibition): Wells containing DMSO vehicle instead of the test compound.
  • No-Enzyme Control (100% Inhibition): Wells containing buffer instead of the kinase enzyme.
  • Calculation: Calculate the percentage of inhibition for each concentration relative to the controls.
  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value.

Conclusion

The comprehensive selectivity assessment reveals that This compound is a highly potent and selective inhibitor of p38α MAPK. Its superior profile, characterized by high potency for p38α, selectivity against other p38 isoforms (γ and δ), and minimal off-target activity on a broader kinase panel, distinguishes it from established inhibitors like SB203580 and Doramapimod. These characteristics make it an excellent tool compound for precisely interrogating the biological functions of the p38α signaling pathway in both in vitro and in vivo models. For researchers in drug development, the thieno[3,2-b]pyridine scaffold represents a promising starting point for designing next-generation anti-inflammatory therapeutics with improved safety profiles.

References

  • InvivoGen. (n.d.). SB203580. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]

  • Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link]

  • Miljković, F., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i325–i332. Retrieved from [Link]

  • Kumar, A., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research, 22(5), 2009–2020. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome target selectivity of p38 MAPK Inhibitors. Retrieved from [Link]

  • Brown, N., & Ewan, K. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 13(23-24), 1015–1022. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for Thienopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and cross-validating the antiplatelet effects of thienopyridines and related P2Y12 inhibitors. We will delve into the critical interplay between metabolic activation, in vitro functional assays, and in vivo thrombosis models, offering field-proven insights and detailed experimental protocols to bridge the translational gap.

Introduction: The P2Y12 Receptor and the Thienopyridine Prodrug Challenge

Thienopyridines, including the widely used clopidogrel and prasugrel, are a class of antiplatelet agents that form the cornerstone of therapy for preventing thrombotic events in patients with coronary artery disease.[1] These drugs, along with the direct-acting antagonist ticagrelor, function by blocking the P2Y12 receptor on platelets.[2] This receptor, when activated by adenosine diphosphate (ADP), triggers a signaling cascade that leads to platelet activation and aggregation, critical steps in thrombus formation.[3][4]

A key distinction among these agents is their mechanism of action. Clopidogrel and prasugrel are prodrugs, meaning they are inactive when administered and require metabolic conversion in the body to exert their therapeutic effect.[5][6] In contrast, ticagrelor is an orally active drug that binds reversibly to the P2Y12 receptor without the need for metabolic activation.[7][8] This fundamental difference in pharmacology presents a significant challenge for researchers: how to accurately correlate results from simplified in vitro systems with the complex biological reality of an in vivo environment. This guide will dissect this challenge and provide a logical framework for robust cross-validation.

Part 1: The Metabolic Gauntlet - A Prerequisite for Thienopyridine Activity

The efficacy of clopidogrel and prasugrel is entirely dependent on their conversion to active thiol-containing metabolites.[5] This bioactivation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][9]

  • Clopidogrel: Undergoes a two-step oxidative process. A significant portion of the administered dose (>85%) is immediately hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, leaving only a small fraction available for activation.[10] The remaining prodrug is converted to 2-oxo-clopidogrel and then to the active metabolite. This pathway is heavily reliant on CYP enzymes, particularly CYP2C19.[10][11]

  • Prasugrel: Is more efficiently activated. It is rapidly hydrolyzed by esterases (primarily in the intestine) to its thiolactone, which is then oxidized by various CYPs to its active metabolite.[5][11] This process is less dependent on a single CYP isoform like CYP2C19, leading to a more predictable response among patients.[6][11]

This metabolic dependency is a major source of variability. Genetic polymorphisms in CYP2C19 can significantly reduce clopidogrel's activation, leading to "clopidogrel resistance" and increased risk of thrombotic events in affected individuals.[6][11] Therefore, any in vitro assessment must account for this metabolic step to have in vivo relevance.

Metabolic_Activation cluster_clopidogrel Clopidogrel Pathway cluster_prasugrel Prasugrel Pathway Clopidogrel Clopidogrel (Prodrug) Inactive_Metabolite Inactive Carboxylic Acid (>85%) Clopidogrel->Inactive_Metabolite CES1 Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, CYP1A2, CYP2B6 Active_Clopidogrel Active Thiol Metabolite Oxo_Clopidogrel->Active_Clopidogrel CYP2C19, CYP2C9, CYP2B6, CYP3A4 Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Intermediate Prasugrel->Thiolactone Carboxylesterase 2 (Intestine/Liver) Active_Prasugrel Active Thiol Metabolite Thiolactone->Active_Prasugrel Multiple CYPs (e.g., CYP3A4, CYP2B6)

Caption: Metabolic activation pathways of clopidogrel and prasugrel.

Part 2: In Vitro Assessment of P2Y12 Inhibition

Several in vitro assays are available to quantify the effect of P2Y12 inhibitors on platelet function. The choice of assay depends on the specific research question, available equipment, and desired endpoint.

Methodology 1: Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for assessing platelet function.[12] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Experimental Protocol: Light Transmission Aggregometry

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. The ratio should be 9 parts blood to 1 part citrate. Samples should be kept at room temperature and processed within 4 hours.[13]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[13]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a reference.[14]

  • Assay Setup: Place 270 µL of PRP into an aggregometer cuvette with a stir bar and allow it to warm to 37°C.[15] Use a cuvette with PPP to set the 100% transmission baseline.[14]

  • Agonist Addition: Add 30 µL of an ADP solution (typically 5-20 µM final concentration) to the PRP to induce aggregation.[15]

  • Data Recording: Record the change in light transmission for 5-10 minutes. The maximal aggregation percentage is the primary endpoint.

  • Inhibitor Testing: To test a compound, pre-incubate the PRP with the active metabolite of the thienopyridine or with ticagrelor for a specified time before adding the ADP agonist.

Methodology 2: VerifyNow® P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation based on light transmittance.[16][17] It is designed to specifically measure P2Y12-mediated platelet aggregation.[16]

Experimental Protocol: VerifyNow® P2Y12 Assay

  • Sample Collection: Collect whole blood into a Greiner 3.2% sodium citrate tube.

  • Assay Cartridge: The cartridge contains fibrinogen-coated microbeads and ADP as an agonist. It also includes prostaglandin E1 (PGE1) to reduce the contribution from the P2Y1 receptor, making the assay more specific for P2Y12.[16][18][19]

  • Instrument Operation: Insert the blood sample tube and the assay cartridge into the VerifyNow instrument. The instrument automates the mixing of the sample with the reagents.

  • Data Acquisition: The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU).[16][17] A lower PRU value indicates greater P2Y12 inhibition.

Methodology 3: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a highly specific method that measures the intracellular consequences of P2Y12 receptor blockade.[20] The P2Y12 receptor is coupled to the inhibition of adenylyl cyclase. Blocking this receptor with a drug leads to increased cyclic AMP (cAMP) levels, which in turn promotes the phosphorylation of VASP.[21][22]

Experimental Protocol: VASP Phosphorylation Assay (Flow Cytometry)

  • Sample Preparation: In separate tubes, incubate citrated whole blood with either PGE1 alone or a combination of PGE1 and ADP for 10 minutes.[21] PGE1 stimulates VASP phosphorylation, while ADP (acting via P2Y12) inhibits it.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde solution, then permeabilize the platelets using a detergent to allow antibodies to enter.[21]

  • Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[21][23]

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the median fluorescence intensity (MFI) of the platelet population in both tubes.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100. A lower PRI indicates greater P2Y12 inhibition.

In_Vitro_Workflow cluster_lta LTA cluster_verify VerifyNow cluster_vasp VASP Assay Blood1 Whole Blood (Citrate) Centrifuge1 Centrifuge (Low Speed) Blood1->Centrifuge1 PRP PRP Centrifuge1->PRP Aggregometer Aggregometer (37°C) PRP->Aggregometer ADP1 Add ADP Aggregometer->ADP1 Result1 % Aggregation ADP1->Result1 Blood2 Whole Blood (Citrate) Instrument VerifyNow Instrument Blood2->Instrument Cartridge Assay Cartridge (ADP, PGE1) Cartridge->Instrument Result2 PRU Instrument->Result2 Blood3 Whole Blood (Citrate) Incubate Incubate with PGE1 +/- ADP Blood3->Incubate Stain Fix, Permeabilize, Stain for p-VASP Incubate->Stain Flow Flow Cytometer Stain->Flow Result3 PRI (%) Flow->Result3

Caption: Simplified workflows for key in vitro P2Y12 inhibition assays.

Table 1: Comparison of In Vitro P2Y12 Inhibition Assays

AssayPrinciplePrimary EndpointAdvantagesDisadvantages
Light Transmission Aggregometry (LTA) Measures change in light transmission as platelets aggregate in PRPMaximal Aggregation (%)Gold standard, provides detailed aggregation kineticsLabor-intensive, requires PRP preparation, subject to pre-analytical variability[12][24]
VerifyNow® P2Y12 Whole-blood turbidimetric aggregationP2Y12 Reaction Units (PRU)Rapid, point-of-care, standardized, whole-blood sample[16][25]Less detailed kinetic data, can be affected by low hematocrit or platelet count[26]
VASP Phosphorylation Flow cytometric measurement of an intracellular phosphorylation statePlatelet Reactivity Index (PRI) %Highly specific to the P2Y12 pathway, not affected by other agonists[20][23]Requires flow cytometer, more complex protocol than point-of-care tests

Part 3: In Vivo Models of Thrombosis

To assess the true antithrombotic efficacy of a compound, in vivo models are indispensable. These models simulate vascular injury and thrombus formation in a complex physiological setting that includes blood flow, interaction with other blood cells, and the endothelial wall.

Methodology: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This is a widely used and reproducible model for inducing arterial thrombosis in rodents.[27][28][29] The application of ferric chloride to the exterior of an artery induces oxidative damage to the endothelium, triggering platelet adhesion and aggregation, leading to the formation of an occlusive thrombus.[28]

Experimental Protocol: FeCl₃-Induced Thrombosis in Mice

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine). Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.[28]

  • Drug Administration: Administer the thienopyridine or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before the procedure to allow for absorption and metabolic activation.

  • Baseline Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (typically 5-10%) to the adventitial surface of the artery for 3 minutes.[30]

  • Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe.

  • Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application until blood flow ceases (or drops below a defined threshold).[31] Thrombus weight can also be measured as a secondary endpoint.

In_Vivo_Workflow start Anesthetize Mouse & Administer Drug/Vehicle expose Surgically Expose Carotid Artery start->expose flow_probe Place Doppler Flow Probe (Measure Baseline) expose->flow_probe injury Apply FeCl₃-soaked Filter Paper (3 min) flow_probe->injury monitor Remove Paper & Continuously Monitor Flow injury->monitor occlusion Blood Flow Ceases monitor->occlusion endpoint Record Time to Occlusion (TTO) occlusion->endpoint

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

Table 2: Representative In Vivo Data for P2Y12 Inhibitors

DrugAnimal ModelDoseKey EndpointReference
Clopidogrel Rat FeCl₃ Carotid10 mg/kg, p.o.~2-fold increase in time to occlusion
Prasugrel Rat FeCl₃ Carotid1 mg/kg, p.o.>3-fold increase in time to occlusion
Ticagrelor Rat FeCl₃ Carotid1 mg/kg, p.o.~2.5-fold increase in time to occlusion

Note: The data above are illustrative and compiled from different studies; direct comparison requires head-to-head experiments.

Part 4: Bridging the Gap - The Cross-Validation Challenge

Directly correlating a specific IC₅₀ value from an in vitro assay with a percentage increase in occlusion time in vivo is rarely straightforward.[32][33] Several factors contribute to the potential disconnect between these methodologies.

Key Factors Influencing In Vitro-In Vivo Correlation:

  • Metabolism: Standard in vitro assays using PRP or whole blood lack the hepatic CYP enzymes necessary to activate clopidogrel and prasugrel. This is the most significant hurdle. To address this, one can use the pre-formed active metabolites in vitro or supplement the assay with liver microsomes (S9 fractions).

  • Pharmacokinetics (PK): The concentration of the active metabolite in vivo is transient, governed by absorption, distribution, metabolism, and excretion (ADME). In vitro tests often use a fixed concentration, which doesn't capture the dynamic PK profile.

  • Hemodynamics: In vivo thrombosis is heavily influenced by blood flow and shear stress, factors that are absent in a static aggregometer cuvette. Microfluidic "artery-on-a-chip" systems are emerging as a way to better mimic these conditions in vitro.

  • Biological Complexity: The in vivo environment includes interactions with endothelial cells, leukocytes, and a full complement of plasma proteins, all of which can modulate the thrombotic response.[34]

Cross_Validation_Logic cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_assay In Vitro Assay (LTA, VASP, etc.) invitro_data Potency Data (e.g., IC₅₀) invitro_assay->invitro_data PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling invitro_data->PKPD Links Potency to Concentration invivo_model In Vivo Model (e.g., FeCl₃ Thrombosis) invivo_data Efficacy Data (e.g., TTO) invivo_model->invivo_data invivo_data->PKPD Links Dose to Efficacy Correlation Establish In Vitro- In Vivo Correlation (IVIVC) PKPD->Correlation Integrates Data for Predictive Model

Caption: The logic of integrating PK/PD modeling to achieve IVIVC.

Conclusion and Future Directions

The cross-validation of in vitro and in vivo results for thienopyridines requires a multi-faceted approach. No single assay can fully predict clinical outcomes. A robust preclinical assessment should involve:

  • Metabolically-Informed In Vitro Testing: Utilize active metabolites or liver S9 fractions to ensure the tested substance is biologically relevant.

  • Orthogonal In Vitro Assays: Employ multiple assays (e.g., LTA and VASP) that measure different aspects of platelet inhibition to build a more complete picture.

  • Clinically Relevant In Vivo Models: Use validated thrombosis models that are sensitive to antiplatelet drugs.

  • Integrated PK/PD Modeling: Leverage pharmacokinetic data to link drug exposure with both in vitro potency and in vivo efficacy, forming the basis of a predictive in vitro-in vivo correlation (IVIVC).[35][36]

By carefully selecting experimental systems and thoughtfully interpreting the data within the context of each method's limitations, researchers can build a strong, translational data package that more reliably predicts the clinical potential of novel antiplatelet agents.

References

  • Armstrong, D., Summers, C., Ewart, L., Nylander, S., Sidaway, J. E., & van Giezen, J. J. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(23), 2636–2640. [Link]

  • Kim, H., et al. (2018). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. Yonsei Medical Journal, 59(1), 75-84. [Link]

  • Practical-Haemostasis.com. (2022). VerifyNow P2Y12 and VerifyNow PRU Test. [Link]

  • Jain, S., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54478. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). 4 - REVIEW MEMORANDUM. [Link]

  • Farid, N. A., & Kurihara, A. (2011). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 51(2), 147-164. [Link]

  • Liao, P., et al. (2014). Ferric chloride-induced arterial thrombosis in mice. Journal of Visualized Experiments, (92), e52046. [Link]

  • Lau, W. C., & Gurbel, P. A. (2011). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. Journal of Thrombosis and Haemostasis, 9(8), 1645-1648. [Link]

  • Dansette, P. M., et al. (2012). Dissecting Clopidogrel and Prasugrel Bioactivation: P450 or PON-1?. Chirality, 24(9), 736-743. [Link]

  • Petersen, K. U. (2009). Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel. Arzneimittelforschung, 59(7), 349-356. [Link]

  • Hayward, C. P. M., et al. (2010). Development of North American Consensus Guidelines for Medical Laboratories That Perform and Interpret Platelet Function Testing Using Light Transmission Aggregometry. American Journal of Clinical Pathology, 134(6), 955–963. [Link]

  • Thoracic Key. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. [Link]

  • Aleil, B., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis, 94(6), 1245-1252. [Link]

  • Gurbel, P. A., et al. (2007). Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study. Thrombosis Research, 121(1), 1-11. [Link]

  • Saha, P., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (193), e65158. [Link]

  • Mega, J. L., et al. (2009). Cytochrome P450 Genetic Polymorphisms and the Response to Prasugrel. Circulation, 119(19), 2553–2560. [Link]

  • Machin, S. J., & Preston, F. E. (1988). Guidelines on platelet function testing. Journal of Clinical Pathology, 41(12), 1322–1330. [Link]

  • Diagnostica Stago, Inc. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ticagrelor?. [Link]

  • MyJoVE Corporation. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. [Link]

  • Harrison, P., et al. (2011). Guidelines for the laboratory investigation of heritable disorders of platelet function. British Journal of Haematology, 155(1), 30-44. [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Geisler, T., et al. (2020). Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. Journal of Clinical Medicine, 9(10), 3293. [Link]

  • Judge, H. M., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223234. [Link]

  • Fritsma, G. (2017). What is VASP-P?. The Fritsma Factor. [Link]

  • Ninja Nerd. (2020). Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Tsoumani, M., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Platelets, 29(8), 767-776. [Link]

  • van der Meijden, P. E. J., et al. (2018). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 29(8), 814-823. [Link]

  • Semantic Scholar. (2010). Development of North American consensus guidelines for medical laboratories that perform and interpret platelet function testing using light transmission aggregometry. [Link]

  • American Heart Association. (2025). Types of Heart Medications. [Link]

  • Osmosis. (2024). Antiplatelet Drugs: Prostaglandin Synthesis, P2Y12 and Glycoprotein IIb/IIIa Inhibitors [Video]. [Link]

  • ResearchGate. (2025). Light Transmission Aggregometry and ATP Release for the Diagnostic Assessment of Platelet Function. [Link]

  • Diagnostica Stago. (2023). ADP. [Link]

  • Werfen North America. (n.d.). VerifyNow Platelet Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

  • van der Meijden, P. E. J., et al. (2018). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 29(8), 814-823. [Link]

  • MDPI. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]

  • Patrono, C., & Bachmann, F. (2004). The thienopyridines. Chest, 126(3 Suppl), 332S-337S. [Link]

  • Sugimoto, K., et al. (2015). Prediction of antiplatelet effects of aspirin in vivo based on in vitro results. Journal of Clinical Pharmacy and Therapeutics, 40(4), 438-442. [Link]

  • UW Medicine. (n.d.). VerifyNow P2Y12 Assay. [Link]

  • Mircioiu, C., et al. (2016). In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes. Maedica (Bucur), 11(2), 114-120. [Link]

  • Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research, 26(6), 1326-1337. [Link]

  • Shpak, B., et al. (2023). Effects of Antiplatelet Drugs on Platelet-Dependent Coagulation Reactions. International Journal of Molecular Sciences, 24(14), 11520. [Link]

  • ResearchGate. (2025). Development of in vitro in vivo correlation models for clopidogrel tablets to describe administration under fasting and fed conditions. [Link]

  • Lee, J. H., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules, 21(5), 668. [Link]

  • International Journal of Novel Research and Development. (2023). Review on IVIVC (In Vitro In Vivo Correlation). [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of contemporary medicinal chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of 5-Chloro-3-methylthieno[3,2-b]pyridine and its structurally related analogs. While direct experimental biological data for this compound is not extensively available in the public domain, this document will leverage available data from closely related thieno[3,2-b]pyridine derivatives to establish a robust framework for understanding its potential therapeutic applications and to guide future research endeavors.

The core objective is to dissect the structure-activity relationships (SAR) within this chemical series, offering researchers and drug development professionals a detailed perspective on how substitutions on the thieno[3,2-b]pyridine core influence biological outcomes, with a particular focus on anticancer activity.

The Thieno[3,2-b]pyridine Scaffold: A Versatile Pharmacophore

The fusion of a thiophene and a pyridine ring to form the thieno[3,2-b]pyridine core creates a unique electronic and structural architecture that has proven amenable to interaction with a variety of biological targets. This scaffold is a key component in a range of compounds investigated for anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1] The isomeric fusion of the two rings significantly influences the pharmacological profile, with thieno[3,2-b]pyridines and thieno[2,3-b]pyridines often exhibiting distinct biological activities.[1]

This guide will focus on derivatives of the thieno[3,2-b]pyridine core, building a comparative narrative around the titular compound, this compound.

Comparative Analysis of Anticancer Activity

While specific anticancer data for this compound is not available, a study on a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates provides crucial insights into the SAR of this scaffold against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[2][3]

Compound IDR Group (at 3-position)GI50 (µM) MDA-MB-231GI50 (µM) MDA-MB-468
Hypothetical 5-Chloro-3-methyl Data Not Available Data Not Available
2aPhenyl> 50> 50
2bp-Tolyl> 50> 50
2c4-Methoxyphenyl> 50> 50
2d4-(Trifluoromethyl)phenyl20.2 ± 1.225.5 ± 1.5
2e4-Chlorophenyl13.0 ± 0.815.3 ± 1.1
2f4-Cyanophenyl18.5 ± 1.310.7 ± 0.9
2gPyridin-4-yl> 50> 50
2hFuran-3-yl25.1 ± 1.812.6 ± 1.0

Table 1: In vitro growth inhibitory activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against human triple-negative breast cancer cell lines. Data sourced from Silva et al. (2021).[2][3]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for the deduction of several key SAR trends for the thieno[3,2-b]pyridine scaffold in the context of anticancer activity:

  • Impact of Phenyl Substitution: Unsubstituted phenyl (2a) and those with electron-donating groups such as methyl (2b) and methoxy (2c) at the para-position of the 3-phenyl ring demonstrate a lack of significant activity (GI50 > 50 µM).[3]

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the 3-phenyl ring is critical for anticancer efficacy.[3] Compounds bearing trifluoromethyl (2d), chloro (2e), and cyano (2f) substituents all exhibit notable growth inhibitory effects.[2][3]

  • Halogen Substitution: The 4-chlorophenyl derivative (2e) emerged as the most potent analog against the MDA-MB-231 cell line in this series.[2][3] This highlights the potential importance of halogenation for activity.

  • Heteroaromatic Substituents: While a pyridin-4-yl group (2g) was not conducive to activity, a furan-3-yl substituent (2h) showed moderate activity, particularly against the MDA-MB-468 cell line.[2][3]

Based on these established SAR trends, it is plausible to hypothesize that This compound may exhibit biological activity. The presence of a chloro group at the 5-position, an electron-withdrawing and lipophilic substituent, could contribute favorably to its interaction with biological targets. The methyl group at the 3-position, being a small lipophilic group, might also influence its binding affinity and pharmacokinetic properties. However, without direct experimental data, this remains a well-informed hypothesis requiring empirical validation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and to enable a direct comparison with its analogs, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a reliable method for determining cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Culture: Plate cells (e.g., MDA-MB-231, MDA-MB-468, and a non-tumorigenic cell line like MCF-12A) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) from dose-response curves.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental logic and the relationships between different stages of evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_sar Data Analysis & SAR Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization SRB_Assay Anticancer Screening (SRB Assay) Characterization->SRB_Assay Test Compound Kinase_Assay Kinase Inhibition Assay SRB_Assay->Kinase_Assay If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) SRB_Assay->Apoptosis_Assay If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) SRB_Assay->Cell_Cycle If active Data_Analysis GI50/IC50 Determination Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of a novel thieno[3,2-b]pyridine derivative.

Potential Signaling Pathways and Mechanisms of Action

Thieno[3,2-b]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression MAPK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds & Activates Thieno_Pyridine 5-Chloro-3-methyl- thieno[3,2-b]pyridine (Hypothesized) Thieno_Pyridine->VEGFR2 Inhibits

Caption: Hypothesized mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The thieno[3,2-b]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the biological profile of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for its potential as an anticancer agent. The presence of a chloro group at the 5-position is a particularly promising feature, given the positive contribution of halogenation to the activity of related compounds.

Future research should prioritize the synthesis and in vitro biological evaluation of this compound against a panel of cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, including kinase inhibition profiling and apoptosis induction assays, would be warranted. This systematic approach will be crucial in determining the therapeutic potential of this specific derivative and in further refining the structure-activity relationships of the broader thieno[3,2-b]pyridine class of compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jiang, B., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry, 155, 59-71. [Link]

  • Gellis, A., et al. (2008). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809-25. [Link]

  • Guzman, H., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1530. [Link]

  • Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 29(18), 2626-2630. [Link]

  • BenchChem. (2025).

Sources

A Head-to-Head Comparison of Thieno[3,2-b]pyridine Isomers' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] This versatile core structure, a bioisostere of purine, has been extensively explored for developing novel therapeutic agents, particularly as potent kinase inhibitors in oncology.[2] The arrangement of the thiophene and pyridine rings, along with the nature and position of substituents, gives rise to various isomers with distinct biological profiles. This guide provides an in-depth, head-to-head comparison of the activity of key thieno[3,2-b]pyridine isomers, offering experimental data and insights to inform drug discovery and development efforts.

The Significance of Isomeric Variation in Thieno[3,2-b]pyridines

The fusion of a thiophene ring to a pyridine ring can result in several isomers, with thieno[3,2-b]pyridine and thieno[2,3-b]pyridine being prominent examples in drug discovery.[3][4] Even within the same thieno[3,2-b]pyridine core, positional isomerism of substituents dramatically influences target binding, selectivity, and overall pharmacological effect. This guide will delve into specific examples from recent literature to illustrate these critical structure-activity relationships (SAR).

Kinase Inhibition: A Tale of Two Isomers

Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as highly selective kinase inhibitors.[5][6] A compelling example is the comparison of two isomers, MU1464 and MU1668 . Despite sharing the same core scaffold, their distinct substitution patterns lead to profoundly different binding modes within the kinase active site, while maintaining high kinome-wide selectivity.[5][6] This unique characteristic makes the thieno[3,2-b]pyridine scaffold an attractive template for developing ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring to the kinase back pocket.[5][6]

Another notable derivative, MU1920 , has been identified as a highly selective inhibitor of the kinase Haspin, fulfilling the criteria for a quality chemical probe suitable for in vivo applications.[5][6][7] However, it is crucial to note that Haspin inhibition alone did not translate to a cytotoxic effect in cancer cells, underscoring the complexity of targeting specific kinases for anticancer therapy.[5][6][7]

The thieno[3,2-b]pyridine scaffold's utility extends beyond Haspin, showing promise as a basis for inhibitors targeting other underexplored protein kinases, such as Cyclin-Dependent Kinase-Like (CDKL) kinases.[5][6]

Anticancer Activity of Thieno[3,2-b]pyridine Carboxylates

A systematic investigation into a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has shed light on their anticancer potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[8] The following table summarizes the growth inhibition (GI50) values, demonstrating the impact of different substituents at the 3-position of the thieno[3,2-b]pyridine core.

CompoundR Group at 3-positionGI50 (µM) MDA-MB-231GI50 (µM) MDA-MB-468
2a Phenyl> 50> 50
2b p-Tolyl> 50> 50
2c 4-Methoxyphenyl> 50> 50
2d 4-(Trifluoromethyl)phenyl20.2 ± 1.225.5 ± 1.5
2e 4-Chlorophenyl13.0 ± 0.815.3 ± 1.1
2f 4-Cyanophenyl> 50> 50
Data sourced from Queiroz et al. (2021) as presented in a comparative guide.[8]

This data clearly indicates that electron-withdrawing groups at the para-position of the 3-phenyl ring, such as chloro and trifluoromethyl, enhance the anticancer activity against these TNBC cell lines.

Thieno[3,2-b]pyridine-5-carboxamides as Allosteric Modulators

Shifting focus from kinase inhibition and direct cytotoxicity, thieno[3,2-b]pyridine derivatives have also been explored as allosteric modulators of G-protein coupled receptors. A study on metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs) identified thieno[3,2-b]pyridine-5-carboxamide as a competent isostere for the previously reported picolinamide core.[9]

A key finding was the dramatic effect of substituent positioning on the pyridine amide portion of the molecule. For instance, moving a fluoro substituent from the 5-position to the 6-position of the pyridine amide resulted in a greater than 17-fold reduction in potency.[9] Conversely, a methyl group at the 6-position led to a 3-fold improvement in potency.[9] This highlights the exquisite sensitivity of the SAR for this target to isomeric changes.

Experimental Protocols: A Foundation for Reproducible Research

To facilitate further research and validation, this section provides a detailed, step-by-step methodology for a key assay used in evaluating the anticancer activity of thieno[3,2-b]pyridine derivatives.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and proliferation, as employed in the evaluation of novel thieno[3,2-d]pyrimidine derivatives, a related class of compounds.[10]

Objective: To determine the concentration of a thieno[3,2-b]pyridine isomer that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thieno[3,2-b]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Causality and Self-Validation: The choice of the MTT assay is based on its well-established reliability and direct correlation between mitochondrial activity and cell viability. The inclusion of both positive and negative (vehicle) controls is a critical self-validating step. The positive control ensures the assay is responsive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent. A clear dose-response curve further validates the specific activity of the test compound.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Thieno[3,2-b]pyridine Isomers purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Isomers characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_collection Absorbance Measurement viability_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis sar_analysis->synthesis Iterative Design

Caption: A generalized experimental workflow for the synthesis, screening, and analysis of thieno[3,2-b]pyridine isomers.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Thieno[3,2-b]pyridine Kinase Inhibitor inhibitor->raf Inhibition

Caption: A simplified representation of a kinase signaling pathway often targeted by anticancer agents, illustrating a potential mechanism of action for thieno[3,2-b]pyridine inhibitors.

Conclusion and Future Directions

The thieno[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. As demonstrated, subtle isomeric changes in substitution patterns can lead to significant differences in biological activity, target selectivity, and mechanism of action. The head-to-head comparisons presented in this guide underscore the importance of a detailed and systematic approach to SAR studies. Future research should continue to explore the vast chemical space around this privileged core, with a focus on developing highly selective and potent agents for a range of therapeutic targets, from kinases to GPCRs. The detailed experimental protocols and conceptual frameworks provided herein aim to support and accelerate these critical drug discovery endeavors.

References

  • A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxyl
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed. (URL: )
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF - ResearchG
  • Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity - Benchchem. (URL: )
  • (PDF)
  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (URL: )
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (URL: )
  • Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition | Request PDF - ResearchG
  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruv
  • A Comparative Analysis of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives in Oncology Research - Benchchem. (URL: )
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (URL: )
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (URL: )
  • Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐ b ]pyridine: Part 2 - ResearchG
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed. (URL: )
  • Examples of thieno[2,3‐b]pyridine‐based drug candidates.
  • Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (URL: )
  • Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986)
  • (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (URL: )
  • Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - NIH. (URL: )
  • Biological activity of thieno[3,2-d]pyrimidine core structure - Benchchem. (URL: )
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.

Sources

Comparative Guide to Confirming the Binding Mode of 5-Chloro-3-methylthieno[3,2-b]pyridine to the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for elucidating and confirming the binding mode of 5-Chloro-3-methylthieno[3,2-b]pyridine to its target, the metabotropic glutamate receptor subtype 5 (mGlu5). As a member of the thieno[3,2-b]pyridine class of molecules, this compound is hypothesized to act as a negative allosteric modulator (NAM) of mGlu5, a critical therapeutic target for a range of central nervous system (CNS) disorders.[1] This document outlines a logical progression of experiments, from initial biochemical characterization to high-resolution structural studies, designed to rigorously test this hypothesis and provide a definitive understanding of its molecular mechanism of action.

Introduction: The Significance of mGlu5 and Allosteric Modulation

The mGlu5 receptor, a Class C G-protein coupled receptor (GPCR), plays a pivotal role in modulating excitatory synaptic transmission throughout the CNS.[1] Its dysfunction has been implicated in numerous neurological and psychiatric conditions, including chronic pain, anxiety, depression, and Parkinson's disease-related dyskinesia.[1] Consequently, mGlu5 has emerged as a high-value target for therapeutic intervention.

Allosteric modulation represents a sophisticated approach to regulating receptor activity. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to distinct, topographically separate sites.[1] This offers several advantages, including greater subtype selectivity and a "saturable" modulatory effect that preserves the natural patterns of synaptic transmission. Negative allosteric modulators (NAMs) of mGlu5, such as the well-characterized tool compounds MPEP and Fenobam, have shown significant therapeutic promise in preclinical models.[1]

The thieno[3,2-b]pyridine scaffold has been identified as a promising core for the development of novel mGlu5 NAMs.[1] This guide focuses on a specific analog, this compound, and details the necessary experimental workflow to confirm its binding mode, validate its mechanism, and compare its properties to established modulators.

Overall Experimental Strategy

A robust confirmation of a ligand's binding mode requires a convergence of evidence from multiple experimental approaches. The strategy outlined below is designed to first establish the functional effect and binding characteristics of the compound, then to probe the allosteric nature of its interaction, and finally to obtain high-resolution structural information to visualize the precise binding pose.

G cluster_0 Phase 1: Functional & Binding Characterization cluster_1 Phase 2: Elucidation of Allosteric Mechanism cluster_2 Phase 3: High-Resolution Structural Confirmation cluster_3 Phase 4: Binding Site Validation a Functional Assays (Calcium Mobilization) b Radioligand Binding Assays a->b Confirm activity & affinity c Schild Analysis b->c If binding is confirmed d Cooperativity Assays c->d Differentiate competitive vs. allosteric e X-ray Crystallography or Cryo-EM d->e If allosterism is confirmed f Computational Docking e->f Visualize binding pose g Site-Directed Mutagenesis f->g Predict key residues g->b Validate with binding assays

Figure 1: A comprehensive workflow for confirming the binding mode of a novel ligand.

Phase 1: Initial Characterization of Binding and Function

The initial phase aims to answer two fundamental questions: Does this compound interact with the mGlu5 receptor, and what is its functional effect on receptor signaling?

Radioligand Binding Assays

Causality: These assays are the gold standard for quantifying the affinity of a ligand for its target receptor. By using a radiolabeled ligand known to bind to a specific site, we can determine if our test compound competes for that same site or an allosterically coupled site. We will use [³H]MPEP, a well-characterized radiolabeled NAM that binds to the allosteric site of mGlu5.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human mGlu5 (hmGlu5).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]MPEP (e.g., 2-3 nM).

  • Competition Curve: Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a known competitor (unlabeled MPEP) as a positive control.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundBinding Affinity (Ki) [nM]
MPEP (Reference NAM)15.2
This compound45.8 (Hypothetical)
Glutamate (Orthosteric Agonist)> 100,000

Trustworthiness: The inclusion of a known reference compound (MPEP) validates the assay's performance. The lack of competition by glutamate confirms that our test compound does not bind to the orthosteric site.

Functional Assays: Calcium Mobilization

Causality: Since mGlu5 is a Gq-coupled receptor, its activation leads to the release of intracellular calcium (Ca²⁺). A functional assay measuring this Ca²⁺ flux allows us to determine if our compound inhibits (acts as a NAM) or enhances the agonist-induced response.

Experimental Protocol:

  • Cell Culture: Plate mGlu5-expressing HEK293 cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a concentration of glutamate that elicits a response approximately 80% of its maximum (EC₈₀).

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of the glutamate response against the concentration of the test compound.

Data Presentation:

CompoundFunctional Potency (IC₅₀) [nM]
MPEP (Reference NAM)32.5
This compound93.1 (Hypothetical)[1]
Fenobam (Reference NAM)110.0

Phase 2: Elucidating the Allosteric Mechanism

Confirmation of binding and functional inhibition is not sufficient to prove an allosteric mechanism. The following experiments are designed to differentiate between a competitive antagonist (binding to the same site as glutamate) and a negative allosteric modulator.

G cluster_0 Orthosteric Site (Glutamate) cluster_1 Allosteric Site (NAM) cluster_2 Receptor ortho allo allo->ortho Conformational Change (Reduces Agonist Affinity) receptor mGlu5 Glutamate Glutamate Glutamate->ortho NAM 5-Chloro-3-methyl- thieno[3,2-b]pyridine NAM->allo

Figure 2: Mechanism of negative allosteric modulation at the mGlu5 receptor.

Schild Analysis

Causality: This classical pharmacological analysis provides a definitive test for competitive antagonism. An agonist dose-response curve is generated in the presence of increasing concentrations of an antagonist. For a competitive antagonist, the curves will shift to the right in a parallel manner, and the slope of a "Schild plot" will be equal to 1. For a non-competitive or allosteric modulator, the curves will also shift right, but will often be accompanied by a depression of the maximum response, and the Schild plot slope will deviate from unity.

Experimental Protocol:

  • Perform the calcium mobilization assay as described in section 1.2.

  • Generate a full dose-response curve for glutamate in the absence of the test compound.

  • Generate several full dose-response curves for glutamate, each in the presence of a fixed concentration of this compound (e.g., 30 nM, 100 nM, 300 nM).

  • Data Analysis:

    • Calculate the dose ratio (the ratio of the EC₅₀ of glutamate in the presence of the antagonist to the EC₅₀ in its absence) for each concentration of the antagonist.

    • Create a Schild plot: log(dose ratio - 1) versus the log of the antagonist concentration.

    • A linear regression of this plot will yield a slope. A slope significantly different from 1.0 is indicative of allosteric modulation.

Expected Outcome: For this compound, we expect a Schild plot slope of less than 1.0 and a depression of the maximal glutamate response at higher concentrations, confirming a non-competitive, allosteric mechanism.

Phase 3 & 4: Structural Confirmation and Binding Site Validation

The ultimate confirmation of a binding mode comes from high-resolution structural data, which can then be validated through mutagenesis.

X-ray Crystallography / Cryo-EM

Causality: These techniques provide an atomic-level picture of the ligand-receptor complex, directly visualizing the binding pocket and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding.

Experimental Protocol (General Workflow):

  • Protein Expression & Purification: Express the transmembrane domain or the full-length mGlu5 receptor in a suitable system (e.g., insect or mammalian cells). Purify the protein to homogeneity.

  • Complex Formation: Incubate the purified receptor with a molar excess of this compound.

  • Crystallization / Sample Preparation:

    • Crystallography: Screen for crystallization conditions to obtain well-diffracting crystals of the complex.

    • Cryo-EM: Prepare frozen-hydrated samples of the complex on EM grids.

  • Data Collection: Collect diffraction data at a synchrotron (for crystallography) or images on a high-end electron microscope (for cryo-EM).

  • Structure Determination: Process the data to solve and refine the three-dimensional structure of the receptor-ligand complex.

Expected Outcome: The resulting structure would show this compound bound within the known allosteric pocket in the 7-transmembrane domain, the same pocket occupied by other known mGlu5 NAMs.

Site-Directed Mutagenesis

Causality: Based on the solved crystal structure or a computational docking model, we can identify key amino acid residues predicted to interact with the ligand. By mutating these residues (e.g., to alanine), we can test their importance. A significant loss of binding affinity or functional potency upon mutation provides strong evidence for a direct interaction.

Experimental Protocol:

  • Identify Key Residues: From the structural data, identify 3-5 residues predicted to form critical contacts with this compound (e.g., Trp784, Tyr659, Pro655).

  • Generate Mutants: Use site-directed mutagenesis to create plasmids encoding mGlu5 with single-point mutations at these positions.

  • Express Mutants: Transfect HEK293 cells with the mutant receptor plasmids.

  • Re-evaluate Binding and Function: Repeat the radioligand binding (Section 1.1) and calcium mobilization (Section 1.2) assays using membranes or cells expressing the mutant receptors.

Data Presentation:

mGlu5 ReceptorBinding Affinity (Ki) Fold Shift vs. WTFunctional Potency (IC₅₀) Fold Shift vs. WT
Wild-Type (WT)1.01.0
P655A Mutant> 100-fold loss (Hypothetical)> 100-fold loss (Hypothetical)
Y659A Mutant> 50-fold loss (Hypothetical)> 50-fold loss (Hypothetical)
Control Mutant< 2-fold change< 2-fold change

Trustworthiness: A control mutation of a residue in the binding pocket but not predicted to interact with the ligand should have a minimal effect on affinity, demonstrating the specificity of the interactions. A >10-fold shift in affinity or potency upon mutation is typically considered significant and validates the importance of that residue in the binding of the compound.

Conclusion

By systematically progressing through this four-phase experimental plan, researchers can build an irrefutable case for the binding mode of this compound. The convergence of data from binding assays, functional cell-based assays, Schild analysis, high-resolution structural biology, and site-directed mutagenesis provides a self-validating system. This rigorous approach not only confirms that the compound is a negative allosteric modulator of mGlu5 but also provides the detailed molecular understanding necessary for future lead optimization and drug development efforts.

References

  • Noe, C. R., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Chloro-3-methylthieno[3,2-b]pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

5-Chloro-3-methylthieno[3,2-b]pyridine belongs to the class of halogenated organic compounds. The presence of a chlorine atom and a nitrogen-containing heterocyclic ring system suggests that it should be handled with care. Based on data from similar chlorinated pyridine derivatives, the primary hazards are likely to include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory operations involved.

Prudent Handling and Personal Protective Equipment (PPE)

Before beginning any work with this compound, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment.

Engineering Controls:

  • All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Segregation and Storage of Waste: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

  • Designated Waste Container: A dedicated, clearly labeled waste container must be used for this compound waste.

  • Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[4][5] Do not mix it with non-halogenated waste.[4] The presence of chlorine makes it unsuitable for many solvent recycling or fuel blending programs.

  • Container Specifications: Waste containers should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent leaks and evaporation.[6][7] The container must be in good condition, free from cracks or damage.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][8] Do not use abbreviations or chemical formulas.[4]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[6][9] This area should be away from sources of ignition and incompatible materials.[7][10] Secondary containment should be used for liquid waste containers to mitigate spills.[11]

Waste Type Segregation Requirement Rationale
Solid this compoundHalogenated Solid WasteTo prevent contamination of non-halogenated waste streams and ensure proper disposal, likely via incineration.
Solutions of this compoundHalogenated Liquid WasteTo prevent dangerous reactions and ensure compliance with disposal regulations for halogenated solvents.
Contaminated Labware (e.g., pipette tips, gloves)Halogenated Solid WasteItems contaminated with the compound are considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the disposal of this compound.

  • Transfer: Carefully transfer any residual solid this compound into the designated "Halogenated Solid Waste" container using a clean spatula or scoop.

  • Decontamination of Empty Containers:

    • Thoroughly empty the original container.

    • Triple rinse the container with a suitable solvent (e.g., methanol or acetone).[12]

    • The first rinseate must be collected and disposed of as hazardous waste in the "Halogenated Liquid Waste" container.[11] Subsequent rinses should also be collected as hazardous waste.

    • Once triple-rinsed, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[11][12]

  • Contaminated Materials: Place any grossly contaminated items such as weigh boats, gloves, or absorbent paper into the "Halogenated Solid Waste" container.

  • Transfer: Carefully pour solutions containing this compound into the designated "Halogenated Liquid Waste" container.

  • Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[13]

  • Secure Closure: Always securely cap the waste container immediately after adding waste to prevent the release of vapors.[6][11][12]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow Start Waste Generation: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Pure compound, contaminated items) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) IsSolid->LiquidWaste Liquid HalogenatedSolidContainer Place in designated 'Halogenated Solid Waste' container. SolidWaste->HalogenatedSolidContainer HalogenatedLiquidContainer Place in designated 'Halogenated Liquid Waste' container. LiquidWaste->HalogenatedLiquidContainer ContainerManagement Container Management: - Securely capped - Properly labeled - Stored in Satellite Accumulation Area HalogenatedSolidContainer->ContainerManagement HalogenatedLiquidContainer->ContainerManagement WastePickup Arrange for disposal through Institutional Environmental Health & Safety (EHS) ContainerManagement->WastePickup

Caption: Disposal decision workflow for this compound.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15]

  • EPA: Governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[15]

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[16][17]

It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with federal, state, and institutional regulations.[18]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Small Spills: For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the material. Place the absorbent material in the "Halogenated Solid Waste" container.

    • Large Spills: For a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (or information on a similar compound) available for the medical professional.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide - Dartmouth College.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? - ANECHO.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • OSHA Rules for Hazardous Chemicals - DuraLabel.
  • Resource Conservation and Recovery Act (RCRA)
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
  • MATERIAL SAFETY D
  • Steps in Complying with Regul
  • SAFETY D
  • SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine - TCI Chemicals.
  • SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • 5-Chloro-3-methylpyridine-2-carboxylic acid - Apollo Scientific.
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) - University of Wisconsin-Milwaukee.
  • SAFETY DATA SHEET - 5-Chloro-2-methyl-3(2H)-isothiazolone solution - Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical and chemical innovation, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our work. This guide provides essential, field-proven safety and handling protocols for 5-Chloro-3-methylthieno[3,2-b]pyridine. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety plan can be constructed by analyzing its structural components—a chlorinated pyridine fused with a thiophene ring. This approach allows us to anticipate hazards and implement controls with a high degree of confidence.

This document moves beyond a simple checklist, explaining the rationale behind each recommendation to empower you with the knowledge to make informed safety decisions in a dynamic research environment.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of this compound suggests several potential hazards based on analogous compounds. The presence of a chlorinated pyridine ring is a primary consideration. Compounds like 2-chloro-5-methyl-pyridine and 5-Chloro-3-methylpyridine-2-carboxylic acid are known to be harmful if swallowed or in contact with skin, and they can cause significant skin and eye irritation.[1][2][3][4] Pyridine and its derivatives are also known for their potential to be harmful if inhaled, with vapors that can cause respiratory tract irritation.[5][6]

Therefore, we must operate under the assumption that this compound is, at a minimum:

  • A skin and eye irritant. [1][3][4]

  • Harmful via dermal contact, ingestion, and inhalation. [2]

  • Capable of releasing toxic fumes (e.g., hydrogen chloride, nitrogen oxides, sulfur oxides) upon decomposition in a fire. [2]

This assessment forms the bedrock of our Personal Protective Equipment (PPE) and handling strategy.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the scale and specific manipulations of the procedure. All PPE should be inspected for integrity before each use.[7]

Eye and Face Protection
  • Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8]

  • Required for Handling: When handling this compound in any quantity, chemical splash goggles are required to provide a complete seal around the eyes.[6]

  • Enhanced Protection: For procedures involving larger quantities (e.g., >1 liter) or with a significant risk of splashing or aerosolization, a face shield must be worn over chemical splash goggles.[7][8] A face shield alone is insufficient.

Hand Protection

No single glove material protects against all chemicals.[9] For this compound, a layered approach is recommended.

  • Incidental Contact: Nitrile gloves are the preferred choice for general use and protection against incidental contact.[5][9][10]

  • Extended Contact or Spills: For tasks involving potential immersion or extended contact, such as cleaning up a spill, more robust gloves like butyl or neoprene rubber are recommended.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Unknown Hazards: When handling chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty outer glove provides an excellent barrier.[8]

Body Protection
  • Laboratory Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[8]

  • Lab Coat: A flame-resistant lab coat is required for all work with this compound.[8]

  • Enhanced Protection: When working with larger volumes or in situations with a high splash potential, a chemically resistant apron should be worn over the lab coat.[9]

Respiratory Protection
  • Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[5][10] Ensure the sash is positioned at the lowest practical height.

  • Supplemental Protection: If engineering controls are insufficient or in the event of a significant spill outside of a hood, a respirator may be necessary. This requires enrollment in a formal respiratory protection program, including fit-testing and training, compliant with OSHA 29 CFR 1910.134.[6]

PPE Summary Table
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Lab Presence Safety Glasses (ANSI Z87.1)N/ALab Coat, Long Pants, Closed-Toe ShoesN/A
Small Scale Handling (<10g) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Large Scale / High Splash Risk Face Shield over GogglesNeoprene or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-Duty Chemical Gloves (e.g., Butyl)Chemical-Resistant Apron or SuitNIOSH-approved Respirator (as per assessment)

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline a self-validating protocol for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_waste Waste Streams A 1. Review SDS & Assess Risk B 2. Select & Inspect Appropriate PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Verify Eyewash/Shower is Unobstructed C->D E 5. Don PPE D->E F 6. Perform Chemical Manipulation E->F G 7. Decontaminate Surfaces & Glassware F->G H 8. Segregate Waste G->H I 9. Doff & Dispose of Contaminated PPE H->I W1 Chemical Waste (Halogenated) H->W1 J 10. Wash Hands Thoroughly I->J W2 Contaminated Solid Waste I->W2

Caption: Safe Handling Workflow for this compound.

Detailed Steps:

  • Pre-Operational Check: Before bringing the chemical into the work area, confirm the fume hood is operational and the safety shower/eyewash station is accessible.[6]

  • PPE Donning: Put on all required PPE as determined by your risk assessment, ensuring a proper fit.

  • Handling: Carefully perform all manipulations deep within the fume hood. Avoid generating dust if handling a solid.[1] Use non-sparking tools if the compound is determined to be flammable or handled with flammable solvents.

  • Decontamination: After use, decontaminate all surfaces and non-disposable equipment.

  • Waste Segregation: Carefully separate waste streams. Unused or reacted this compound goes into a designated "Halogenated Organic Waste" container. Contaminated gloves, weigh boats, and wipes go into a separate "Contaminated Solid Waste" container.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, typically removing gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][7]

Spill and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Small Spill (in Fume Hood): Use a spill kit with an appropriate absorbent material. Clean the area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert your facility's emergency response team.

Disposal of Waste

As a chlorinated heterocyclic compound, this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and solutions containing it in a clearly labeled, sealed, and appropriate hazardous waste container.[2] The container should be marked "Halogenated Organic Waste."

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, paper towels, etc.) must be collected in a sealed bag or container and disposed of as hazardous solid waste.[7]

  • Prohibition on Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[11]

  • Final Disposal: All waste must be disposed of through a licensed environmental waste management company, adhering to all local, state, and federal regulations.[2][12]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that allows for confident and responsible scientific advancement.

References

  • Apollo Scientific. (2023, June 8). Safety Data Sheet: 5-Chloro-3-methylpyridine-2-carboxylic acid.
  • Avantor. (2011, August 29). Material Safety Data Sheet: PYRIDINE.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-chloro-5-methylpyridine.
  • TCI Chemicals. (2025, January 2). Safety Data Sheet: 2-Chloro-3-methylpyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet: Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1).
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-CHLORO-2-NITROPYRIDINE.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
  • CDH Fine Chemical. (n.d.). Safety Data Sheet: 2,3-difluoro-5-chloro pyridine.
  • ChemicalBook. (2025, July 31). This compound | 1356016-33-5.
  • TCI Chemicals. (2025, May 14). Safety Data Sheet: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
  • Springer Link. (2016). Disposal of Chlorine-Containing Wastes.
  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-methylthieno[3,2-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methylthieno[3,2-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.